PBD-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SVSCLRNKGVCMPGKCAPKMKQIGTCGMPQVKCCKRK |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Mitosis: A Technical Guide to the Function of the Plk1 Polo-Box Domain
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (Plk1) is a master regulator of mitotic progression, orchestrating a multitude of cellular events from mitotic entry to cytokinesis. Its precise spatiotemporal control is paramount for error-free cell division, and a key element in this regulation is the C-terminal Polo-Box Domain (PBD). This technical guide provides an in-depth exploration of the Plk1 PBD, detailing its structure, function, and interactions, with a focus on quantitative data and experimental methodologies relevant to researchers in cell biology and drug discovery.
Core Functions of the Plk1 Polo-Box Domain
The Plk1 PBD is a highly conserved region that serves as a versatile molecular scaffold, mediating critical protein-protein interactions. Its primary functions can be categorized into three key areas:
-
Subcellular Localization: The PBD is essential for targeting Plk1 to its various sites of action throughout mitosis, including centrosomes, kinetochores, and the central spindle.[1][2][3][4] This localization is achieved through the PBD's ability to bind to specific phosphorylated proteins resident at these subcellular structures. Disruption of PBD-mediated localization leads to severe mitotic defects, highlighting its critical role in ensuring Plk1 acts on the right substrates at the right time and place.[5]
-
Substrate Recognition and Binding: The PBD functions as a phosphopeptide-binding module, specifically recognizing and binding to motifs containing a phosphorylated serine or threonine residue (pSer/pThr).[1][3] This interaction is crucial for bringing the N-terminal kinase domain of Plk1 into proximity with its substrates, thereby facilitating their phosphorylation. The consensus binding motif for the Plk1 PBD has been identified as [Pro/Phe]-[Φ/Pro]-[Φ]-[Thr/Gln/His/Met]-Ser-[pThr/pSer]-[Pro/X], where Φ represents a hydrophobic residue.[1]
-
Autoinhibition and Activation: In its inactive state, the PBD is thought to interact with the N-terminal kinase domain, leading to autoinhibition.[6][7][8] Binding of the PBD to a phosphorylated substrate or docking protein is believed to induce a conformational change that relieves this autoinhibition, leading to the full activation of Plk1's kinase activity.[5][7][8]
Quantitative Analysis of Plk1 PBD Interactions
The affinity of the Plk1 PBD for its binding partners is a critical determinant of its function. Various biophysical techniques have been employed to quantify these interactions, providing valuable data for understanding the molecular basis of Plk1 regulation and for the development of targeted inhibitors.
| Ligand/Substrate | Binding Affinity (Kd) | Method | Reference |
| Phospho-peptide (p-T78 of PBIP1) | ~10 nM | Not Specified | [3] |
| Peptide 1 (PLHSpT) | 0.45 µM | Not Specified | |
| 5-carboxyfluorescein-GPMQSpTPLNG-OH | 4.6 nM | Fluorescence Polarization | [9] |
| Peptide-2 (dual PLK1-PBD/PLK4-PB3 inhibitor) | 8.02 ± 0.16 nM | Not Specified | [10][11] |
| PL-1 Peptide | 3.11 ± 0.05 nM | MicroScale Thermophoresis (MST) | [12][13] |
| Cdc25C-P peptide | ~7-fold higher affinity than unphosphorylated | Intrinsic Trp fluorescence | [14] |
| Inhibitor | Inhibitory Concentration (IC50) | Assay | Reference |
| Peptide 1 (PLHSpT) | > 300 µM | ELISA | [15] |
| 3,4-dichlorophenylalanine-NPPLHSpTA | 70 nM | Fluorescence Polarization | [16] |
Signaling Pathways Involving Plk1 PBD
The function of the Plk1 PBD is intricately linked to upstream and downstream signaling events that control mitotic progression. The generation of phosphorylated docking sites for the PBD is a key regulatory step, which can occur through two primary mechanisms:
-
Non-Self-Priming: An upstream kinase, often a cyclin-dependent kinase (CDK), first phosphorylates a substrate protein. This "priming" phosphorylation creates a docking site for the Plk1 PBD, which then allows Plk1 to bind and phosphorylate other sites on the substrate or associated proteins. A classic example is the phosphorylation of Bub1 by Cdk1, which creates a docking site for Plk1 at the kinetochores.[17]
-
Self-Priming: In this mechanism, Plk1 itself creates its own docking site.[1][3] A basal level of Plk1 activity can phosphorylate a substrate, generating a pSer/pThr motif that the PBD of another Plk1 molecule can then bind to. This can lead to a positive feedback loop, rapidly amplifying Plk1 activity at specific locations.[3]
The following diagram illustrates the central role of the Plk1 PBD in mediating these signaling events.
Caption: Signaling pathways involving the Plk1 PBD.
Experimental Protocols for Studying Plk1 PBD Function
Investigating the function of the Plk1 PBD requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
In Vitro Kinase Assay for Plk1 Activity
This assay measures the kinase activity of Plk1, often to assess the effect of inhibitors. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Plk1 enzyme
-
Kinase Buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT)[1]
-
Substrate peptide (e.g., PLKtide)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., a potential PBD inhibitor) in DMSO. Further dilute in Kinase Buffer to the desired concentrations. A DMSO-only control should be included.
-
Enzyme Preparation: Thaw the recombinant Plk1 enzyme on ice and dilute to the desired concentration in Kinase Buffer.
-
Substrate/ATP Mix Preparation: Prepare a mix of the substrate peptide and ATP in Kinase Buffer. The final ATP concentration is typically at or near the Km for Plk1.
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects Plk1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Caption: Workflow for an in vitro Plk1 kinase assay.
Immunoprecipitation of Plk1 and Interacting Proteins
Immunoprecipitation (IP) is used to isolate Plk1 and its binding partners from cell lysates to study protein-protein interactions.
Materials:
-
Cultured cells (e.g., HeLa or 293T)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Plk1 antibody (for IP)
-
Control IgG antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer with reduced detergent)
-
SDS-PAGE sample buffer
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required (e.g., with a potential PBD inhibitor).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes and then clarify the lysate by centrifugation.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-Plk1 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute and denature the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against Plk1 and potential interacting proteins.
-
Crystallization of the Plk1 PBD
Determining the crystal structure of the PBD, alone or in complex with a phosphopeptide, provides invaluable insights into its mechanism of action and can guide the design of specific inhibitors.
Materials:
-
Purified Plk1 PBD protein (residues 367-603 or similar construct)[2]
-
Phosphopeptide of interest
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop)
-
Cryoprotectant solution
Procedure:
-
Protein and Peptide Preparation:
-
Express and purify the Plk1 PBD, for example, from E. coli.
-
Synthesize and purify the phosphopeptide.
-
For co-crystallization, mix the PBD and the phosphopeptide in a specific molar ratio.
-
-
Crystallization Screening:
-
Set up crystallization trials using the sitting drop or hanging drop vapor diffusion method.
-
Mix a small volume of the protein or protein-peptide complex solution with an equal volume of the reservoir solution from a crystallization screen.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
-
The Plk1 PBD as a Therapeutic Target
The critical role of the Plk1 PBD in mitotic progression and its overexpression in many cancers have made it an attractive target for anticancer drug development.[10][19][20][21] Unlike ATP-competitive inhibitors that target the highly conserved kinase domain, inhibitors targeting the PBD offer the potential for greater specificity, as the PBD is unique to the Polo-like kinase family.[19][21]
The development of small molecules and peptide-based inhibitors that disrupt the interaction between the PBD and its phosphopeptide ligands has shown promise in preclinical studies.[10][16][20][21] These inhibitors can induce mitotic arrest and apoptosis in cancer cells, demonstrating the therapeutic potential of targeting this crucial domain.[10] Further research into the structure and function of the Plk1 PBD will undoubtedly fuel the development of novel and more effective cancer therapies.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Effects on Polo-like Kinase 1 Polo-box Domain Binding Affinities of Peptides Incurred by Structural Variation at the Phosphoamino Acid Position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potential Plk1 Targets in a Cell-Cycle Specific Proteome through Structural Dynamics of Kinase and Polo Box-Mediated Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidomimetic Polo-Box targeted inhibitors that engage PLK1 in tumor cells and are selective against the PLK3 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pnas.org [pnas.org]
- 15. Enhancing Polo-like Kinase 1 Selectivity of Polo-box Domain-binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 17. Crystallization and preliminary X-ray diffraction studies on the human Plk1 Polo-box domain in complex with an unphosphorylated and a phosphorylated target peptide from Cdc25C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. rndsystems.com [rndsystems.com]
- 20. mdpi.com [mdpi.com]
- 21. Crystallization and preliminary X-ray diffraction studies on the human Plk1 Polo-box domain in complex with an unphosphorylated and a phosphorylated target peptide from Cdc25C (Journal Article) | ETDEWEB [osti.gov]
PBD-1 signaling pathway in mitosis
An In-depth Technical Guide to the Polo-like Kinase 1 (PLK1) Polo-Box Domain (PBD) Signaling Pathway in Mitosis
Introduction
Polo-like kinase 1 (PLK1) is a highly conserved serine/threonine protein kinase that serves as a master regulator of numerous critical events during cell division.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[3][4] PLK1 orchestrates key mitotic processes including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][5][6] Due to its fundamental role in cell proliferation, dysregulation and overexpression of PLK1 are frequently observed in a wide spectrum of human cancers, often correlating with poor prognosis and making it an attractive target for anticancer drug development.[7][8][9]
The molecular architecture of PLK1 is characterized by an N-terminal kinase domain (KD) responsible for catalysis and a C-terminal non-catalytic Polo-Box Domain (PBD).[9][10][11] The PBD is a unique feature of the PLK family and is central to PLK1's function.[3][10] It acts as a phosphopeptide-binding module, directing the kinase to specific subcellular locations and substrates.[4][12][13] This PBD-mediated interaction is essential for targeting PLK1 to centrosomes, kinetochores, and the spindle midzone, thereby ensuring the precise spatial and temporal phosphorylation of its downstream targets.[12][14][15] This guide provides a detailed overview of the PLK1 PBD signaling pathway in mitosis, focusing on its core mechanisms, quantitative aspects, and the experimental methodologies used for its study.
Core Signaling Pathway: The Centrality of the PBD
The function of PLK1 is intrinsically linked to the synergistic action of its kinase domain and its C-terminal PBD.[9][12] The PBD does not participate directly in catalysis but is indispensable for recognizing and binding to substrates, mediating the dynamic localization of PLK1 throughout mitosis.[9][10]
PLK1 Structure and Activation Mechanism
In its inactive state, PLK1 adopts an autoinhibited conformation where the PBD folds back onto the kinase domain, reciprocally inhibiting each other.[3][10][16] Activation is a multi-step process. A key initial event is the phosphorylation of Threonine 210 (T210) in the activation loop (T-loop) of the kinase domain, a modification primarily carried out by the Aurora A kinase in conjunction with its cofactor Bora.[3][17] However, full activation and substrate targeting require the PBD to engage with a phosphorylated docking site on a substrate or scaffolding protein.[17] This binding relieves the autoinhibition, inducing a conformational change that renders the kinase domain fully active and accessible to its targets.[3][10][18]
The Polo-Box Domain (PBD): A Phospho-Recognition Module
The PBD functions as a molecular "pincer," specifically recognizing and binding to phosphorylated serine or threonine residues within a particular sequence context.[3][12] Seminal work identified the optimal phospho-peptide motif for PBD binding as Ser-[pSer/pThr]-Pro/X, where X can be any amino acid.[4][14][19] This binding is mediated by two polo boxes within the PBD that form a heterodimeric phospho-binding module.[3][20] The crystal structure of the PBD in complex with a phosphopeptide reveals a binding site located between the two polo boxes, involving residues critical for phospho-specific recognition.[20] This interaction is fundamental, as expressing the PBD alone is sufficient for it to localize to mitotic structures like centrosomes, while dominant-negative PBD mutants disrupt M-phase progression.[12][14]
Mechanisms of PBD-Mediated Substrate Targeting
The generation of the phosphorylated docking motif for the PBD occurs through two primary mechanisms: non-self-priming and self-priming.[3][10][12] This dual-mode operation provides a sophisticated layer of regulation for PLK1's diverse functions.[12]
-
Non-Self-Priming: In this mode, a different "priming" kinase, typically a proline-directed kinase like CDK1, first phosphorylates a substrate or scaffold protein.[12][21] This creates the docking site that recruits PLK1 via its PBD. A well-characterized example is the recruitment of PLK1 to centrosomes, where CDK1 phosphorylates Cenexin 1 on Serine 796, promoting the interaction with the PLK1 PBD and ensuring proper M-phase progression.[3][12]
-
Self-Priming: Here, PLK1 itself creates its own docking site.[10][12] PLK1 initially binds weakly to a substrate and phosphorylates it, generating a high-affinity PBD-binding motif. This leads to a stable association and subsequent processive phosphorylation of other sites on the same substrate or associated proteins.[12][21] The interaction with Polo-box interacting protein 1 (PBIP1) at kinetochores is a key example; PLK1 phosphorylates PBIP1 on Threonine 78, which then serves as a docking site for its own PBD, a process crucial for chromosome congression.[12][13]
Downstream Effectors and Mitotic Functions
Through its PBD-mediated localization, PLK1 phosphorylates a multitude of substrates to regulate nearly every stage of mitosis.[2][15]
-
Centrosome Maturation: PLK1 is recruited to centrosomes to phosphorylate proteins like ninein-like protein and pericentrin, which is essential for the recruitment of microtubule-nucleating components and the formation of a robust bipolar spindle.[4][14]
-
Kinetochore-Microtubule Attachment: At kinetochores, PLK1 is recruited by proteins such as BUB1 and CENP-U.[3][19] It phosphorylates components of the spindle assembly checkpoint (SAC), including BUBR1 and Cdc20, to ensure proper chromosome alignment and stable microtubule attachments.[3][19][22]
-
Cytokinesis: During anaphase and telophase, PLK1 localizes to the central spindle and midbody.[3] It interacts with and phosphorylates factors like PRC1 (protein regulator of cytokinesis 1) and Rho-associated kinase 2 (Rock2) to regulate the assembly and contraction of the actomyosin ring, which is essential for the final separation of daughter cells.[3][23]
Quantitative Data on PLK1 PBD Interactions
The development of inhibitors targeting the PBD has provided quantitative insights into its binding properties. These small molecules are designed to disrupt the protein-protein interactions mediated by the PBD, offering a more selective approach to inhibiting PLK1 compared to ATP-competitive kinase domain inhibitors.[7][8]
| Compound/Peptide | Assay Type | Target | IC50 / Kd | Reference |
| PLHSpT (phosphopeptide) | ELISA | PLK1 PBD | Kd of ~450 nM | [7] |
| Triazoloquinazolinone (Compound 43) | ELISA | PLK1 PBD | IC50 of ~2.0 µM | [7] |
| 5-thio-1-methyl-4-nitroimidazolyl prodrug (Compound 80) | Cell Proliferation (GI50) | L363/HeLa Cells | GI50 of 4.1 µM | [7] |
| 3-MB-PP1 (in Plk1as cells) | In vitro Kinase Assay | Plk1as | IC50 of 0.15 µM | [5] |
| 3-MB-PP1 (in Plk1as cells) | Furrow Formation | RPE1 Cells | IC50 of 0.40 µM | [5] |
Table 1: Summary of quantitative data for PLK1 PBD inhibitors and binding partners. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate the potency of interaction. GI50 represents the concentration causing 50% growth inhibition.
Key Experimental Protocols
Studying the PLK1 PBD pathway involves a range of biochemical and cell-based assays designed to probe protein-protein interactions, kinase activity, and cellular function.
ELISA-Based PBD Inhibition Assay
This assay is used to screen for and quantify the potency of small-molecule inhibitors that disrupt the PBD-phosphopeptide interaction.[7]
-
Principle: A biotinylated phosphopeptide corresponding to a known PBD binding motif (e.g., from PBIP1) is immobilized on a streptavidin-coated microplate. Recombinant full-length PLK1 is then added in the presence of varying concentrations of a test compound. The amount of PLK1 that binds to the peptide is detected using a specific primary antibody against PLK1 and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.
-
Methodology:
-
Block non-specific binding sites.
-
Prepare serial dilutions of the inhibitor compound.
-
Add the inhibitor and a constant amount of full-length PLK1 (from cell lysates or recombinant) to the wells. Incubate to allow binding.
-
Wash away unbound PLK1 and inhibitor.
-
Add a primary antibody targeting PLK1.
-
Add an HRP-conjugated secondary antibody.
-
Add substrate (e.g., TMB) and measure the absorbance to quantify bound PLK1.
-
Calculate IC50 values by plotting the signal against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for Binding Specificity
FP assays are employed to measure binding interactions in solution and are particularly useful for assessing the specificity of inhibitors against the PBDs of different PLK family members (e.g., PLK1 vs. PLK2/3).[7]
-
Principle: A small, fluorescently-labeled phosphopeptide (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger PBD protein, its tumbling slows, and the polarization of its fluorescence increases. An inhibitor that competes for the same binding site will displace the fluorescent tracer, causing a decrease in polarization.
-
Methodology:
-
Synthesize a fluorescently-labeled phosphopeptide tracer with high affinity for the PLK1 PBD.
-
In a microplate, combine a constant concentration of the recombinant PBD protein (PLK1, PLK2, or PLK3) and the fluorescent tracer.
-
Add serial dilutions of the test compound.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
A decrease in polarization indicates displacement of the tracer and thus, inhibition. This allows for a direct comparison of inhibitor potency and selectivity across different PBDs.
-
PBD-Interactome Screening via Affinity Capture and Mass Spectrometry
This proteomic approach identifies novel PBD-binding partners in a cell cycle-specific manner.[23]
-
Principle: A recombinant, purified PBD is used as "bait" to capture interacting proteins ("prey") from cell lysates. The captured proteins are then identified by mass spectrometry. Using a mutant PBD that cannot bind phosphopeptides (e.g., H538A/K540M) as a negative control ensures the identification of phosphorylation-dependent interactors.
-
Workflow:
-
Cell Synchronization: Synchronize cells (e.g., U2OS or HeLa) in a specific cell cycle phase (e.g., G1/S using a double thymidine block, or M-phase using nocodazole).
-
Lysate Preparation: Prepare native protein lysates from the synchronized cell populations.
-
Affinity Capture: Incubate the lysates with beads coupled to either wild-type (WT) recombinant PBD or a binding-deficient mutant (MUT) PBD.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins captured by the WT PBD versus the MUT PBD to identify specific, phosphorylation-dependent binding partners present only in the mitotic lysate.
-
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High Mitotic Activity of Polo-like Kinase 1 Is Required for Chromosome Segregation and Genomic Integrity in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulating a key mitotic regulator, polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for the inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis [mdpi.com]
- 20. The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. researchgate.net [researchgate.net]
- 23. Proteomic screen defines the Polo-box domain interactome and identifies Rock2 as a Plk1 substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Polo-Box Domain of Plk1: A Technical Guide to Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 1 (Plk1) is a critical regulator of cell division, and its Polo-Box Domain (PBD) is a key mediator of its function. This technical guide provides an in-depth overview of the structure and function of the Plk1 PBD, with a focus on its role in substrate recognition, subcellular localization, and the allosteric regulation of Plk1's kinase activity. We present a compilation of quantitative binding data for various PBD-interacting partners, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cell biology and oncology, as well as professionals involved in the development of novel cancer therapeutics targeting Plk1.
Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[1][2] Its activity is tightly regulated both spatially and temporally to ensure the fidelity of cell division. Plk1 is comprised of an N-terminal kinase domain (KD) and a C-terminal region that contains the Polo-Box Domain (PBD).[3][4] The PBD is a highly conserved phosphopeptide-binding module that is essential for Plk1's biological functions.[5][6] It mediates the subcellular localization of Plk1 by binding to phosphorylated docking proteins on various mitotic structures, such as centrosomes, kinetochores, and the central spindle.[7][8] Furthermore, the PBD is involved in an autoinhibitory mechanism where it interacts with the kinase domain, maintaining Plk1 in an inactive state.[3][5][9] The binding of a phosphorylated substrate to the PBD relieves this autoinhibition, leading to the activation of the kinase domain.[10][11] Due to its critical roles in cell cycle progression and its frequent overexpression in various human cancers, Plk1, and specifically its PBD, has emerged as a promising target for anticancer drug development.[12]
Structure of the Plk1 Polo-Box Domain (PBD-1)
The PBD of human Plk1 is located at the C-terminus of the protein and consists of two distinct polo boxes, PB1 and PB2.[13][14] These two domains fold together to form a single functional unit that creates a binding pocket for phosphorylated substrates.[7]
Crystal Structure Analysis:
The crystal structure of the Plk1 PBD, both alone and in complex with phosphopeptides, has been resolved, providing detailed insights into its architecture and mechanism of substrate recognition.[7][15] The PBD forms a cleft where the phosphopeptide binds.[7] Key residues within this cleft are crucial for the interaction:
-
Phosphate-binding: Histidine 538 (His538) and Lysine 540 (Lys540) in PB2 form critical hydrogen bonds with the phosphate group of the phosphoserine or phosphothreonine residue of the substrate.[7][16]
-
Hydrophobic Interactions: A hydrophobic pocket adjacent to the phosphate-binding site accommodates the side chains of residues surrounding the phosphosite, contributing to binding affinity and specificity.[17] Key residues involved in these interactions include Tryptophan 414 (Trp414) in PB1 and Leucine 490 (Leu490) in the linker region between PB1 and PB2.[7][18] Trp414 is particularly important for recognizing the residue at the -1 position relative to the phosphorylated amino acid.[7]
The binding of a phosphopeptide induces a conformational change in the PBD, which is thought to be the mechanism for releasing the autoinhibition of the kinase domain.[8]
Function of the Plk1 this compound
The this compound of Plk1 has two primary and interconnected functions: subcellular localization and regulation of kinase activity.
Subcellular Localization and Substrate Tethering
The PBD acts as a targeting module, directing Plk1 to its various sites of action throughout mitosis.[5][6] This is achieved by binding to specific phosphorylated proteins, or "docking proteins," that are localized to these structures. This interaction ensures that Plk1's kinase activity is concentrated where it is needed, allowing for the efficient and timely phosphorylation of its substrates.[1]
Autoinhibition and Activation
In the absence of a binding partner, the PBD interacts with the N-terminal kinase domain of Plk1, holding it in a catalytically inactive conformation.[3][5][9] This autoinhibitory interaction prevents spurious Plk1 activity. The binding of a phosphopeptide to the PBD induces a conformational change that disrupts the PBD-KD interaction, thereby releasing the kinase domain and allowing it to adopt an active conformation.[10][11] This mechanism ensures that Plk1 is only activated when it is bound to a legitimate substrate or docking protein.
The activation of Plk1 is a multi-step process that often involves a "priming" phosphorylation event. A different kinase, such as a cyclin-dependent kinase (CDK), first phosphorylates the Plk1 substrate, creating the phosphopeptide motif that is then recognized by the Plk1 PBD.[6] This leads to the recruitment and activation of Plk1, which can then phosphorylate other sites on the same or different substrates.
Quantitative Data on this compound Interactions
The binding affinity of the Plk1 PBD for its various phosphopeptide ligands has been quantified using a range of biophysical techniques. This data is crucial for understanding the specificity of these interactions and for the development of targeted inhibitors.
| Ligand (Phosphopeptide/Inhibitor) | Interacting Partner | Technique | Affinity (Kd / IC50) | Reference |
| PLHSpT (control peptide) | Plk1-PBD | Fluorescence Polarization | Kd = 259.34 ± 7.58 nM | [19] |
| STIL-CC | Plk1-PBD | Fluorescence Polarization | No binding detected | [19] |
| Peptide-2 (dual inhibitor) | Plk1-PBD | Fluorescence Polarization | Kd = 8.02 ± 0.16 nM | [19] |
| Bivalent inhibitor 2 | Full-length Plk1 | Fluorescence Polarization | IC50 = 17 nM | [20] |
| Bivalent construct 3 | Full-length Plk1 | Fluorescence Polarization | IC50 = 2.3 ± 0.22 nM | [20] |
| Bivalent construct 4 | Full-length Plk1 | Fluorescence Polarization | IC50 = 2.2 ± 0.24 nM | [20] |
| Cdc25C phosphopeptide | Plk1-PBD | Intrinsic Trp Fluorescence | ~3x higher than non-physiological peptide | [12] |
| Cdc25C phosphopeptide | Full-length Plk1 | Intrinsic Trp Fluorescence | 7-fold higher than unphosphorylated peptide | [12] |
| Peptide PL-1 | Plk1-PBD | Microscale Thermophoresis | Kd = 3.11 ± 0.05 nM | [18] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for PBD-Ligand Binding
This protocol describes a competitive FP assay to determine the binding affinity of a test compound for the Plk1 PBD.
Materials:
-
Purified recombinant Plk1 PBD
-
Fluorescently labeled probe peptide (e.g., 5-carboxyfluorescein-GPMQSpTPLNG-NH2)[21]
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (inhibitors)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Probe and Protein Titration: To determine the optimal concentrations, perform a saturation binding experiment by titrating the Plk1 PBD against a fixed concentration of the fluorescent probe (e.g., 10 nM). The protein concentration that yields 50-80% of the maximum polarization signal should be used for the competition assay.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Plate Preparation: Add the Plk1 PBD at its optimal concentration to all wells of the 384-well plate, except for the blank controls.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include wells with buffer only (no inhibitor control) and wells with a known high-affinity binder as a positive control.
-
Probe Addition: Add the fluorescent probe to all wells at its final concentration.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the assay conditions are appropriate.[22][23]
Co-Immunoprecipitation (Co-IP) to Identify PBD-Interacting Proteins
This protocol outlines the steps to identify proteins that interact with the Plk1 PBD in a cellular context.[24]
Materials:
-
Cell culture expressing the protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.[25]
-
Antibody against the bait protein (e.g., anti-Plk1)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 2x SDS-PAGE sample buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Remove the beads using a magnetic stand.[26][27]
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, followed by Western blotting with antibodies against the expected interacting partners or by mass spectrometry for the identification of novel interactors.[28]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[29][30]
Materials:
-
Isothermal titration calorimeter
-
Purified Plk1 PBD
-
Purified ligand (phosphopeptide or inhibitor)
-
Matching dialysis buffer for both protein and ligand (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)[31]
Procedure:
-
Sample Preparation: Dialyze the purified Plk1 PBD and the ligand extensively against the same buffer to minimize heats of dilution. Degas both solutions before the experiment.[32][33]
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe.
-
Loading: Load the Plk1 PBD solution into the sample cell and the ligand solution into the injection syringe. Typical concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the ligand in the syringe.[31]
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell while continuously monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat changes per injection to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Crystallization of PBD-Ligand Complexes
This protocol provides a general framework for the crystallization of Plk1 PBD in complex with a phosphopeptide or small molecule inhibitor.[34][35]
Materials:
-
Highly pure and concentrated Plk1 PBD
-
Phosphopeptide or small molecule ligand
-
Crystallization screens (various commercial screens)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
Cryoprotectant solution
Procedure:
-
Complex Formation: Mix the purified Plk1 PBD with a molar excess of the ligand (e.g., 1:3 to 1:5 molar ratio) and incubate on ice for at least 1 hour to ensure complex formation.
-
Concentration: Concentrate the PBD-ligand complex to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix the protein-ligand complex with the reservoir solution from the crystallization screen in various ratios (e.g., 1:1, 2:1).
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the pH, precipitant concentration, and additives.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or other cryoprotectants) before flash-cooling in liquid nitrogen.[34]
-
X-ray Diffraction: Collect X-ray diffraction data at a synchrotron source.[15][36]
Signaling Pathways and Experimental Workflows
Plk1 Activation and Substrate Targeting Pathway
Caption: Plk1 activation pathway initiated by priming phosphorylation.
Experimental Workflow for PBD Inhibitor Screening
Caption: Workflow for the discovery and development of Plk1 PBD inhibitors.
Conclusion
The Polo-Box Domain of Plk1 is a multifaceted regulatory module that is indispensable for the proper execution of mitosis. Its dual role in subcellular localization and kinase activation makes it a highly attractive target for the development of specific and potent anticancer therapeutics. A thorough understanding of its structure, its interactions with a multitude of binding partners, and the dynamic regulation of its function is paramount for the successful design of such inhibitors. This technical guide provides a foundational resource for researchers and drug developers, consolidating key structural and functional data, and offering detailed experimental methodologies to further investigate this critical component of the cell cycle machinery. The continued exploration of the Plk1 PBD holds great promise for the generation of novel and effective cancer therapies.
References
- 1. Structural and functional analyses of minimal phosphopeptides targeting the polo-box domain of polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1 from Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance | Semantic Scholar [semanticscholar.org]
- 5. Structural basis for the inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Plk1 Functions Show Distinct Dependencies on Polo-Box Domain-mediated Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational analysis of phosphopeptide binding to the polo-box domain of the mitotic kinase PLK1 using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 24. Phosphorylation- and Polo-Box–dependent Binding of Plk1 to Bub1 Is Required for the Kinetochore Localization of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 28. benchchem.com [benchchem.com]
- 29. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 31. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 33. benchchem.com [benchchem.com]
- 34. Crystallization and preliminary X-ray diffraction studies on the human Plk1 Polo-box domain in complex with an unphosphorylated and a phosphorylated target peptide from Cdc25C - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Crystallization and preliminary X-ray diffraction studies on the human Plk1 Polo-box domain in complex with an unphosphorylated and a phosphorylated target peptide from Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. journals.iucr.org [journals.iucr.org]
Introduction to the Polo-Box Domain of Plk1 (PBD-1)
An In-depth Technical Guide on the Polo-Box Domain 1 (PBD-1) Interaction with Substrates
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its function and localization are tightly controlled by its C-terminal non-catalytic region, which contains the Polo-Box Domain (PBD).[2] The PBD is a highly conserved module that is essential for mediating protein-protein interactions, thereby targeting the N-terminal kinase domain of Plk1 to specific subcellular structures such as centrosomes, kinetochores, and the midbody.[3][4] Structurally, the PBD of Plk1 is composed of two polo-box motifs, PB1 and PB2, which together form a phosphopeptide-binding module.[3] This interaction with phosphorylated substrates is a cornerstone of Plk1's regulatory mechanism, making the PBD an attractive target for therapeutic intervention in oncology.[5][6]
The Molecular Mechanism of this compound Substrate Recognition
The interaction between the Plk1 PBD and its substrates is a highly specific and regulated process that primarily relies on the recognition of a phosphorylated motif.[3] This interaction can be broadly categorized into two critical steps: the priming phosphorylation of the substrate and the subsequent binding of the PBD to this phosphorylated epitope.[3]
2.1 Priming Phosphorylation: The Gatekeeper of Interaction
Before the PBD can bind, a substrate protein must first be phosphorylated on a specific serine or threonine residue. This "priming" phosphorylation event can be carried out by two distinct mechanisms:
-
Non-self-priming: In this mechanism, a different kinase phosphorylates the substrate to create the PBD-docking site. A classic example is the phosphorylation of hCenexin1 on Serine 796 by Cyclin-dependent kinase 1 (Cdk1), which facilitates the recruitment of Plk1 to centrosomes.[3]
-
Self-priming: Plk1 itself can create its own docking site by phosphorylating a substrate. This "product-activated" mechanism creates a feed-forward loop, promoting downstream phosphorylation events.[3] The interaction between Plk1 and PBIP1, which requires Plk1-dependent phosphorylation of Threonine 78 on PBIP1, is an example of this process and is crucial for Plk1 recruitment to kinetochores.[3]
2.2 The Consensus Binding Motif and Key PBD Residues
The Plk1 PBD recognizes a specific consensus motif on its substrates, which is generally defined as Ser-pSer/pThr-Pro/X, where 'p' denotes phosphorylation and 'X' can be various amino acids.[4] The crystal structures of PBD in complex with phosphopeptides have revealed the key amino acid residues within the PBD that are critical for this interaction:
-
Tryptophan-414 (W414): This residue is fundamental for the recognition of the substrate peptide, irrespective of its phosphorylation state.[7][8]
-
Histidine-538 (H538) and Lysine-540 (K540): These residues form pincer-like hydrogen bonds with the phosphate group of the phosphoserine or phosphothreonine, anchoring the substrate to the PBD.[7][8][9]
Quantitative Analysis of this compound-Substrate Interactions
The affinity of the this compound domain for its various substrates and inhibitors has been quantified using several biophysical techniques. This data is crucial for understanding the strength and specificity of these interactions and for the development of targeted therapeutics.
| Ligand Type | Ligand Name/Sequence | Method | Affinity Metric | Value | Reference |
| Phosphopeptide | PLHSpT (5-mer) | Isothermal Titration Calorimetry (ITC) | Kd | ~0.45 µM | [10] |
| Phosphopeptide | PLHSpT | ELISA | Kd | ~450 nM | [11] |
| Phosphopeptide | PLHSpT | ELISA | IC50 | 14.74 µM | [11] |
| Phosphopeptide | MQSpTPL (6-mer) | ITC | - | High Affinity | [10] |
| Designed Phosphopeptide | IQSpSPC | Fluorescence Anisotropy | Kd | 5.7 ± 1.1 µM | [12] |
| Designed Phosphopeptide | LQSpTPF | Fluorescence Anisotropy | Kd | 0.75 ± 0.18 µM | [12] |
| Designed Phosphopeptide | LNSpTPT | Fluorescence Anisotropy | Kd | 7.2 ± 2.6 µM | [12] |
| Designed Peptide | Peptide-2 | Microscale Thermophoresis (MST) | Kd | 8.02 ± 0.16 nM | [13] |
| Small Molecule Inhibitor | Compound 4 | ELISA | IC50 | 4.4 µM | [11] |
| Small Molecule Inhibitors | Various | ELISA | IC50 | 1.49 - 2.94 µM | [11] |
Signaling Pathways Involving this compound Interactions
The PBD-mediated localization of Plk1 is critical for its function in several key mitotic signaling pathways.
4.1 Mitotic Entry
Plk1 is a key regulator of the G2/M transition. It contributes to the activation of the Cdk1/Cyclin B complex, the master initiator of mitosis, primarily through the regulation of the Cdc25 phosphatase and Wee1 kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Polo-box domain: a versatile mediator of polo-like kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [Targeting the substrate binding domain of polo-like kinase 1: advances in the study of PBD1 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and structural basis of polo-like kinase 1 substrate recognition: Implications in centrosomal localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional analyses of minimal phosphopeptides targeting the polo-box domain of polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational Molecular Design of Potent PLK1 PBD Domain-binding Phosphopeptides Using Preferential Amino Acid Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Polo-Box Domain of Plk1 (PBD-1) in Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polo-like kinase 1 (Plk1) is a pivotal serine/threonine kinase that governs multiple stages of mitotic progression, from G2/M transition to cytokinesis. Its function and precise localization are critically dependent on its C-terminal non-catalytic region, the Polo-Box Domain (PBD). The PBD functions as a phosphopeptide-binding module, directing the N-terminal kinase domain of Plk1 to specific subcellular structures and substrates. This targeting is essential for the proper execution of mitotic events, and its dysregulation is a hallmark of many human cancers, making the Plk1 PBD an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of the Plk1 PBD's mechanism, its role in cell cycle signaling pathways, quantitative interaction data, and detailed experimental protocols for its study.
The Core Mechanism of the Plk1 Polo-Box Domain (PBD)
The Plk1 PBD is essential for the spatio-temporal regulation of the kinase. It specifically recognizes and binds to proteins that have been phosphorylated on a consensus motif, typically S-pS/pT-P/X (where pS/pT is phosphoserine or phosphothreonine).[1][2] This interaction serves as a molecular scaffold, recruiting Plk1 to its sites of action, such as centrosomes, kinetochores, and the central spindle during mitosis.[3] The binding of the PBD to a phosphorylated ligand is also thought to induce a conformational change in Plk1 that relieves autoinhibition and enhances its catalytic activity.[2]
This PBD-mediated localization is achieved through two distinct priming mechanisms:
-
Non-Self-Priming: A separate proline-directed kinase, most commonly the master cell cycle regulator Cdk1, first phosphorylates a substrate. This creates a phospho-epitope that is then recognized by the Plk1 PBD, docking Plk1 for subsequent downstream phosphorylation events. This mechanism imposes a hierarchical order on cell cycle events, ensuring Plk1 acts only after Cdk1 has executed its functions.[1][3]
-
Self-Priming and Binding: Plk1 itself can create its own docking site by phosphorylating a substrate. This initial, low-affinity interaction is followed by the PBD of the same or another Plk1 molecule binding to the newly generated phosphosite. This leads to a feed-forward mechanism that rapidly amplifies the local concentration of active Plk1 at specific structures, such as the kinetochores.[1][3]
Signaling Pathways
The dual priming mechanisms allow for intricate control over Plk1 activity throughout the cell cycle.
Role of PBD-1 in Cell Cycle Progression
The PBD-mediated localization of Plk1 is indispensable for nearly every stage of mitosis.
-
G2/M Transition: Plk1 promotes entry into mitosis. It interacts with and phosphorylates proteins like NFBD1/MDC1, a process that contributes to the regulation of the G2/M checkpoint.[4]
-
Centrosome Maturation: During prophase, Plk1 is recruited to centrosomes to phosphorylate multiple substrates, which is essential for centrosome maturation and the assembly of a bipolar spindle.
-
Chromosome Segregation: At the kinetochores, Plk1 is recruited via interaction with proteins like PBIP1 (also known as CENP-U).[3][5] This localization is crucial for proper microtubule-kinetochore attachment and satisfaction of the spindle assembly checkpoint (SAC).
-
Cytokinesis: During anaphase and telophase, Plk1 localizes to the central spindle and midbody, where it regulates the final stages of cell division.
Inhibition of the Plk1 PBD disrupts these processes, leading to mitotic arrest, characterized by cells with condensed chromosomes that fail to align properly.[6][7] This prolonged arrest often triggers apoptosis, making the PBD a prime target for anti-cancer therapies.[6] Studies have shown that targeting the PBD is sufficient to induce cell death selectively in cancer cells, which are often "addicted" to Plk1 activity, while sparing normal cells.[6]
Quantitative Data on this compound Interactions and Inhibition
The development of therapeutic agents targeting the Plk1 PBD relies on quantitative measurements of binding affinity and inhibitory potency. Fluorescence Polarization (FP) is a common assay used for this purpose.
| Compound Type | Compound Name / Class | Target | Assay Type | Potency (IC₅₀) | Reference |
| Small Molecule | ABBA (2-(4-alkylbenzamido)benzoic acid) | Plk1 PBD | Fluorescence Polarization | Varies by analog | [8] |
| Peptide | Fragment ligand inhibitory peptides (FLIPs) | Plk1 PBD | Fluorescence Polarization | Varies by sequence | [8] |
| Kinase Inhibitor | BI2536 | Plk1 Kinase Domain | Cell Viability (MTT) | ~10-50 nM (in CCA cells) | [7] |
| Kinase Inhibitor | BI6727 (Volasertib) | Plk1 Kinase Domain | Cell Viability (MTT) | ~20-100 nM (in CCA cells) | [7] |
Note: IC₅₀ values for kinase inhibitors are provided for context, as they induce similar cell cycle phenotypes to PBD inhibition. Direct, high-affinity small-molecule inhibitors of the PBD are an area of active research, with many specific potency values remaining proprietary or in early-stage literature.
Experimental Protocols
Studying the function of the Plk1 PBD requires a combination of biochemical, molecular, and cell-based assays.
Protocol: Fluorescence Polarization (FP) Assay for PBD Binding
Objective: To quantitatively measure the binding affinity of a test compound (inhibitor) to the Plk1 PBD.
Materials:
-
Purified, recombinant Plk1 PBD protein.
-
Fluorescently-labeled synthetic phosphopeptide corresponding to a known PBD-binding motif (e.g., from PBIP1).
-
Test compounds (inhibitors) dissolved in DMSO.
-
Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 96- or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Preparation: Prepare a working solution of the fluorescent phosphopeptide probe in assay buffer at a concentration of 2x the final desired concentration (e.g., 20 nM for a 10 nM final). Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Setup: In each well of the microplate, add the test compound or vehicle (DMSO in buffer).
-
Protein Addition: Add the purified Plk1 PBD protein to each well to a final concentration determined by prior titration experiments (typically in the low nanomolar range).
-
Probe Addition: Add the fluorescent phosphopeptide probe to all wells. The total volume should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure fluorescence polarization on a compatible plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
Data Analysis: Plot the change in polarization (mP) as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the bound probe.[8]
Protocol: Co-Immunoprecipitation (Co-IP) for PBD Interacting Proteins
Objective: To identify proteins that interact with the Plk1 PBD in a cellular context.
Materials:
-
Cells expressing FLAG-tagged Plk1 PBD (e.g., FLAG-Plk1-(330-CT)).[9]
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-FLAG affinity agarose gel/beads.
-
Wash Buffer (e.g., TBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or 3xFLAG peptide).
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry.
Methodology:
-
Cell Lysis: Harvest transfected cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Add anti-FLAG affinity beads to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer (for Western blot analysis) or by competitive elution with 3xFLAG peptide (for mass spectrometry).
-
Analysis: Separate the eluted proteins by SDS-PAGE. Proteins can be visualized by Coomassie staining or analyzed by Western blotting with antibodies against candidate interacting proteins. For discovery, eluted proteins are identified using mass spectrometry.[9]
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of PBD inhibition on cell cycle phase distribution.
Materials:
-
Cultured cancer cells.
-
Plk1 PBD inhibitor or Plk1 kinase inhibitor (e.g., BI2536).
-
Phosphate-Buffered Saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Methodology:
-
Treatment: Seed cells and allow them to attach. Treat the cells with the inhibitor at various concentrations or for various time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvesting: Harvest both adherent and floating cells, as mitotic arrest can cause cells to detach. Combine, wash with PBS, and pellet the cells.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 1 hour at -20°C.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Gate the single-cell population and generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2 and M phases will have 4N content, and S-phase cells will have an intermediate amount. An accumulation of cells in the 4N peak is indicative of G2/M arrest.[7][10]
Experimental Workflow Diagram
Conclusion and Future Directions
The Polo-Box Domain of Plk1 is a master regulator of mitosis, acting as a crucial localization module that ensures the kinase performs the right job at the right time and place. Its central role in cell division, coupled with the frequent overexpression of Plk1 in tumors, establishes the PBD as a high-value target for the development of novel anti-cancer therapeutics. Unlike ATP-competitive kinase inhibitors, which often suffer from off-target effects due to the conserved nature of kinase active sites, inhibitors of the PBD protein-protein interaction promise greater specificity. Future research will focus on the development of potent and cell-permeable small molecules that disrupt PBD function, moving from preclinical validation to clinical application for the treatment of a broad range of malignancies.
References
- 1. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feed-forward mechanism of converting biochemical cooperativity to mitotic processes at the kinetochore plate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NFBD1/MDC1 is phosphorylated by PLK1 and controls G2/M transition through the regulation of a TOPOIIα-mediated decatenation checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grabbing Plk1 by the PBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective blockade of cancer cell proliferation and anchorage-independent growth by Plk1 activity–dependent suicidal inhibition of its polo-box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. "PLK1 PBD Selective Inhibition as a Potential Cancer Therapy" by Lauren E. Wilder [scholarcommons.sc.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Porcine Beta-Defensin 1 (pBD-1): A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine beta-defensin 1 (pBD-1) is a small, cationic antimicrobial peptide that plays a crucial role in the innate immune system of swine. As a member of the beta-defensin family, it provides a first line of defense against a wide range of pathogens at mucosal surfaces. Its discovery and subsequent characterization have provided valuable insights into porcine immunology and have opened avenues for the development of novel antimicrobial agents and feed additives in animal husbandry. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound.
Discovery and Initial Characterization
The first porcine beta-defensin, this compound, was identified and cloned in the late 1990s. Initial studies using Northern blot analysis revealed that its gene expression was almost exclusively localized to the tongue epithelium.[1] This tissue-specific expression suggested a specialized role in oral host defense.
Subsequent research involving recombinant expression of this compound in a baculovirus-insect cell system identified two forms of the peptide: a 42-amino acid version (pBD-142) and a slightly shorter 38-amino acid version (pBD-138), which results from N-terminal truncation.[1][2] However, only the longer pBD-142 form was found to be naturally present in pigs.[2] Structurally, this compound is a cationic peptide characterized by a conserved six-cysteine motif that forms three intramolecular disulfide bonds, a hallmark of the beta-defensin family.[2]
Key Milestones in this compound Research
The following diagram outlines the key milestones in the discovery and characterization of this compound.
Gene Structure and Expression
The gene encoding this compound is composed of two exons separated by a large intron. Exon 1 encodes the 5'-untranslated region and the signal peptide, while exon 2 encodes the pro-peptide and the mature defensin peptide, followed by the 3'-untranslated region.
While initial Northern blot analyses pointed to the tongue as the primary site of expression, more sensitive techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) have revealed a broader distribution.[1][3] this compound mRNA has been detected at lower levels throughout the epithelia of the respiratory and gastrointestinal tracts.[4] Specifically, its expression in the small intestine has been shown to increase from the proximal to the distal part.[3] Immunohistochemical staining has confirmed the high concentration of the this compound peptide in the cornified tips of the filiform papillae of the dorsal tongue and in the superficial layers of the buccal mucosa, with estimated concentrations of 20 to 100 µg/ml.[1]
Antimicrobial and Immunomodulatory Function
Antimicrobial Activity
Recombinant this compound exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as some fungi.[1][2] Its activity is, however, sensitive to salt concentrations, with increased NaCl levels inhibiting its efficacy against certain microbes like E. coli and C. albicans.[1] The pBD-142 form has demonstrated stronger antimicrobial activity than the truncated pBD-138 form.[2]
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Escherichia coli | - | 100 | [2] |
| Staphylococcus aureus | - | 80 | [2] |
| Salmonella typhimurium | - | Active | [1] |
| Listeria monocytogenes | - | Active | [1] |
| Candida albicans | - | Active | [1] |
Table 1. Minimum Inhibitory Concentrations (MICs) of recombinant pBD-142 against various microorganisms.
Furthermore, this compound has been shown to act synergistically with other porcine antimicrobial peptides, such as the neutrophil peptides PG-3, PR-39, and PR-26, enhancing their activity against multidrug-resistant S. typhimurium DT104.[1]
Immunomodulatory Roles and Signaling Pathways
While direct signaling pathways for this compound are not extensively characterized, beta-defensins as a family are known to have significant immunomodulatory functions beyond their direct microbicidal effects.[5][6] They can act as chemoattractants for immune cells and modulate inflammatory responses. For instance, other porcine beta-defensins, like pBD-2, have been shown to alleviate inflammation by interfering with the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] It is plausible that this compound engages in similar immunomodulatory activities. Research has shown that porcine peptidoglycan recognition proteins (pPGRPs) are involved in inducing this compound expression, and silencing the pPGRP gene leads to a downregulation of this compound.[8]
The following diagram illustrates a generalized signaling pathway through which porcine beta-defensins may exert their immunomodulatory effects.
Experimental Protocols
Recombinant Expression and Purification of this compound
Objective: To produce and purify recombinant this compound for functional assays.
Methodology:
-
Gene Amplification: The coding sequence for pBD-142 is amplified from porcine tongue total RNA using RT-PCR.[2]
-
Vector Construction: The amplified gene is cloned into an expression vector, such as pET30a, which often includes a His-tag for purification.[2]
-
Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21 (DE3) plysS.[2]
-
Induction of Expression: The bacterial culture is grown to a mid-logarithmic phase (OD600 of ~0.6-0.8). Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]
-
Cell Lysis and Purification: Bacterial cells are harvested by centrifugation and lysed. The recombinant this compound is purified from the cell lysate using a His-tag affinity column.[2]
-
Purity Assessment: The purity of the recombinant protein is assessed using SDS-PAGE, with an expected purity of over 90%.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the test microorganism is grown to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a final concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL.[9]
-
Preparation of Peptide Dilutions: A stock solution of purified this compound is prepared. Serial two-fold dilutions are made in a low-adsorption buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) in polypropylene tubes.[9]
-
Assay Setup: In a sterile 96-well polypropylene microtiter plate, 100 µL of the diluted bacterial suspension is added to each well. Subsequently, 11 µL of each peptide dilution is added to the corresponding wells. Positive (bacteria without peptide) and negative (broth only) controls are included.[9]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[9][10]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Gene Expression Analysis (Northern Blotting)
Objective: To detect and quantify this compound mRNA in different tissues.
Methodology:
-
RNA Extraction: Total RNA is extracted from porcine tissues using a standard method, such as guanidinium thiocyanate-phenol-chloroform extraction.
-
Gel Electrophoresis: A specific amount of total RNA (e.g., 10-20 µg) is separated by size on a denaturing agarose gel containing formaldehyde.[11][12]
-
Blotting: The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon or nitrocellulose) via capillary action.[11]
-
Cross-linking: The RNA is permanently fixed to the membrane using UV light or baking.[12]
-
Hybridization: The membrane is incubated in a hybridization buffer containing a labeled probe specific to the this compound mRNA sequence. The probe is typically a single-stranded DNA or RNA fragment that is complementary to the target mRNA.[13]
-
Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.[13]
-
Detection: The labeled probe is detected using an appropriate method, such as autoradiography for radioactive probes or chemiluminescence for non-radioactive probes. The intensity of the signal corresponds to the amount of this compound mRNA in the sample.[12]
Conclusion and Future Perspectives
Porcine beta-defensin 1 was the first of its family to be discovered in pigs and remains a significant subject of research in veterinary immunology and animal science. Its potent antimicrobial activity, coupled with its constitutive expression in key mucosal tissues, underscores its importance in innate host defense. While its direct antimicrobial properties are well-documented, the full extent of its immunomodulatory functions and the specific signaling pathways it governs are still areas ripe for further investigation. Future research will likely focus on elucidating these complex roles, which could lead to the development of this compound as a therapeutic agent to enhance disease resistance and reduce the reliance on conventional antibiotics in the swine industry.
References
- 1. Porcine epithelial beta-defensin 1 is expressed in the dorsal tongue at antimicrobial concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, expression and characterization of antimicrobial porcine β defensin 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of beta-defensins this compound and pBD-2 along the small intestinal tract of the pig: lack of upregulation in vivo upon Salmonella typhimurium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Porcine Beta-Defensin 2 Provides Protection Against Bacterial Infection by a Direct Bactericidal Activity and Alleviates Inflammation via Interference With the TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. gladstone.org [gladstone.org]
- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 13. Transcriptional Regulation of β-Defensin Gene Expression in Tracheal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Porcine β-Defensin 1 (pBD-1): A Technical Guide to Gene Expression, Regulation, and Quantification in Swine Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of porcine β-defensin 1 (pBD-1) gene expression across various tissues in pigs. It includes a detailed summary of quantitative expression data, comprehensive experimental protocols for analysis, and a visualization of the key signaling pathway involved in its regulation. This document is intended to serve as a valuable resource for researchers investigating the role of this compound in swine health and disease, as well as for professionals in drug development exploring its therapeutic potential.
Quantitative Expression of this compound in Porcine Tissues
Porcine β-defensin 1 is a crucial component of the innate immune system in pigs, exhibiting a wide and varied expression pattern across different tissues. Quantitative analysis of this compound mRNA levels reveals significant differences in expression, highlighting its specialized roles in host defense. The tongue and oral epithelia, in particular, show remarkably high levels of this compound expression, suggesting a primary function in oral mucosal immunity.
The following table summarizes the relative quantitative expression of this compound mRNA in various tissues from Ankamali and Large White Yorkshire (LWY) pig breeds. The expression levels are presented as fold changes relative to the expression in the intestine, which serves as a baseline for comparison.
| Tissue | Pig Breed | Relative Expression (Fold Change vs. Intestine) |
| Tongue | Ankamali | 14583[1] |
| Oral Epithelia | Ankamali | 1163[1] |
| Intestine | Ankamali | 1 (Baseline)[1] |
| Tongue | LWY | 13931[1] |
| Oral Epithelia | LWY | 395[1] |
| Intestine | LWY | 1 (Baseline)[1] |
Studies have also indicated that within the small intestine, the expression of this compound mRNA increases from the proximal to the distal part.[2] While this compound is widely detected throughout the respiratory and digestive tracts, as well as in various other organs, the tongue consistently emerges as the site of highest expression.[2]
Experimental Protocols for this compound Gene Expression Analysis
Accurate and reproducible quantification of this compound gene expression is fundamental to understanding its biological role. This section details the key experimental methodologies, from tissue sampling to quantitative real-time PCR (RT-qPCR) analysis.
Tissue Collection and RNA Extraction
High-quality, intact RNA is a prerequisite for reliable gene expression analysis. The following protocol is a standard procedure for tissue collection and RNA isolation from porcine tissues.
Materials:
-
Sterile surgical instruments
-
Liquid nitrogen
-
Sterile 0.9% sodium chloride solution
-
TRIzol® Reagent or similar RNA isolation kit
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
Procedure:
-
Tissue Collection: Immediately after euthanasia, collect tissue samples using sterile surgical instruments. To minimize RNA degradation, the time from collection to preservation should be as short as possible.
-
Sample Preparation: Wash the collected tissue with sterile 0.9% sodium chloride solution to remove any contaminants.
-
Snap Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to preserve RNA integrity. Store samples at -80°C until RNA extraction.
-
Tissue Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer approximately 50-100 mg of the powdered tissue to a microcentrifuge tube.
-
-
RNA Isolation using TRIzol® Reagent:
-
Add 1 mL of TRIzol® Reagent to the tissue powder and homogenize by vortexing.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
-
RNA Precipitation:
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® Reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Remove the supernatant. Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of 1.8-2.0 is indicative of pure RNA.
-
Assess RNA integrity by agarose gel electrophoresis or using an automated electrophoresis system.
-
Reverse Transcription (RT)
The conversion of RNA to complementary DNA (cDNA) is a critical step for subsequent qPCR analysis.
Materials:
-
Reverse transcriptase enzyme
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcription buffer
-
Purified total RNA
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
1-2 µg of total RNA
-
1 µL of random hexamers or oligo(dT) primers
-
Nuclease-free water to a final volume of 10 µL.
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
4 µL of 5x reaction buffer
-
1 µL of RNase inhibitor
-
2 µL of 10 mM dNTP mix
-
1 µL of reverse transcriptase
-
-
Reverse Transcription Reaction: Add 8 µL of the master mix to the RNA-primer mixture. The final reaction volume will be 20 µL.
-
Incubation: Incubate the reaction at 42°C for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Quantitative Real-Time PCR (qPCR)
qPCR is used to amplify and simultaneously quantify the targeted this compound cDNA.
Materials:
-
SYBR® Green or TaqMan® qPCR master mix
-
This compound specific forward and reverse primers
-
Reference gene-specific primers (e.g., ACTB, RPL4, TBP, HPRT1)
-
cDNA template
-
Nuclease-free water
This compound Primer Information:
-
Forward Primer: (Sequence to be obtained from a specific reference if available)
-
Reverse Primer: (Sequence to be obtained from a specific reference if available)
-
Melting Temperature (Tm): A reported Tm for a this compound amplicon is 75.4°C.
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL:
-
10 µL of 2x SYBR® Green qPCR master mix
-
0.5 µL of forward primer (10 µM)
-
0.5 µL of reverse primer (10 µM)
-
2 µL of cDNA template
-
7 µL of nuclease-free water
-
-
Thermocycling Conditions: A typical qPCR program consists of the following steps:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both this compound and the reference gene(s).
-
Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to the expression of the chosen reference gene(s).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Gene Expression Analysis
The following diagram illustrates the key steps involved in the quantification of this compound gene expression from tissue samples.
Caption: Workflow for this compound gene expression analysis.
TLR-NF-κB Signaling Pathway for this compound Induction
The expression of this compound is regulated by the Toll-like receptor (TLR) signaling pathway, which culminates in the activation of the transcription factor NF-κB. The diagram below outlines this crucial regulatory cascade.
Caption: TLR4-NF-κB signaling pathway for this compound induction.
References
Porcine Beta-Defensin 1 (pBD-1): A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of porcine beta-defensin 1 (pBD-1), a key component of the innate immune system in swine. This document details its known antimicrobial activities, the experimental protocols used to determine these activities, and its interaction with cellular signaling pathways.
Core Findings: Antimicrobial Efficacy of this compound
Porcine beta-defensin 1 is a cationic antimicrobial peptide with a broad range of activity against various pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi.[1] Its efficacy has been demonstrated against several key veterinary and zoonotic pathogens.
Quantitative Antimicrobial Spectrum of this compound
The following table summarizes the known minimum inhibitory concentrations (MIC) of recombinant this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Gram-negative Bacteria | 100 µg/mL | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | 80 µg/mL | [2] |
| Salmonella typhimurium | Gram-negative Bacteria | Activity confirmed, specific MIC not reported | [1] |
| Listeria monocytogenes | Gram-positive Bacteria | Activity confirmed, specific MIC not reported | [1] |
| Candida albicans | Fungus | Activity confirmed, specific MIC not reported | [1] |
Note: The antimicrobial activity of this compound is known to be sensitive to salt concentrations, with increased salt levels potentially inhibiting its efficacy.[1]
Experimental Protocols
The determination of the antimicrobial spectrum of this compound involves standardized in vitro assays. The following sections detail the typical methodologies employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is most commonly determined using the broth microdilution method. This quantitative assay establishes the lowest concentration of the peptide that inhibits the growth of a specific microorganism.
Materials:
-
Recombinant porcine beta-defensin 1 (this compound)
-
Bacterial or fungal isolates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Isolate a single colony of the test microorganism from a fresh agar plate.
-
Inoculate the colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium across the wells of a 96-well microtiter plate. This creates a gradient of peptide concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control well (microorganism and medium, no this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Alternatively, the optical density (OD) of each well can be measured using a spectrophotometer to determine the inhibition of growth.
-
Radial Diffusion Assay
This agar-based assay provides a qualitative or semi-quantitative measure of antimicrobial activity.
Materials:
-
Recombinant this compound
-
Bacterial or fungal isolates
-
Agar medium (e.g., Trypticase Soy Agar)
-
Petri dishes
Procedure:
-
Preparation of Agar Plates:
-
Prepare the agar medium and cool it to approximately 45-50°C.
-
Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
-
Application of this compound:
-
Create small wells in the solidified agar using a sterile cork borer.
-
Add a known concentration of the this compound solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the microorganism.
-
After incubation, a clear zone of growth inhibition will appear around the wells containing active this compound.
-
The diameter of the inhibition zone is proportional to the antimicrobial activity of the peptide.
-
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in assessing the antimicrobial activity of this compound and its potential cellular mechanisms, the following diagrams have been generated.
While direct signaling pathways for this compound are still under extensive investigation, evidence from other porcine beta-defensins suggests a role for the NF-κB pathway in regulating their expression.[3][4][5] The following diagram illustrates the proposed signaling cascade leading to the expression of this compound.
Conclusion
Porcine beta-defensin 1 demonstrates significant antimicrobial activity against a range of bacterial and fungal pathogens. This technical guide provides a foundational understanding of its antimicrobial spectrum, the methodologies used for its evaluation, and its potential regulation through cellular signaling pathways. Further research is warranted to fully elucidate the complete antimicrobial profile and the precise immunomodulatory functions of this compound, which will be crucial for its potential development as a novel antimicrobial agent in veterinary and human medicine.
References
- 1. Requirement of the Listeria monocytogenes Broad-Range Phospholipase PC-PLC during Infection of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psd1 Effects on Candida albicans Planktonic Cells and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PBPD1 in Stimulation of Listeria monocytogenes Biofilm Formation by Subminimal Inhibitory β-Lactam Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming reduced antibiotic susceptibility in intracellular Salmonella enterica serovar Typhimurium using AR-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Salmonella Typhimurium Invasion and Intracellular Survival Using Pyrogallol - PMC [pmc.ncbi.nlm.nih.gov]
Porcine β-Defensin 1 (pBD-1): A Core Component of Swine Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Porcine β-defensin 1 (pBD-1) is a small, cationic antimicrobial peptide that serves as a crucial first-line defender in the innate immune system of swine. As a member of the defensin family, this compound exhibits a broad spectrum of microbicidal activity against bacteria and fungi and plays a significant role in modulating the host's immune response. This technical guide provides a comprehensive overview of this compound, focusing on its expression, antimicrobial efficacy, immunomodulatory functions, and the experimental methodologies used for its characterization.
Expression and Tissue Distribution of this compound
This compound is constitutively expressed in various epithelial tissues, acting as a chemical barrier against invading pathogens. Its expression levels, however, vary significantly across different anatomical locations. The tongue, in particular, has been identified as a primary site of this compound expression.[1]
Table 1: this compound Expression in Porcine Tissues
| Tissue | Relative Expression Level | Method of Detection | Reference |
| Tongue | High | Northern Blot, Immunohistochemistry, qPCR | [1][2][3] |
| Buccal Mucosa | Moderate to High | Immunohistochemistry, Western Blotting | [2][3] |
| Small Intestine | Low, with increasing expression from proximal to distal parts | Quantitative PCR | [1] |
| Kidney | Detected | Semi-quantitative RT-PCR | [4] |
| Testis | Detected | Semi-quantitative RT-PCR | [4] |
| Skin | Detected | Not specified | [5] |
| Lung | Detected | Not specified | [5] |
| Spleen | Detected | Not specified | [5] |
| Liver | Low | Quantitative PCR | [1] |
Expression levels are qualitative summaries from the cited literature. For precise quantification, refer to the original studies.
The concentration of this compound on the surface of the dorsal tongue and buccal mucosa has been estimated to be between 20 to 100 µg/ml, a level at which it can exert direct antimicrobial effects.[2][3]
Antimicrobial Activity of this compound
This compound demonstrates direct microbicidal activity against a range of pathogens. Its cationic nature facilitates interaction with and disruption of the negatively charged microbial cell membranes. The primary mechanisms of action are believed to involve the formation of pores in the bacterial membrane, leading to leakage of cellular contents and cell death. These mechanisms are often described by models such as the "barrel-stave," "toroidal pore," or "carpet" model.[6]
Table 2: In Vitro Antimicrobial Spectrum of this compound
| Pathogen | Activity Metric | Concentration/Conditions | Reference |
| Escherichia coli | Antibacterial Activity | Effective in 10 mM sodium phosphate buffer | [2][3] |
| Salmonella typhimurium | Antibacterial Activity | Effective in 10 mM sodium phosphate buffer | [2][3] |
| Listeria monocytogenes | Antibacterial Activity | Effective in 10 mM sodium phosphate buffer | [2][3] |
| Candida albicans | Antifungal Activity | Effective in 10 mM sodium phosphate buffer | [2][3] |
| Bordetella pertussis | Growth Inhibition | Demonstrated in vitro | [6] |
| Staphylococcus aureus | Antibacterial Activity | Demonstrated with recombinant this compound | [7] |
Note: The antimicrobial activity of this compound can be inhibited by high salt concentrations, a characteristic feature of many defensins.[3]
Regulation of this compound Expression and Signaling
The expression of this compound is subject to complex regulation, often in response to pathogenic stimuli. While it is constitutively expressed in some tissues, its levels can be modulated by bacterial infection, although this response can be pathogen-specific. For instance, while Salmonella Typhimurium infection in a porcine intestinal epithelial cell line (IPI-2I) did not significantly upregulate this compound, infection with Salmonella Enteritidis did lead to an increase in this compound mRNA.[8] This differential regulation suggests the involvement of specific pathogen-associated molecular patterns (PAMPs) and pattern recognition receptors (PRRs) in initiating this compound expression.
Peptidoglycan recognition proteins (PGRPs) have been shown to play a role in the onset of this compound expression.[6] Silencing of the porcine PGRP gene resulted in the downregulation of this compound, indicating that PGRPs are upstream regulators in the this compound expression pathway.[6] This suggests a signaling cascade where the recognition of bacterial peptidoglycan by PGRPs triggers downstream pathways, potentially involving Toll-like receptors (TLRs), leading to the activation of transcription factors that drive this compound gene expression.
Caption: Upstream signaling cascade leading to this compound expression.
Immunomodulatory Functions
Beyond its direct antimicrobial properties, this compound functions as an immunomodulatory molecule, bridging the innate and adaptive immune systems. Defensins are known to act as signaling molecules that can influence cytokine production, chemotaxis, and the maturation of antigen-presenting cells like dendritic cells.[4][6] By recruiting other immune cells to the site of infection and modulating their activity, this compound helps to orchestrate a more robust and coordinated immune response.
Experimental Protocols
The study of this compound involves a variety of molecular and immunological techniques. Below are detailed methodologies for key experiments.
Quantification of this compound mRNA Expression by qPCR
This protocol allows for the sensitive measurement of this compound gene expression in various tissues or cell lines.
Caption: Experimental workflow for quantitative PCR (qPCR).
Methodology:
-
Tissue Homogenization and RNA Extraction:
-
Excise porcine tissue samples and immediately stabilize in an RNA-preserving solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Homogenize approximately 50-100 mg of tissue using a mechanical homogenizer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher) with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for porcine this compound, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve for SYBR Green assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both this compound and the reference gene.
-
Determine the relative expression of this compound using the ΔΔCt method.
-
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Methodology:
-
Peptide and Inoculum Preparation:
-
Synthesize or obtain recombinant this compound peptide and determine its concentration accurately.[3][7]
-
Culture the target microorganism (e.g., E. coli, S. aureus) to the mid-logarithmic growth phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the bacterial culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL, in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to avoid inhibiting defensin activity.[3][9]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound peptide in the low-salt buffer.
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Cytokine Production Assay
This protocol measures the immunomodulatory effect of this compound by quantifying cytokine secretion from immune cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate porcine peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the cells in a complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and seed them in a 96-well plate at a density of approximately 1-2 x 10^6 cells/mL.[10][11]
-
-
Cell Stimulation:
-
Treat the cells with varying concentrations of this compound.
-
In parallel, stimulate cells with a known immune activator, such as Lipopolysaccharide (LPS), to serve as a positive control for cytokine induction.[12] Include an unstimulated cell control.
-
Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.[11][13]
-
-
Cytokine Measurement:
Conclusion and Future Directions
Porcine β-defensin 1 is a multifaceted component of the swine innate immune system, providing both direct antimicrobial defense and immunomodulatory functions. Its high expression in mucosal tissues, particularly the oral cavity, underscores its importance as a primary barrier against infection. Understanding the precise signaling pathways that regulate its expression and the full scope of its immunomodulatory activities is crucial for developing novel therapeutic and prophylactic strategies. Future research should focus on elucidating the specific receptors and downstream signaling molecules involved in this compound's action, which could pave the way for the development of new feed additives or immunomodulators to enhance disease resistance in swine.
References
- 1. Expression of beta-defensins this compound and pBD-2 along the small intestinal tract of the pig: lack of upregulation in vivo upon Salmonella typhimurium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Porcine epithelial beta-defensin 1 is expressed in the dorsal tongue at antimicrobial concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-level identification, gene expression, and comparative analysis of porcine ß-defensin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinformatic and expression analysis of novel porcine beta-defensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Expression of porcine beta-defensin 1 gene in Pichia pastoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential regulation of porcine beta-defensins 1 and 2 upon Salmonella infection in the intestinal epithelial cell line IPI-2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity and Specificity of the Six Human α-Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Porcine B Cell Subset Responses to Toll-like Receptor Ligands [frontiersin.org]
- 11. criver.com [criver.com]
- 12. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for Plk1 PBD-1 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][2][3] Plk1 consists of an N-terminal kinase domain and a C-terminal Polo-box domain (PBD). The PBD is essential for Plk1's subcellular localization and its interaction with phosphorylated substrates, representing a key protein-protein interaction (PPI) domain.[4][5] Targeting the PBD offers a promising strategy for developing highly specific Plk1 inhibitors that do not compete with ATP, potentially reducing off-target effects associated with kinase domain inhibitors.[6][7]
These application notes provide detailed protocols for various high-throughput screening (HTS) assays designed to identify small-molecule inhibitors of the Plk1 PBD. The described methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and AlphaScreen assays.
Plk1 Signaling Pathway and the Role of PBD
Plk1 is a master regulator of mitotic progression, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][8] The PBD of Plk1 recognizes and binds to specific phosphoserine/threonine motifs on its substrates, a critical step for its proper function and localization.[5] Inhibition of the PBD disrupts these interactions, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5]
Caption: Plk1 signaling pathway and the effect of PBD inhibition.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: The FP assay measures the change in the tumbling rate of a fluorescently labeled peptide (tracer) upon binding to the Plk1 PBD.[9] When the small tracer binds to the larger PBD protein, its motion slows down, resulting in a higher polarization value. Inhibitors that disrupt this interaction will cause the tracer to be displaced, leading to a decrease in the polarization signal.[10]
Experimental Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.
-
Plk1 PBD Protein: Recombinant human Plk1 PBD (e.g., residues 367-603) purified and diluted in assay buffer to a final concentration of 10-30 nM.
-
Fluorescent Tracer: A phosphopeptide with high affinity for Plk1 PBD, labeled with a fluorophore (e.g., 5-carboxyfluorescein). A commonly used peptide is GPMQSpTPLNG.[7] The final concentration should be around its Kd value (e.g., 20-30 nM).[6]
-
Test Compounds: Serially diluted in DMSO and then in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of Plk1 PBD protein to each well.
-
Add 1 µL of test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the polarization of the test well, mP_max is the polarization of the DMSO control (no inhibitor), and mP_min is the polarization of the tracer alone (no protein).
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Principle: This assay is based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. The Plk1 PBD is typically tagged with one fluorophore (or a tag that binds to a labeled antibody) and a biotinylated phosphopeptide binds to streptavidin conjugated to the other fluorophore. When the PBD and the peptide interact, FRET occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.[11]
Experimental Workflow:
Caption: TR-FRET assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As per manufacturer's recommendation (e.g., a buffer containing BSA and detergents).
-
Tagged Plk1 PBD: His-tagged or GST-tagged Plk1 PBD.
-
Biotinylated Peptide: A phosphopeptide with high affinity for Plk1 PBD, biotinylated at one end.
-
Donor Reagent: Europium-labeled anti-tag antibody (e.g., anti-His or anti-GST).
-
Acceptor Reagent: Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Test Compounds: Prepared as in the FP assay.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of tagged Plk1 PBD.
-
Add 5 µL of biotinylated peptide.
-
Add 1 µL of test compound or DMSO.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of donor and acceptor reagents.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition and IC50 values as described for the FP assay, using the FRET ratio as the signal.
-
AlphaScreen Assay
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules.[12] Donor beads, upon excitation at 680 nm, release singlet oxygen, which can travel up to 200 nm. If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent signal in the acceptor bead, which is detected at 520-620 nm.[13] For Plk1 PBD inhibitor screening, one bead is coated with a molecule that binds the PBD (e.g., via a tag), and the other bead is coated with a molecule that binds a biotinylated phosphopeptide. Inhibition of the PBD-peptide interaction separates the beads and reduces the signal.[13]
Experimental Workflow:
Caption: AlphaScreen assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As per manufacturer's recommendation.
-
Tagged Plk1 PBD: GST-tagged or His-tagged Plk1 PBD.
-
Biotinylated Peptide: A high-affinity biotinylated phosphopeptide.
-
Donor Beads: Glutathione-coated (for GST-tag) or Ni-NTA-coated (for His-tag) Donor beads.
-
Acceptor Beads: Streptavidin-coated Acceptor beads.
-
Test Compounds: Prepared as in the FP assay.
-
-
Assay Procedure (384-well ProxiPlate format):
-
Add 5 µL of tagged Plk1 PBD.
-
Add 5 µL of biotinylated peptide.
-
Add 1 µL of test compound or DMSO.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Determine the percent inhibition and IC50 values as described for the FP assay, using the AlphaScreen signal counts.
-
Data Presentation
Assay Performance Metrics
| Assay Type | Z'-factor | Signal-to-Background Ratio | Reference |
| Fluorescence Polarization | 0.73 ± 0.06 | - | [6] |
| ELISA | 0.53 | 4.19 | [11] |
| TR-FRET | 0.72 | 8.16 | [11] |
IC50 Values of Known Plk1 PBD Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Poloxin | 19.3 | FP | [7] |
| T521 | 1.22 ± 0.13 | FP | [14] |
| Thymoquinone (TQ) | 1.36 ± 0.38 | FP | [14] |
| Compound 4 | 4.4 | ELISA | [15] |
| DITMD | 2.1 | TR-FRET | [16] |
| Hit-5 | 26 ± 5 (Kd) | MST | [17] |
Note: IC50 values can vary depending on the specific assay conditions, including protein and tracer concentrations. MST (Microscale Thermophoresis) is another biophysical method used to determine binding affinity.[7][17]
Conclusion
The screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of Plk1 PBD inhibitors. The choice of assay will depend on the available instrumentation, throughput requirements, and the specific goals of the screening campaign. The FP assay is a widely used, cost-effective method.[4][9] The TR-FRET and AlphaScreen assays offer higher sensitivity and are less prone to interference from colored or fluorescent compounds, making them well-suited for large-scale HTS campaigns.[11][12] The data generated from these assays will be instrumental in advancing the development of novel and specific anti-cancer therapeutics targeting Plk1.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. CIPSM - A high-throughput assay based on fluorescence polarization for inhibitors of the polo-box domain of polo-like kinase [cipsm.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a High-Throughput Assay for Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1 Based on Time-Resolved Fluorescence Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Potent PLK1-PBD Small-Molecule Inhibitor as an Anticancer Drug Candidate through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of PBD-1 and Related Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction: The designation "PBD-1" can refer to several distinct protein domains, including the Phox and Bem1 (PB1) domain, found in proteins like p62/SQSTM1, and Porcine Beta-Defensin 1 (this compound), an antimicrobial peptide. This document provides detailed methods and protocols for the expression and purification of these domains, with a primary focus on recombinant protein production in various systems. The protocols are designed to be adaptable for researchers with varying levels of experience in protein expression and purification.
I. Expression Systems for Recombinant Protein Production
The choice of an expression system is critical for obtaining high yields of soluble and properly folded protein. The most common systems for producing domains like this compound are Escherichia coli and the yeast Pichia pastoris.
Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth, high cell densities, and relatively low cost. It is particularly well-suited for the production of non-glycosylated proteins. Many engineered strains and expression vectors are available to optimize protein expression, solubility, and purification.
Pichia pastoris is a methylotrophic yeast that has become a popular expression system for its ability to perform post-translational modifications, including disulfide bond formation and glycosylation. It can be a better choice for complex eukaryotic proteins that may not fold correctly in E. coli. P. pastoris is capable of secreting the expressed protein into the culture medium, which can simplify the initial purification steps.[1]
II. General Purification Strategies
A multi-step purification strategy is often required to achieve high purity. This typically involves an initial capture step using affinity chromatography, followed by one or more polishing steps, such as size-exclusion chromatography.
Affinity Chromatography: This technique separates proteins based on a specific binding interaction.[2] A common approach is to fuse an affinity tag (e.g., a polyhistidine-tag or His-tag, Glutathione S-transferase or GST-tag) to the protein of interest.[2] The tagged protein can then be selectively captured on a resin that has a high affinity for the tag.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size (hydrodynamic radius).[3][4] It is often used as a final polishing step to remove aggregates and other impurities, resulting in a highly purified and homogenous protein sample.[5]
Section 1: Expression and Purification of the p62/SQSTM1 PB1 Domain
The PB1 domain of p62/SQSTM1 is a protein-protein interaction module involved in various cellular processes. The following protocol is based on successful expression and purification in E. coli.
Quantitative Data Summary
| Expression System | Purification Method | Purity | Yield | Reference |
| E. coli BL21(DE3)-RIL | Ni-NTA affinity chromatography, TEV cleavage, second Ni-affinity chromatography, Size-exclusion chromatography | >95% (estimated from SDS-PAGE) | Not explicitly stated | [6] |
Experimental Workflow: p62 PB1 Domain Purification
Caption: Workflow for the expression and purification of the p62 PB1 domain.
Detailed Protocol: p62 PB1 Domain
1. Cloning and Vector Construction:
-
The gene encoding the human p62 PB1 domain is cloned into a bacterial expression vector, such as pET, containing an N-terminal His-tag and a Tobacco Etch Virus (TEV) protease cleavage site.
2. Expression in E. coli :
-
Transform the expression vector into E. coli BL21(DE3)-RIL cells.
-
Grow the cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to culture the cells at a lower temperature, such as 18-25°C, for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
3. Cell Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Chromatography (Capture Step):
-
Load the clarified supernatant onto a Ni-NTA resin column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged PB1 domain with an elution buffer containing a high concentration of imidazole (e.g., 200-300 mM).
5. TEV Protease Cleavage:
-
Dialyze the eluted protein against a buffer compatible with TEV protease activity (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl).
-
Add TEV protease to the protein solution and incubate at 4°C overnight to cleave the His-tag.
6. Subtractive Affinity Chromatography:
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The untagged PB1 domain will be collected in the flow-through, while the cleaved His-tag and any uncleaved protein will bind to the resin.
7. Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the flow-through containing the PB1 domain.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl).[6]
-
Collect the fractions corresponding to the monomeric PB1 domain.
-
Analyze the purity of the final protein sample by SDS-PAGE.
Section 2: Expression and Purification of Porcine Beta-Defensin 1 (this compound)
Porcine Beta-Defensin 1 is a small, cationic antimicrobial peptide. Recombinant production can be challenging due to its small size and potential toxicity to the expression host. One study reported its expression in the milk of transgenic mice.[7]
Quantitative Data Summary
| Expression System | Purification Method | Purity | Yield | Reference |
| Transgenic Mice (milk) | Western Blot for detection (purification not detailed) | Not explicitly stated | 0.4998 - 0.5229 µg/ml | [7] |
Experimental Workflow: this compound Production in Transgenic Mice
Caption: Workflow for the production of this compound in the milk of transgenic mice.
Protocol Outline: this compound from Transgenic Mice Milk
1. Vector Construction and Transgenesis:
-
A mammary gland-specific expression vector containing the gene for this compound is constructed.[7]
-
Mouse embryonic stem-like cells are transfected with this vector.[7]
-
The transfected cells are implanted into the developing mammary glands of mice.[7]
2. Protein Production and Collection:
-
The transgenic female mice produce milk containing recombinant this compound.[7]
-
Milk is collected from the lactating mice.
3. Purification (General Strategy for Secreted Peptides):
-
Clarification: Centrifuge the milk at high speed to remove fat and cells.
-
Cation Exchange Chromatography: Due to the cationic nature of beta-defensins, a strong cation exchange resin would be a suitable capture step. The pH of the clarified milk would be adjusted to ensure this compound is positively charged and binds to the column. Elution would be achieved with a salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method for purifying small peptides. It separates molecules based on their hydrophobicity.
Section 3: Expression and Purification of the PD-1 Extracellular Domain
As "this compound" could be a typographical error for "PD-1", this section provides a protocol for the expression and purification of the extracellular domain of Programmed Cell Death Protein 1 (PD-1), a key immune checkpoint protein.
Quantitative Data Summary
| Expression System | Purification Method | Purity | Yield | Reference |
| E. coli BL21(DE3) | Ni-metal affinity chromatography (HisTrap column) | Homogenous band on SDS-PAGE | Not explicitly stated | [8] |
| Pichia pastoris X-33 | Immobilized metal ion affinity chromatography | >95% | 30-40 mg/L | [9] |
Experimental Workflow: PD-1 Extracellular Domain Purification from E. coli
Caption: Workflow for the expression and purification of the PD-1 extracellular domain from E. coli.
Detailed Protocol: PD-1 Extracellular Domain from E. coli
1. Cloning and Vector Construction:
-
The gene for the extracellular domain of PD-1 is synthesized and cloned into the pET28a expression vector, which adds an N-terminal His-tag.[8]
2. Expression in E. coli :
-
The pET28a-rPD-1 plasmid is transformed into competent E. coli BL21(DE3) cells.[8]
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium with kanamycin.
-
The culture is grown at 37°C with shaking to an OD600 of 0.6.
-
Protein expression is induced with 1 mM IPTG, and the culture is incubated for an additional 4-6 hours.[8]
-
Cells are harvested by centrifugation.
3. Cell Lysis and Clarification:
-
The cell pellet is resuspended in lysis buffer.
-
Cells are lysed by sonication.
-
The lysate is clarified by centrifugation to pellet cell debris.
4. Affinity Chromatography:
-
The supernatant is loaded onto a HisTrap column using a chromatography system.[8]
-
The column is washed with a buffer containing 20 mM imidazole.
-
The recombinant PD-1 is eluted with a buffer containing 200 mM imidazole.[8]
5. Verification:
-
The purity of the eluted fractions is assessed by SDS-PAGE.[8]
-
The identity of the protein is confirmed by Western blotting and mass spectrometry.[8]
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is recommended to consult the original research articles for further details.
References
- 1. Development of a Recombinant Omicron BA.1 Subunit Vaccine Candidate in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Size-exclusion chromatography can identify faster-associating protein complexes and evaluate design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Oligomer Model of PB1 Domain of p62/SQSTM1 Based on Crystal Structure of Homo-Dimer and Calculation of Helical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant this compound (porcine beta-defensin 1) expressed in the milk by transplanting transgenic mES-like-derived cells into mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rbmb.net [rbmb.net]
- 9. An engineered SARS-CoV-2 receptor-binding domain produced in Pichia pastoris as a candidate vaccine antigen - PMC [pmc.ncbi.nlm.nih.gov]
PBD Pulldown Assay for Measuring Rho GTPase Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the p21-binding domain (PBD) pulldown assay, a widely used method to quantify the activation of Rho family GTPases, such as Cdc42 and Rac. This technique is crucial for studying cellular processes regulated by these signaling proteins, including cell motility, division, and gene transcription, and for evaluating the efficacy of therapeutic agents targeting these pathways.
Introduction
Small GTP-binding proteins of the Rho family, including Cdc42 and Rac, act as molecular switches in a multitude of signal transduction pathways. They cycle between an active, GTP-bound state and an inactive, GDP-bound state. In their active conformation, they bind to downstream effector proteins to initiate cellular responses. The p21-activated kinases (PAKs) are key effectors of Cdc42 and Rac. The interaction is mediated by the binding of the GTP-bound form of the GTPase to the p21-binding domain (PBD) of PAK.[1][2]
The PBD pulldown assay leverages this specific interaction to selectively isolate and quantify the active fraction of Rho GTPases from total cell lysates.[3] In this assay, a recombinant protein consisting of the PAK-PBD fused to a tag (e.g., Glutathione S-transferase, GST) and immobilized on agarose or magnetic beads is used as "bait" to "pulldown" the active GTPase "prey".[4][5] The amount of captured active GTPase is then determined by standard immunoblotting (Western blot) analysis.[3][6]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway leading to Rho GTPase activation and the subsequent experimental workflow of the PBD pulldown assay.
Caption: Rho GTPase activation signaling pathway.
Caption: PBD pulldown experimental workflow.
Experimental Protocols
This section provides a detailed methodology for performing the PBD pulldown assay.
Reagent Preparation
Proper preparation of buffers and reagents is critical for a successful assay.
| Reagent | Component | Concentration | Quantity (for 1 L) | Notes |
| 1X Assay/Lysis Buffer | 5X Assay/Lysis Buffer Stock | 1X | 200 mL | Dilute 5X stock in deionized water. Keep on ice. |
| Protease Inhibitor Cocktail | 1X | As required | Add fresh just before use. | |
| Phosphatase Inhibitor Cocktail | 1X | As required | Add fresh just before use. | |
| 5X Assay/Lysis Buffer Stock | Tris-HCl, pH 7.5 | 125 mM | 125 mL of 1M stock | |
| NaCl | 750 mM | 150 mL of 5M stock | ||
| MgCl₂ | 5 mM | 5 mL of 1M stock | ||
| NP-40 or Triton X-100 | 5% (v/v) | 50 mL | ||
| Glycerol | 50% (v/v) | 500 mL | ||
| Wash Buffer | Tris-HCl, pH 7.5 | 25 mM | 25 mL of 1M stock | Keep on ice. Add inhibitors fresh if needed. |
| NaCl | 150 mM | 30 mL of 5M stock | ||
| MgCl₂ | 1 mM | 1 mL of 1M stock | ||
| NP-40 or Triton X-100 | 1% (v/v) | 10 mL | ||
| 2X Reducing SDS-PAGE Sample Buffer | Laemmli Sample Buffer | 2X | - | Add DTT or β-mercaptoethanol to the recommended final concentration before use. |
| TBST (Tris-Buffered Saline with Tween 20) | Tris-HCl, pH 7.6 | 20 mM | 20 mL of 1M stock | |
| NaCl | 150 mM | 30 mL of 5M stock | ||
| Tween 20 | 0.1% (v/v) | 1 mL |
I. Sample Preparation and Lysis
-
Cell Culture: Culture adherent cells (e.g., in a 10-cm dish) to 80-90% confluency. For suspension cells, use approximately 1-5 x 10⁷ cells.[7]
-
Stimulation: Stimulate cells with activators or treat with inhibitors as required by the experimental design.
-
Harvesting (Adherent Cells): Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8] Add 0.5–1 mL of ice-cold 1X Assay/Lysis Buffer to the plate.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Harvesting (Suspension Cells): Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 0.5–1 mL of ice-cold 1X Assay/Lysis Buffer.[8]
-
Lysis: Incubate the lysates on ice for 10-20 minutes, vortexing briefly every 5 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[8]
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each lysate (e.g., using a BCA assay). It is critical to equalize the protein concentration of all samples before proceeding.[9] Recommended concentration is between 0.5 - 2.0 mg/mL.
II. Control Preparation (Optional but Recommended)
For each experimental sample, prepare positive and negative controls to ensure the assay is working correctly.
-
Aliquot two 0.5 mL volumes of a control cell lysate.
-
Add 20 µL of 0.5 M EDTA to each tube.[8]
-
Positive Control: Add 10 µL of 100X GTPγS (a non-hydrolyzable GTP analog) to one tube.[8] This will constitutively activate the GTPases.
-
Negative Control: Add 10 µL of 100X GDP to the second tube to ensure the GTPases are in an inactive state.[8]
-
Incubate both tubes for 30 minutes at 30°C with gentle agitation.[8]
-
Stop the reaction by adding 65 µL of 1 M MgCl₂ and placing the tubes on ice.[8]
III. Affinity Precipitation (Pulldown) of Active GTPase
-
Lysate Preparation: Aliquot 0.5–1 mL of each cell lysate (containing approximately 0.5-1 mg of total protein) into a microcentrifuge tube. Adjust the volume of all samples to 1 mL with 1X Assay/Lysis Buffer.[8]
-
Bead Preparation: Thoroughly resuspend the PAK-PBD Agarose or Magnetic Bead slurry by vortexing.[8]
-
Incubation: Add 20-40 µL of the bead slurry to each tube of cell lysate (including controls).[8][10]
-
Incubate the tubes at 4°C for 1 hour with gentle, constant agitation (e.g., on a rotator).[8][10]
-
Pelleting Beads:
-
Washing: Carefully aspirate and discard the supernatant. Wash the beads three times with 0.5 mL of ice-cold 1X Wash Buffer.[10] After each wash, pellet the beads as described above and discard the supernatant.
IV. Elution and Western Blot Analysis
-
Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 30-40 µL of 2X reducing SDS-PAGE sample buffer.[4][10]
-
Denaturation: Boil the samples for 5 minutes at 95-100°C to elute and denature the bound proteins.[10] Centrifuge briefly to pellet the beads.
-
SDS-PAGE: Load the supernatant (containing the pulled-down active GTPase) onto an SDS-polyacrylamide gel. Also, load 10-20 µg of the total cell lysate from Step I.7 ("Input" or "Total Lysate" control) to show the total amount of the GTPase in each sample.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in TBST.[8]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the GTPase of interest (e.g., anti-Cdc42 or anti-Rac1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for the pulldown samples and the total lysate samples using densitometry software. The level of GTPase activation is determined by the ratio of the signal from the pulldown lane to the signal from the total lysate lane.
Data Presentation and Interpretation
Quantitative results from the densitometric analysis should be summarized in a table for clear comparison between different experimental conditions.
| Sample Condition | Pulldown Signal (Arbitrary Units) | Total Lysate Signal (Arbitrary Units) | Normalized Activation (Pulldown / Total) | Fold Change (vs. Control) |
| Control (Unstimulated) | 1500 | 30000 | 0.05 | 1.0 |
| Stimulant A | 6000 | 31000 | 0.19 | 3.8 |
| Stimulant B | 4500 | 29000 | 0.16 | 3.2 |
| Inhibitor + Stimulant A | 2000 | 30500 | 0.07 | 1.4 |
| GTPγS Control | 15000 | 30000 | 0.50 | 10.0 |
| GDP Control | 300 | 30000 | 0.01 | 0.2 |
Interpretation: The "Normalized Activation" provides a measure of the fraction of the GTPase that is active. The "Fold Change" relative to the unstimulated control is often the most important readout, indicating the effect of a given treatment. The positive (GTPγS) and negative (GDP) controls validate the assay's performance. An increase in the pulldown signal relative to the total lysate indicates activation of the GTPase.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cdc42 Activation Assays [cellbiolabs.com]
- 7. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Utilizing the Polo-Box Domain (PBD) of Plk1 as Bait in Yeast Two-Hybrid (Y2H) Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions.[1][2] This method is particularly valuable for discovering novel binding partners to a protein of interest, referred to as the "bait." Here, we detail the application of the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1) as a bait for Y2H screening.
Polo-like kinase 1 (Plk1) is a critical regulator of cell cycle progression, and its activity is frequently dysregulated in cancer. The PBD is the substrate-recognition domain of Plk1, which specifically binds to proteins containing a phosphoserine/threonine motif.[3][4] This interaction is essential for localizing Plk1 to its substrates at various subcellular structures during mitosis, such as centrosomes and kinetochores.[3][5] Using the PBD of Plk1 as bait in a Y2H screen can identify novel Plk1-interacting proteins, providing insights into its regulatory network and revealing potential therapeutic targets.
These application notes provide a comprehensive guide for researchers interested in employing the Plk1 PBD in Y2H screening to uncover new binding partners and further elucidate its role in cellular signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving Plk1 and the experimental workflow for a Y2H screen using the Plk1 PBD as bait.
Caption: Plk1 signaling pathway highlighting the role of the PBD.
Caption: Yeast two-hybrid experimental workflow using PBD as bait.
Data Presentation
Quantitative data from a Y2H screen can be presented to compare the strength of different interactions. This is often assessed by measuring the activity of a reporter gene, such as β-galactosidase.
Table 1: Quantitative Analysis of PBD-Prey Interactions
| Prey Protein | Reporter Gene Activity (Miller Units) | Growth on High-Stringency Medium | Notes |
| Positive Control | |||
| pGADT7-T + pGBKT7-53 | 150.5 ± 12.3 | +++ | Strong, known interaction.[6] |
| Negative Control | |||
| pGADT7-T + pGBKT7-Lam | < 1.0 | - | No interaction.[6] |
| Experimental | |||
| Prey X | 85.2 ± 9.8 | ++ | Potential strong interactor. |
| Prey Y | 25.6 ± 4.1 | + | Potential moderate interactor. |
| Prey Z | 5.3 ± 1.5 | +/- | Potential weak interactor. |
Note: The data presented in this table is illustrative. Actual results will vary depending on the prey library and experimental conditions.
Experimental Protocols
Construction of the Bait Plasmid (pGBKT7-PBD)
-
Primer Design and PCR Amplification: Design primers with appropriate restriction sites to amplify the coding sequence of the human Plk1 PBD (amino acids 367-603).
-
Restriction Digest: Digest both the amplified PBD PCR product and the pGBKT7 vector with the selected restriction enzymes.[7]
-
Ligation: Ligate the digested PBD fragment into the linearized pGBKT7 vector.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Verification: Isolate the plasmid DNA and verify the correct insertion of the PBD sequence by restriction digest and DNA sequencing.
Assessment of Bait for Autoactivation and Expression
Before proceeding with the library screen, it is crucial to test the bait for autoactivation of the reporter genes and to confirm its expression.
-
Yeast Transformation: Transform the pGBKT7-PBD construct into a suitable yeast strain (e.g., Y2HGold).[8][9]
-
Plating: Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade media.
-
Autoactivation Check: Growth on SD/-Trp/-His/-Ade indicates that the bait autoactivates the reporter genes. If autoactivation occurs, a different bait construct or yeast strain may be necessary.
-
Expression Analysis (Optional but Recommended): Prepare a protein extract from the transformed yeast and perform a Western blot using an anti-c-Myc antibody to confirm the expression of the PBD-GAL4 DNA-BD fusion protein.[10]
Yeast Two-Hybrid Library Screening
-
Library Transformation: Co-transform the pGBKT7-PBD bait plasmid and a prey cDNA library (e.g., in pGADT7) into competent yeast cells.[11] A high-efficiency transformation protocol is recommended.
-
Plating on Selective Media: Plate the transformed cells on medium-stringency selective plates (e.g., SD/-Trp/-Leu/-His).
-
Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.
-
Replica Plating: Replica-plate the colonies onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) and also onto plates for a β-galactosidase assay (containing X-gal).
-
Identification of Positive Clones: Colonies that grow on the high-stringency medium and turn blue in the β-galactosidase assay are considered positive interactors.
Rescue and Identification of Prey Plasmids
-
Yeast Colony PCR and Plasmid Isolation: Isolate the prey plasmids from the positive yeast colonies.
-
E. coli Transformation: Transform the isolated plasmids into E. coli to amplify the plasmid DNA.
-
Sequencing: Sequence the insert of the rescued prey plasmids to identify the interacting proteins.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., BLAST) to identify the genes corresponding to the sequenced prey fragments.
Confirmation of Interactions
It is essential to confirm the positive interactions to eliminate false positives.
-
One-on-One Mating or Co-transformation: Re-introduce the identified prey plasmid with the original bait plasmid into fresh yeast cells and re-plate on selective media to confirm the interaction.
-
Control Transformations: Perform control transformations with the prey plasmid and an empty bait vector (pGBKT7), and with the bait plasmid and an empty prey vector (pGADT7), to ensure the interaction is specific.
-
Further Validation: Positive interactions should be further validated by independent biochemical methods, such as co-immunoprecipitation (Co-IP), GST pull-down assays, or surface plasmon resonance (SPR).
Conclusion
Utilizing the PBD of Plk1 as bait in a yeast two-hybrid screen is a robust method for identifying novel interacting partners and expanding our understanding of Plk1-mediated signaling pathways. The protocols outlined here provide a framework for conducting such a screen, from bait construction to the validation of putative interactors. The identification of new Plk1 substrates and regulators can provide valuable insights for basic research and may uncover novel targets for therapeutic intervention in diseases like cancer.
References
- 1. Interaction Trap/Two-Hybrid System to Identify Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 3. Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PepCyber:P∼PEP: a database of human protein–protein interactions mediated by phosphoprotein-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 7. Yeast two-hybrid vectors [takarabio.com]
- 8. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 9. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions [jove.com]
- 11. thesciencenotes.com [thesciencenotes.com]
Section 1: PD-1/PD-L1 Targeted Drug Delivery Systems
An important clarification regarding the topic "PBD-1 targeted drug delivery systems" is necessary. The term "this compound" is not a standard scientific designation. It is highly probable that this refers to two distinct but related concepts in advanced cancer therapy:
-
PD-1 (Programmed cell death protein 1): A crucial immune checkpoint receptor on T-cells. The PD-1/PD-L1 pathway is a major focus for cancer immunotherapy, and drug delivery systems are actively being developed to target this axis.[1]
-
PBD (Pyrrolobenzodiazepine): A class of exceptionally potent DNA-alkylating agents used as cytotoxic payloads in targeted therapies, most notably in Antibody-Drug Conjugates (ADCs).[2][3]
Given the relevance of both topics to targeted drug delivery for researchers and drug development professionals, these application notes will cover both areas. We will first discuss systems designed to target the PD-1/PD-L1 pathway and then describe the use of PBDs as payloads in targeted drug delivery constructs.
Application Note
The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T-cells is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[4] This interaction inhibits T-cell proliferation and cytokine production, effectively deactivating the anti-tumor immune response.[5] Blocking the PD-1/PD-L1 pathway with monoclonal antibodies has revolutionized cancer treatment, but systemic administration can lead to immune-related adverse events and limited tumor accumulation.[6][7]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[6] By targeting the PD-1/PD-L1 axis, these nanocarriers can enhance the delivery of therapeutic agents to the tumor microenvironment, increase efficacy, and reduce off-target side effects.[6][8]
Key strategies for targeting this pathway include:
-
Co-delivery of Chemotherapy and Immunotherapy: Nanoparticles can be loaded with chemotherapeutic agents (e.g., Doxorubicin) and simultaneously targeted to PD-L1-expressing cancer cells using surface-conjugated peptides or antibodies.[9] This approach combines the cytotoxic effects of chemotherapy with immune checkpoint blockade, potentially leading to synergistic anti-tumor activity.[9]
-
Gene Therapy: Nanoparticles can deliver RNA interference (RNAi) molecules, such as small interfering RNA (siRNA), to specifically downregulate the expression of PD-L1 in tumor cells, making them more susceptible to immune attack.[7][10]
-
Targeted Delivery of Checkpoint Inhibitors: Encapsulating PD-1/PD-L1 antibodies or small molecule inhibitors within nanoparticles can improve their pharmacokinetic profile and tumor accumulation.[6][11]
These systems often leverage the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues, followed by active targeting through ligand-receptor interactions for cellular uptake.[9][12]
Data Presentation: Characteristics of PD-L1 Targeted Nanoparticles
The following table summarizes key quantitative data for a representative PD-L1 targeted nanoparticle system designed for co-delivery of a chemotherapeutic agent and for immune checkpoint blockade.
| Parameter | Value | Description | Source |
| Formulation | Anti-PD-L1 Peptide-Doxorubicin Prodrug Nanoparticles (PD-NPs) | Self-assembled prodrug nanoparticles from a peptide-drug conjugate. | [9] |
| Size (Diameter) | ~120 nm | Optimal size for tumor accumulation via the EPR effect. | [10] |
| Cellular Uptake | 5.3-fold higher than non-targeted | Cellular uptake in 4T1 cancer cells is mediated by the PD-L1 receptor. | [9] |
| Drug Release | Cathepsin B-dependent | The drug (Doxorubicin) is released upon cleavage by Cathepsin B, which is overexpressed in cancer cells. | [9] |
| In Vitro Efficacy | 2.35-fold increase in IFN-γ secretion | PD-NPs treatment of 4T1 cells led to increased T-cell proliferation and IFN-γ secretion, similar to anti-PD-L1 antibody. | [9] |
| In Vivo Efficacy | Significant tumor growth inhibition | Intravenously injected PD-NPs accumulate in tumor tissues and inhibit tumor progression with minimal side effects. | [9] |
Experimental Protocols
This protocol describes the synthesis of self-assembling prodrug nanoparticles where Doxorubicin (DOX) is conjugated to an anti-PD-L1 peptide via a Cathepsin B-cleavable linker.[9]
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Anti-PD-L1 peptide with a Cathepsin B-cleavable sequence (e.g., CVRARTR-FRRG)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
DOX Free Base Preparation: Dissolve DOX·HCl in DMF and add a 3-fold molar excess of TEA. Stir for 2 hours at room temperature to obtain the DOX free base.
-
Peptide Activation: Dissolve the anti-PD-L1 peptide, EDC, and NHS in DMF at a molar ratio of 1:1.5:1.5. Stir for 4 hours at room temperature to activate the carboxylic acid group of the peptide.
-
Conjugation: Add the DOX free base solution to the activated peptide solution at a 1:1 molar ratio. Stir the reaction mixture for 24 hours at room temperature in the dark.
-
Nanoparticle Self-Assembly: Add deionized water dropwise to the reaction mixture under gentle stirring. The peptide-DOX conjugate will self-assemble into nanoparticles (PD-NPs).
-
Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane (MWCO 3.5 kDa) to remove unreacted reagents and organic solvent.
-
Characterization:
-
Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).[13]
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).
-
Conjugation Confirmation: Confirm the formation of the peptide-DOX conjugate using techniques like FTIR or NMR spectroscopy.
-
This protocol evaluates the targeting ability of PD-NPs and their capacity to block the PD-1/PD-L1 axis.[9]
Materials:
-
PD-L1 positive cancer cell line (e.g., 4T1)
-
T-lymphocytes
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PD-NPs and free DOX
-
Anti-PD-L1 antibody (for blocking experiment)
-
Flow cytometer
-
Fluorescence microscope
-
IFN-γ ELISA kit
Procedure - Cellular Uptake:
-
Seed 4T1 cells in confocal dishes or 24-well plates and allow them to adhere overnight.
-
For the blocking experiment, pre-incubate a subset of cells with an excess of free anti-PD-L1 antibody for 1 hour to block the PD-L1 receptors.[9]
-
Treat the cells with fluorescently-labeled PD-NPs or free DOX at an equivalent DOX concentration.
-
Incubate for various time points (e.g., 2, 6, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Analyze cellular uptake qualitatively by fluorescence microscopy and quantitatively by flow cytometry.[9]
Procedure - T-Cell Activation:
-
Culture 4T1 cells and treat them with PD-NPs, free anti-PD-L1 peptide, or an anti-PD-L1 antibody for 24 hours.
-
Wash the treated 4T1 cells thoroughly to remove any remaining compounds.
-
Co-culture the treated 4T1 cells with activated T-lymphocytes for 72 hours.
-
Collect the supernatant and measure the concentration of secreted IFN-γ using an ELISA kit.[9]
-
Analyze T-lymphocyte proliferation using a suitable assay (e.g., CFSE staining).
This protocol assesses the therapeutic efficacy of PD-NPs in a tumor-bearing mouse model.[9]
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cells (e.g., 4T1)
-
PD-NPs, free DOX, saline (control)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate 1 x 10^7 4T1 cells into the flank of the mice.[9]
-
Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Saline, Free DOX, PD-NPs).[9]
-
Administer the treatments via intravenous injection at a specified dosage and schedule (e.g., every 3 days for 5 injections).
-
Monitoring: Measure the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunofluorescence to assess T-cell infiltration). All animal experiments must be conducted in compliance with institutional guidelines (IACUC).[9]
Mandatory Visualizations
References
- 1. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pyrrolobenzodiazepine - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. dovepress.com [dovepress.com]
- 6. Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PD-L1 siRNA Theranostics With a Dextran Nanoparticle Highlights the Importance of Nanoparticle Delivery for Effective Tumor PD-L1 Downregulation [frontiersin.org]
- 8. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 9. Anti-PD-L1 peptide-conjugated prodrug nanoparticles for targeted cancer immunotherapy combining PD-L1 blockade with immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PD-1/PD-L1 axis for cancer treatment: a review on nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Quantifying pBD-1 Levels in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of "pBD-1" in biological samples. As "this compound" can refer to two distinct molecules of significant research interest, this guide is divided into two sections to address both possibilities:
-
Section 1: Porcine Beta-Defensin 1 (this compound) , an antimicrobial peptide crucial in the innate immunity of pigs.
-
Section 2: Polo-Box Domain of Polo-like Kinase 1 (Plk1 PBD) , a key regulator of the cell cycle and a prominent target in cancer drug development.
Section 1: Quantification of Porcine Beta-Defensin 1 (this compound)
Porcine beta-defensin 1 (this compound) is an endogenous antimicrobial peptide constitutively expressed in porcine tissues, particularly at mucosal epithelial sites. It plays a significant role in the host's innate defense against a wide range of microbes.[1][2] Accurate quantification of this compound is essential for studies related to swine health, immunology, and the development of novel antimicrobial strategies.
Signaling Pathway of Beta-Defensins
Beta-defensins can exert their immunomodulatory effects through various signaling pathways. While the specific pathways for this compound are still under investigation, the general mechanism for many beta-defensins involves interaction with chemokine receptors and Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades like NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines and chemokines, contributing to the immune response.[3][4]
Figure 1. Simplified signaling pathway of beta-defensins.
Experimental Protocols for this compound Quantification
ELISA is a highly sensitive and specific method for quantifying this compound in various biological fluids like serum, plasma, and tissue homogenates.[2][5][6][7] Several commercial kits are available for this purpose.[2][5][6][7][8][9]
Principle: A sandwich ELISA format is typically used. An antibody specific for this compound is pre-coated onto a microplate. Samples and standards are added, and any this compound present is bound by the immobilized antibody. A second, biotinylated anti-pBD-1 antibody is then added, which binds to the captured this compound. After washing, an avidin-HRP conjugate is added, followed by a substrate solution to produce a colorimetric signal proportional to the amount of this compound.[2][7]
Figure 2. General workflow for a this compound sandwich ELISA.
Detailed Protocol (Example based on commercially available kits):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and preparing a standard curve of known this compound concentrations.
-
Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Avidin-HRP Addition: Add 100 µL of Avidin-HRP conjugate to each well.
-
Incubation: Cover and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.
Data Presentation:
| Sample ID | Absorbance (450 nm) | This compound Concentration (ng/mL) |
| Standard 1 | 2.50 | 100 |
| Standard 2 | 1.25 | 50 |
| Standard 3 | 0.62 | 25 |
| Standard 4 | 0.31 | 12.5 |
| Blank | 0.05 | 0 |
| Sample A | 1.50 | 60 |
| Sample B | 0.80 | 32 |
Table 1: Example data from a this compound ELISA experiment.
Western blotting can be used for the semi-quantitative or quantitative analysis of this compound in tissue extracts.[10]
Principle: Proteins from a biological sample are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with a primary antibody specific for this compound, followed by a secondary antibody conjugated to an enzyme that allows for detection.
Detailed Protocol:
-
Sample Preparation: Extract total protein from porcine tissues (e.g., tongue epithelia) using an appropriate lysis buffer. Determine the total protein concentration using a standard method like the Bradford assay.
-
Gel Electrophoresis: Separate the protein extracts on an acid-urea polyacrylamide gel (AU-PAGE) or a standard SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry software to quantify the intensity of the this compound bands. A standard curve of recombinant this compound can be run on the same gel to determine the absolute concentration.[10]
Data Presentation:
| Sample | Band Intensity (Arbitrary Units) | This compound Concentration (µg/mL) |
| Standard 1 (0.1 µg) | 1000 | 0.1 |
| Standard 2 (0.05 µg) | 500 | 0.05 |
| Standard 3 (0.025 µg) | 250 | 0.025 |
| Tissue Extract A | 750 | 0.075 |
| Tissue Extract B | 400 | 0.04 |
Table 2: Example data from a quantitative Western blot for this compound.
Section 2: Quantification of Polo-Box Domain of Polo-like Kinase 1 (Plk1 PBD)
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[11][12] Its C-terminal polo-box domain (PBD) is essential for its subcellular localization and substrate recognition.[11][12] Plk1 is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development.[1][13] Quantifying the activity and binding of the Plk1 PBD is crucial for screening and characterizing potential inhibitors.
Plk1 Signaling Pathway
Plk1 is a key regulator of the cell cycle. Its activation is initiated by phosphorylation of its T-loop by Aurora A kinase.[14] Activated Plk1 then phosphorylates numerous downstream targets to orchestrate mitotic entry, spindle formation, and cytokinesis. The PBD of Plk1 plays a crucial role in this process by binding to phosphorylated docking sites on its substrates.[12][15]
Figure 3. Simplified Plk1 signaling pathway in the cell cycle.
Experimental Protocols for Plk1 PBD Quantification and Activity Assays
This assay is designed to screen for and characterize inhibitors that disrupt the interaction between the Plk1 PBD and its phosphopeptide ligand.[16]
Principle: A biotinylated phosphopeptide that binds to the Plk1 PBD is immobilized on a streptavidin-coated plate. Full-length Plk1 is then added in the presence or absence of test compounds. The amount of Plk1 bound to the phosphopeptide is detected using an anti-Plk1 antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate. A decrease in signal indicates that the test compound is inhibiting the Plk1 PBD-phosphopeptide interaction.[16][17]
Figure 4. Workflow for a Plk1 PBD inhibition ELISA.
Detailed Protocol:
-
Plate Preparation: Coat a streptavidin plate with a biotinylated phosphopeptide ligand for the Plk1 PBD.
-
Compound and Enzyme Addition: Add full-length Plk1 enzyme and serial dilutions of the test compound to the wells.
-
Incubation: Incubate to allow for binding and potential inhibition.
-
Washing: Wash the wells to remove unbound Plk1 and inhibitor.
-
Primary Antibody Incubation: Add a primary antibody specific for Plk1.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and stop solution, then read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.
Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 50 |
| 10 | 90 |
| 100 | 98 |
Table 3: Example data from a Plk1 PBD inhibition assay, used to calculate the IC50.
FP is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled ligand to a larger protein. It is well-suited for high-throughput screening of Plk1 PBD inhibitors.[18]
Principle: A fluorescently labeled phosphopeptide (the tracer) that binds to the Plk1 PBD is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Plk1 PBD, its tumbling is slower, leading to higher fluorescence polarization. Test compounds that inhibit the interaction will displace the tracer, causing a decrease in fluorescence polarization.[18]
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the Plk1 PBD, the fluorescently labeled phosphopeptide tracer, and the test compounds in an appropriate buffer.
-
Assay Plate Setup: In a microplate, add the Plk1 PBD, the tracer, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 or Ki.
Data Presentation:
| Inhibitor Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 250 |
| 1 | 220 |
| 10 | 150 |
| 100 | 80 |
| 1000 | 60 |
Table 4: Example data from a Plk1 PBD fluorescence polarization assay.
This assay directly measures the enzymatic activity of Plk1 from cell or tissue lysates.[19][20][21]
Principle: A substrate peptide for Plk1 is coated on an ELISA plate. Cell or tissue lysates containing active Plk1 are added, and the kinase reaction is initiated with ATP. The phosphorylation of the substrate is then detected using a phospho-specific antibody, followed by a standard ELISA detection procedure.[19][20][21]
Detailed Protocol:
-
Plate Preparation: Coat an ELISA plate with a Plk1 substrate peptide.
-
Sample Addition: Add cell or tissue lysates to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP-containing buffer.
-
Incubation: Incubate to allow for substrate phosphorylation.
-
Washing: Wash the wells to remove the lysate and ATP.
-
Phospho-specific Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and stop solution, then read the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the Plk1 kinase activity in the sample.
Data Presentation:
| Sample | Plk1 Activity (Absorbance at 450 nm) |
| Normal Tissue | 0.25 |
| Tumor Tissue | 1.50 |
| Treated Tumor Tissue | 0.50 |
Table 5: Example data from a direct Plk1 kinase activity assay comparing normal and tumor tissues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Porcine beta Defensin 1 ELISA Kit (A3788) [antibodies.com]
- 3. mdpi.com [mdpi.com]
- 4. Porcine beta defensin 2 attenuates inflammatory responses in IPEC-J2 cells against Escherichia coli via TLRs-NF-κB/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. innov-research.com [innov-research.com]
- 8. Porcine Beta-defensin 1 ELISA Kit [gbiosciences.com]
- 9. Porcine Beta-defensin 1(DEFB1) ELISA kit [biomartcanada.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 12. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhancing Polo-like Kinase 1 Selectivity of Polo-box Domain-binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Porcine β-Defensin 1 (pBD-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine β-defensin 1 (pBD-1) is a cationic antimicrobial peptide that plays a crucial role in the innate immune system of swine. It exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for the chemical synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS) and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
The mature this compound is a 64-amino acid peptide. Its synthesis and purification are critical steps for researchers studying its biological activity, structure-function relationships, and therapeutic potential.
Materials and Reagents
Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide AM resin (for C-terminal amide) or pre-loaded Wang resin (for C-terminal carboxylic acid).
-
Fmoc-protected amino acids: Standard protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Asp, Glu, Ser, Thr, Tyr, Trt for Cys).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Solvents: DMF, dichloromethane (DCM), methanol.
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v).
-
Precipitation solvent: Cold diethyl ether.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
HPLC system: Preparative and analytical HPLC systems with UV detectors.
-
Columns: C18 reversed-phase columns (preparative and analytical).
-
Mobile phase A: 0.1% TFA in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
Experimental Protocols
Porcine β-Defensin 1 (this compound) Amino Acid Sequence
The amino acid sequence of mature porcine β-defensin 1 (UniProtKB - O62697) is a 64-residue peptide.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on standard Fmoc/tBu chemistry for the synthesis of a 64-amino acid peptide.
-
Resin Swelling: Swell the chosen resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve the first Fmoc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and add the mixture to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with a fresh deprotection solution for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 3).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of mobile phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile can be added.
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with mobile phase A.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5-65% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analytical RP-HPLC:
-
Analyze the collected fractions using an analytical C18 column to assess purity.
-
Use a faster gradient (e.g., 5-95% B over 30 minutes).
-
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
Characterization: Confirm the identity of the purified this compound peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation
Table 1: Expected Yield and Purity for Synthetic this compound
| Parameter | Expected Value | Notes |
| Crude Peptide Purity | 50-70% | Varies depending on synthesis efficiency. |
| Final Purity (after HPLC) | >95% | Purity confirmed by analytical RP-HPLC. |
| Overall Yield | 10-20% | Based on the initial resin loading. |
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
| Escherichia coli | 100 | [1] |
| Staphylococcus aureus | 80 | [1] |
Mandatory Visualization
Caption: Workflow for this compound peptide synthesis and purification.
Caption: Antimicrobial mechanism of action of this compound.
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Porcine Beta-Defensin 1 (pBD-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porcine beta-defensin 1 (pBD-1) is a cationic antimicrobial peptide that constitutes a crucial component of the innate immune system in swine.[1] Exhibiting a broad spectrum of activity, this compound has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its mechanism of action, typical of many beta-defensins, involves electrostatic interaction with the negatively charged microbial cell membrane, leading to membrane disruption and cell death.[1] These characteristics make this compound a person of interest for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
These application notes provide detailed protocols for the in vitro antimicrobial susceptibility testing of this compound, focusing on standardized methods to ensure reproducibility and comparability of results. The protocols outlined below include Broth Microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), Radial Diffusion Assay for assessing antimicrobial potency, and Time-Kill Kinetics Assay to evaluate the rate of microbial killing.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial activity of this compound has been evaluated against several pathogens. The following tables summarize the available quantitative data. It is important to note that the activity of this compound can be significantly influenced by experimental conditions, such as salt concentration.[2][4]
Table 1: Minimum Inhibitory Concentration (MIC) of Recombinant this compound(42)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Multi-resistant strain | 100 | [5] |
| Staphylococcus aureus | - | 80 | [5] |
Table 2: Bactericidal Activity of Recombinant this compound in Colony Forming Unit (CFU) Assays
| Microorganism | Condition | This compound Concentration (µg/mL) | Outcome | Reference |
| Escherichia coli | 10 mM Sodium Phosphate (pH 7.4) | 40 | Sterilization | [4] |
| Listeria monocytogenes | 10 mM Sodium Phosphate (pH 7.4) | Not specified | Weaker activity compared to E. coli | [4] |
| Salmonella typhimurium | 10 mM Sodium Phosphate (pH 7.4) | Not specified | Active | [2] |
| Candida albicans | 10 mM Sodium Phosphate (pH 7.4) | Not specified | Active | [2] |
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound using the broth microdilution method.
Materials:
-
Recombinant this compound (lyophilized)
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, low-binding, round-bottom microtiter plates
-
Sterile deionized water or 0.01% acetic acid (for peptide reconstitution)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute lyophilized this compound in sterile deionized water or 0.01% acetic acid to a stock concentration of 1 mg/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in sterile microtubes to create a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL and the desired final peptide concentrations.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (wells with bacteria and CAMHB, but no this compound) and a negative control (wells with CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the suspension and plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Workflow for Broth Microdilution Assay:
Radial Diffusion Assay
This assay provides a semi-quantitative measure of the antimicrobial activity of this compound by observing the zone of growth inhibition in a seeded agar gel.
Materials:
-
Recombinant this compound
-
Test microorganisms
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Agarose
-
10 mM Sodium Phosphate Buffer, pH 7.4
-
Sterile petri dishes
-
Sterile hole puncher (3-4 mm diameter)
Protocol:
-
Preparation of Seeded Agar Plates:
-
Grow the test microorganism in TSB to mid-logarithmic phase.
-
Prepare a 1% agarose solution in 10 mM sodium phosphate buffer and autoclave.
-
Cool the agarose to 45-50°C.
-
Add the bacterial culture to the molten agarose to a final concentration of approximately 1 x 10⁶ CFU/mL and mix gently.
-
Pour the seeded agarose into sterile petri dishes and allow to solidify.
-
-
Assay Procedure:
-
Once the agar has solidified, punch uniform wells (3-4 mm diameter) into the agar.
-
Prepare serial dilutions of this compound in 10 mM sodium phosphate buffer.
-
Add a fixed volume (e.g., 5-10 µL) of each this compound dilution to separate wells.
-
Include a control well with buffer only.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
The diameter of the clearing zone is proportional to the antimicrobial activity of the this compound concentration.
-
A standard curve can be generated by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration.
-
Workflow for Radial Diffusion Assay:
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a specific microorganism over time.
Materials:
-
Recombinant this compound
-
Test microorganisms
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
Mueller-Hinton Agar (MHA) plates
-
Spectrophotometer
Protocol:
-
Preparation of Inoculum and this compound:
-
Prepare a mid-logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare solutions of this compound in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
-
Assay Procedure:
-
Add the this compound solutions to the bacterial suspension.
-
Include a growth control tube containing the bacterial suspension without this compound.
-
Incubate all tubes at 37°C with shaking.
-
-
Viable Cell Counting:
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Workflow for Time-Kill Kinetics Assay:
Signaling Pathways and Logical Relationships
The antimicrobial mechanism of beta-defensins like this compound is primarily initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death through various proposed models like the "barrel-stave," "toroidal pore," or "carpet" models.
Conclusion
The protocols detailed in these application notes provide a standardized framework for the in vitro evaluation of the antimicrobial susceptibility of porcine beta-defensin 1. The available data indicates that this compound possesses a broad spectrum of antimicrobial activity, with notable efficacy against both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. However, to fully characterize its potential as a therapeutic agent, further studies are required to establish a more comprehensive profile of its MIC and MBC values against a wider range of clinically relevant pathogens under various conditions. The provided methodologies will be instrumental in generating the robust and comparable data necessary for the continued development of this compound and other antimicrobial peptides.
References
- 1. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porcine epithelial beta-defensin 1 is expressed in the dorsal tongue at antimicrobial concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Porcine Epithelial β-Defensin 1 Is Expressed in the Dorsal Tongue at Antimicrobial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, expression and characterization of antimicrobial porcine β defensin 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cloning and Expression of pBD-1
A Note on Ambiguity: The term "pBD-1" can refer to different biological entities. This document provides detailed information for two distinct possibilities: Porcine Beta-Defensin 1 (this compound) , an antimicrobial peptide, and the pBD1 Plasmid , a bacterial expression vector. Please select the section relevant to your research interests.
Section 1: Porcine Beta-Defensin 1 (this compound) Gene
Application Notes
Porcine beta-defensin 1 (this compound) is a small, cationic antimicrobial peptide that plays a significant role in the innate immune system of pigs.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The peptide is widely expressed in various tissues, indicating its importance in both mucosal and systemic host defenses.[2] Due to its antimicrobial and immunomodulatory properties, recombinant this compound is a candidate for development as a novel antimicrobial agent and immunomodulator, particularly in veterinary medicine to combat antibiotic-resistant pathogens.[1][3]
The this compound gene encodes a prepro-peptide that is processed into a mature, active peptide.[4][5] For recombinant expression, the sequence encoding the mature peptide is often cloned into a suitable expression vector. Studies have demonstrated successful expression in bacterial systems like E. coli and in baculovirus-insect cell systems.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and activity of porcine beta-defensin 1.
Table 1: Tissue Expression and Concentration of this compound
| Tissue/Location | Expression Level/Concentration | Reference |
| Tongue Epithelia | Abundantly Expressed | [2] |
| Dorsal Tongue Surface | 20 - 100 µg/ml | [4][5] |
| Buccal Mucosa | 20 - 100 µg/ml | [4][5] |
| Respiratory Tract | Detected | [2] |
| Digestive Tract | Detected | [2] |
| Thymus, Spleen, Lymph Node | Detected | [2] |
| Liver, Kidney, Brain | Detected | [2] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | 100 µg/mL | [1] |
| Staphylococcus aureus | 80 µg/mL | [1] |
| Salmonella typhimurium | Active | [4][5] |
| Listeria monocytogenes | Active | [4][5] |
| Candida albicans | Active | [4][5] |
Experimental Protocols
This protocol describes the general steps for cloning the this compound gene from porcine tongue tissue into a bacterial expression vector, such as pET-30a.[1]
-
RNA Extraction:
-
Excise a small piece of porcine tongue tissue.
-
Immediately homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol for the chosen lysis reagent.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription (RT-PCR):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Use the resulting cDNA as a template for PCR amplification of the this compound coding sequence.
-
Design primers specific to the mature this compound coding sequence, incorporating restriction sites for the chosen expression vector at the 5' ends.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase.
-
An example of PCR conditions: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-65°C for 30s (annealing temperature depends on primers), and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
-
-
Vector and Insert Preparation:
-
Digest both the PCR product and the pET-30a vector with the selected restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit or PCR purification kit.
-
-
Ligation and Transformation:
-
Ligate the digested this compound insert into the prepared pET-30a vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the vector (e.g., kanamycin for pET-30a).
-
Incubate overnight at 37°C.
-
-
Clone Screening and Verification:
-
Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and correct orientation of the insert by restriction digestion and/or Sanger sequencing.
-
This protocol outlines the expression of this compound in E. coli and its subsequent purification.[1]
-
Transformation into Expression Host:
-
Transform the verified pET-30a-pBD1 plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)pLysS).[1]
-
Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the starter culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate at a lower temperature (e.g., 25-30°C) for several hours to overnight to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0, with lysozyme and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris. The recombinant this compound may be in the soluble supernatant or in the insoluble pellet (inclusion bodies).
-
-
Purification (assuming a His-tagged protein):
-
If the protein is soluble, apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the recombinant this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
If the protein is in inclusion bodies, the pellet needs to be solubilized with a denaturing agent (e.g., 8M urea or 6M guanidine hydrochloride) before purification on the Ni-NTA column under denaturing conditions. The protein can then be refolded by dialysis or rapid dilution.
-
-
Analysis and Quantification:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Visualizations
Caption: Workflow for cloning and expression of the this compound gene.
References
- 1. Cloning, expression and characterization of antimicrobial porcine β defensin 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porcine Epithelial β-Defensin 1 Is Expressed in the Dorsal Tongue at Antimicrobial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porcine epithelial beta-defensin 1 is expressed in the dorsal tongue at antimicrobial concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Porcine Beta-Defensin 1 (pBD-1) in Animal Feed as an Antibiotic Alternative
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing concern over antibiotic resistance has spurred the search for effective alternatives to antibiotic growth promoters in animal agriculture. Porcine β-defensin 1 (pBD-1), an endogenous antimicrobial peptide (AMP) in pigs, presents a promising solution.[1][2] this compound is a cationic peptide with a broad spectrum of antimicrobial activity, particularly against Gram-negative bacteria, and possesses immunomodulatory properties that can enhance gut health and overall animal performance.[1][3] This document provides detailed application notes and protocols for the use of recombinant this compound as a feed additive in swine, based on available in vitro data for this compound and in vivo trial data for the closely related porcine β-defensin 2 (pBD-2) as a proxy.
Mechanism of Action
Porcine β-defensins, including this compound, exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[1] Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis.[1] Beyond direct killing of pathogens, this compound plays a crucial role in modulating the host's innate immune response.[1][2] It can influence the expression of cytokines and chemokines, thereby orchestrating a balanced immune response to pathogenic challenges in the gastrointestinal tract.[4][5]
Quantitative Data Summary
Due to the limited availability of in vivo feeding trial data for this compound, the following tables summarize the effects of a closely related porcine defensin, pBD-2, as a feed additive in weaned piglets. This data serves as a strong indicator of the potential benefits of this compound supplementation. A study on weaned piglets supplemented with recombinant pBD-2 at dosages of 2.5 mg/kg and 5 mg/kg of feed demonstrated significant improvements in various health and performance parameters.[6]
Table 1: Effects of pBD-2 Supplementation on Growth Performance of Weaned Piglets [6]
| Parameter | Control Group | Low-Dose pBD-2 (2.5 mg/kg) | High-Dose pBD-2 (5 mg/kg) |
| Total Weight Gain (kg) | 5.2 ± 0.4 | 6.5 ± 0.3 | 6.8 ± 0.5 |
| Average Daily Gain ( g/day ) | 347 ± 27 | 433 ± 20 | 453 ± 33 |
| Feed Conversion Ratio | 1.65 ± 0.12 | 1.51 ± 0.09 | 1.48 ± 0.11 |
*Indicates a statistically significant difference (p < 0.05) compared to the control group.
Table 2: Effects of pBD-2 Supplementation on Serum Immunological and Antioxidant Parameters in Weaned Piglets [6]
| Parameter | Control Group | Low-Dose pBD-2 (2.5 mg/kg) | High-Dose pBD-2 (5 mg/kg) |
| IgM (mg/L) | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.7 ± 0.4 |
| IL-10 (pg/mL) | 45 ± 5 | 62 ± 7 | 68 ± 8 |
| Total Antioxidant Capacity (T-AOC) (U/mL) | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.0 ± 0.2 |
| Superoxide Dismutase (SOD) (U/mL) | 85 ± 7 | 105 ± 9 | 110 ± 10 |
*Indicates a statistically significant difference (p < 0.05) compared to the control group.
Table 3: Effects of pBD-2 Supplementation on Intestinal Morphology and Barrier Function in Weaned Piglets [6]
| Parameter | Control Group | Low-Dose pBD-2 (2.5 mg/kg) | High-Dose pBD-2 (5 mg/kg) |
| Jejunal Villus Height (μm) | 350 ± 25 | 420 ± 30 | 450 ± 35 |
| Jejunal Crypt Depth (μm) | 210 ± 15 | 180 ± 12 | 170 ± 10 |
| Jejunal Villus Height to Crypt Depth Ratio | 1.67 ± 0.15 | 2.33 ± 0.18 | 2.65 ± 0.20 |
| ZO-1 Protein Expression (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.2 |
| Claudin-1 Protein Expression (relative units) | 1.0 ± 0.1 | 1.6 ± 0.15 | 1.9 ± 0.18 |
*Indicates a statistically significant difference (p < 0.05) compared to the control group.
Experimental Protocols
1. Protocol for Recombinant this compound Production
This protocol outlines a general method for the expression and purification of recombinant this compound, which can be adapted based on the chosen expression system (e.g., E. coli, yeast).
a. Gene Synthesis and Vector Construction:
-
Synthesize the coding sequence for mature porcine β-defensin 1, codon-optimized for the chosen expression host.
-
Clone the synthesized gene into a suitable expression vector containing a promoter (e.g., T7 for E. coli, AOX1 for Pichia pastoris) and a purification tag (e.g., 6x-His tag).
b. Expression Host Transformation:
-
Transform the expression vector into a competent host strain (e.g., E. coli BL21(DE3), Pichia pastoris X-33).
-
Select for positive transformants on appropriate antibiotic-containing media.
c. Protein Expression:
-
Inoculate a single colony of a positive transformant into a small volume of appropriate culture medium and grow overnight.
-
Use the overnight culture to inoculate a larger volume of expression medium.
-
Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8 for E. coli) with an appropriate inducer (e.g., IPTG for E. coli, methanol for P. pastoris).
-
Continue incubation under optimal conditions (temperature, time) to allow for protein accumulation.
d. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant this compound from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the purified this compound using an appropriate elution buffer (e.g., containing imidazole).
-
Perform buffer exchange and further purification if necessary (e.g., size-exclusion chromatography).
e. Purity and Concentration Assessment:
-
Assess the purity of the recombinant this compound by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Protocol for In Vitro Antimicrobial Activity Assay
This protocol determines the minimal inhibitory concentration (MIC) of recombinant this compound against relevant swine pathogens.
a. Bacterial Strains and Culture Conditions:
-
Obtain isolates of relevant swine pathogens (e.g., enterotoxigenic Escherichia coli (ETEC), Salmonella Typhimurium).
-
Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
b. MIC Determination (Broth Microdilution Method):
-
Prepare a series of two-fold dilutions of the purified recombinant this compound in a 96-well microtiter plate.
-
Adjust the concentration of the bacterial culture to approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
3. Hypothetical Protocol for an In Vivo Swine Feeding Trial
This protocol is a proposed framework for evaluating the efficacy of recombinant this compound as a feed additive in weaned piglets, based on the successful trial design for pBD-2.[6]
a. Animals and Housing:
-
Use a sufficient number of newly weaned piglets (e.g., 21-28 days old), balanced for sex and initial body weight.
-
House the piglets in individual or small group pens in a controlled environment.
-
Allow for an acclimatization period of 3-5 days before the start of the experiment.
b. Experimental Design and Diets:
-
Randomly assign piglets to different dietary treatment groups (e.g., 3-4 groups with 8-10 piglets per group).
-
Group 1 (Control): Basal diet without any additives.
-
Group 2 (Antibiotic): Basal diet supplemented with a conventional antibiotic.
-
Group 3 (Low-Dose this compound): Basal diet supplemented with a low dose of recombinant this compound (e.g., 2.5 mg/kg).
-
Group 4 (High-Dose this compound): Basal diet supplemented with a high dose of recombinant this compound (e.g., 5.0 mg/kg).
-
Ensure all diets are isonitrogenous and isocaloric.
-
Provide ad libitum access to feed and water for the duration of the trial (e.g., 28 days).
c. Data Collection and Sample Analysis:
-
Growth Performance: Record individual piglet body weight at the beginning and end of the trial. Monitor daily feed intake to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Health Status: Monitor and score fecal consistency daily to assess the incidence of diarrhea.
-
Blood Sampling: Collect blood samples at the end of the trial to analyze serum for immunological parameters (e.g., IgG, IgM, cytokines like IL-10) and antioxidant status (e.g., T-AOC, SOD).
-
Intestinal Morphology: At the end of the trial, euthanize a subset of piglets from each group to collect intestinal tissue samples (e.g., jejunum, ileum). Measure villus height and crypt depth to assess gut morphology.
-
Intestinal Barrier Function: Analyze intestinal tissue for the expression of tight junction proteins (e.g., ZO-1, claudin-1) using methods like Western blotting or immunohistochemistry.
-
Gut Microbiota Analysis: Collect fecal or cecal content samples for 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
d. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the effects of the dietary treatments.
Visualizations
Caption: Antimicrobial Mechanism of this compound.
Caption: Immunomodulatory Pathway of this compound.
Caption: In Vivo Experimental Workflow.
Porcine β-defensin 1 holds significant promise as a non-antibiotic feed additive to enhance the health and performance of swine. Its dual action as a direct antimicrobial agent and an immunomodulator can contribute to improved gut health, leading to better nutrient absorption and growth. While in vivo data for this compound is still emerging, the presented protocols and the data from the closely related pBD-2 provide a strong foundation for researchers and drug development professionals to explore its application further. Future studies should focus on optimizing the dosage and delivery of recombinant this compound in commercial swine production settings.
References
- 1. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The host defense peptide beta-defensin 1 confers protection against Bordetella pertussis in newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of porcine β-defensins 1 and 2 upon individual and combined Fusarium toxin exposure in a swine jejunal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of porcine beta-defensins 1 and 2 upon Salmonella infection in the intestinal epithelial cell line IPI-2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Recombinant pBD2 on the Growth Performance, Antioxidant Capacity, Immune Function, Intestinal Barrier, and Microbiota of Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Recombinant PBD-1 Domain
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of the recombinant Polo-Box Domain 1 (PBD-1). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound domain and why is its solubility a concern?
The Polo-Box Domain (PBD) is a highly conserved region found in the C-terminal non-catalytic portion of Polo-like kinases (Plks), such as Plk1.[1][2][3] This domain is crucial for the proper localization and function of these kinases by mediating protein-protein interactions.[2][3] Recombinantly expressed this compound, particularly in systems like E. coli, can be prone to misfolding and aggregation, leading to the formation of insoluble inclusion bodies. This insolubility is a significant bottleneck as it hinders purification and subsequent functional and structural studies.
Q2: What are the initial steps to consider for improving this compound solubility?
Optimizing expression conditions is the first and often most effective step. Key parameters to adjust include:
-
Temperature: Lowering the induction temperature (e.g., 15-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[4]
-
Inducer Concentration: Reducing the concentration of the inducing agent (e.g., IPTG) can decrease the expression rate, which may lead to a higher proportion of soluble protein.[4][5]
-
Expression Strain: Using different E. coli strains can impact solubility. Strains like Rosetta-gami™ or SHuffle® T7, which have a more oxidizing cytoplasm, can promote the formation of disulfide bonds and may improve the solubility of certain proteins.[6][7][8] Strains co-expressing chaperone proteins can also aid in proper folding.
Q3: Which fusion tags are recommended for enhancing the solubility of the this compound domain?
The choice of a fusion tag can significantly impact the solubility of the target protein. For the this compound domain, consider the following options:
-
Glutathione S-transferase (GST): This is a commonly used tag known to enhance the solubility of its fusion partners.[9] A detailed protocol for purifying GST-tagged PBD is provided below.
-
Maltose-Binding Protein (MBP): MBP is another large, highly soluble protein that can improve the solubility of fused proteins.
-
Small Ubiquitin-like Modifier (SUMO): SUMO is a smaller tag that has been shown to enhance both the expression and solubility of recombinant proteins.
-
Thioredoxin (Trx): This tag can also promote the formation of disulfide bonds in the cytoplasm, which may be beneficial for this compound folding.
It is often necessary to test several fusion tags to identify the one that provides the best solubility for the this compound domain.
Q4: What should I do if my this compound is still insoluble and forms inclusion bodies?
If optimizing expression conditions and using solubility tags are unsuccessful, the this compound domain will likely accumulate in inclusion bodies. These are dense aggregates of misfolded protein.[10][11][12] The protein can be recovered from inclusion bodies through a process of solubilization and refolding. This typically involves:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies are separated by centrifugation and washed to remove contaminating proteins and cellular debris.
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturants like 8M urea or 6M guanidine hydrochloride (GuHCl) to unfold the aggregated protein.[10][13][14]
-
Refolding: The denatured protein is then refolded into its native conformation by gradually removing the denaturant. This can be achieved through methods like dialysis, dilution, or chromatography.[10][11][13][14]
A detailed protocol for inclusion body solubilization and refolding is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of this compound | Codon bias in the expression host. | Synthesize a codon-optimized gene for the this compound domain sequence for the specific E. coli strain being used.[15] |
| Plasmid instability. | Use freshly transformed cells for each expression experiment.[4] | |
| Protein is toxic to the host cells. | Use a tightly regulated expression system (e.g., pBAD) or a strain with lower basal expression levels.[4] | |
| This compound is expressed but is mostly in the insoluble fraction (inclusion bodies) | Expression rate is too high. | Lower the induction temperature (e.g., 18°C, 25°C) and/or decrease the IPTG concentration (e.g., 0.1 mM).[4][5] |
| Inefficient protein folding. | Co-express chaperone proteins. Try different E. coli strains (e.g., Origami, Rosetta-gami) that may provide a more suitable folding environment.[6][7][8] | |
| The chosen fusion tag is not effective. | Experiment with different solubility-enhancing tags such as GST, MBP, or SUMO. | |
| Low yield of refolded this compound from inclusion bodies | Aggregation during the refolding process. | Optimize the refolding buffer by screening different additives like L-arginine, glycerol, or non-detergent sulfobetaines. Perform refolding at a low protein concentration and at a low temperature (e.g., 4°C). |
| Incomplete solubilization of inclusion bodies. | Ensure complete solubilization by using appropriate concentrations of denaturants (8M urea or 6M GuHCl) and allowing sufficient incubation time. | |
| Purified soluble this compound precipitates over time | The protein is not stable in the final buffer. | Optimize the buffer composition. Screen different pH values and salt concentrations. Add stabilizing agents like glycerol (5-20%) or low concentrations of non-ionic detergents.[16][17][18] |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical outcomes in recombinant protein expression experiments. Actual results for the this compound domain may vary and require empirical determination.
Table 1: Effect of Expression Temperature on this compound Solubility
| Temperature (°C) | Total this compound Expression (mg/L) | Soluble this compound (%) | Insoluble this compound (%) |
| 37 | 100 | 15 | 85 |
| 30 | 80 | 35 | 65 |
| 25 | 65 | 60 | 40 |
| 18 | 40 | 85 | 15 |
Table 2: Impact of Different Fusion Tags on this compound Solubility (at 25°C)
| Fusion Tag | Total this compound Expression (mg/L) | Soluble this compound (%) | Insoluble this compound (%) |
| None (His-tag only) | 50 | 40 | 60 |
| GST | 70 | 75 | 25 |
| MBP | 65 | 80 | 20 |
| SUMO | 60 | 70 | 30 |
| Trx | 55 | 65 | 35 |
Experimental Protocols
Protocol 1: Expression and Purification of Soluble GST-PBD-1
This protocol is adapted from a standard procedure for GST-tagged protein purification.[9][19][20][21][22]
1. Expression: a. Transform E. coli BL21(DE3) cells with the pGEX vector containing the this compound insert. b. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, dilute the overnight culture 1:100 into 1 L of fresh LB medium with antibiotic. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. f. Continue to incubate the culture at 18°C overnight with vigorous shaking.
2. Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 1% Triton X-100). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.
3. Purification: a. Add the cleared supernatant to 1 mL of pre-equilibrated Glutathione-Sepharose resin. b. Incubate with gentle rotation for 1-2 hours at 4°C. c. Wash the resin three times with 10 mL of Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). d. Elute the GST-PBD-1 protein with 5 mL of Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione). e. Analyze the eluted fractions by SDS-PAGE.[23][24][25][26] f. Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.[27][28][29][30][31]
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol provides a general framework for recovering this compound from inclusion bodies.[10][11][12][13][14]
1. Inclusion Body Isolation and Washing: a. After cell lysis (as in Protocol 1, step 2), collect the pellet containing the inclusion bodies. b. Resuspend the pellet in Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 M urea) and centrifuge at 15,000 x g for 20 minutes. c. Repeat the wash step two more times. d. Wash the pellet with a final buffer containing no detergent (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) to remove residual Triton X-100.
2. Solubilization: a. Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea or 6 M GuHCl, 10 mM DTT). b. Incubate with stirring for 1-2 hours at room temperature until the pellet is completely dissolved. c. Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
3. Refolding by Dialysis: a. Transfer the solubilized protein into dialysis tubing. b. Dialyze against a series of refolding buffers with decreasing concentrations of the denaturant. For example: i. Refolding Buffer 1: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 4 M Urea, 1 mM DTT (4 hours at 4°C). ii. Refolding Buffer 2: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 M Urea, 1 mM DTT (4 hours at 4°C). iii. Refolding Buffer 3: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 M Urea, 1 mM DTT (4 hours at 4°C). iv. Final Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT (overnight at 4°C). c. After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes to remove any precipitated protein. d. The soluble, refolded this compound can then be further purified if necessary.
Visualizations
Caption: Workflow for the expression and purification of soluble GST-PBD-1.
Caption: Workflow for solubilization and refolding of this compound from inclusion bodies.
Caption: A logical troubleshooting workflow for improving this compound solubility.
References
- 1. POLO-Box Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. Polo-box domain: a versatile mediator of polo-like kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Exploring the impact of the recombinant Escherichia coli strain on defensins antimicrobial activity: BL21 versus Origami strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of disulfide-bonded proteins in the cytoplasm of Escherichia coli and its “oxidizing” mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Three Escherichia coli Strains in Recombinant Production of Reteplase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Solubilization and refolding of bacterial inclusion body proteins. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. goldbio.com [goldbio.com]
- 18. Protein Purification Buffer - Sepmag [sepmag.eu]
- 19. sanquin.org [sanquin.org]
- 20. bioke.com [bioke.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. mdanderson.org [mdanderson.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Protein analysis SDS PAGE [qiagen.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-rad.com [bio-rad.com]
- 30. youtube.com [youtube.com]
- 31. cequibiem.qb.fcen.uba.ar [cequibiem.qb.fcen.uba.ar]
reducing non-specific binding in PBD-1 pulldown assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in PBD-1 (p21-activated kinase 1 binding domain) pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a this compound pulldown assay?
High background in this compound pulldown assays can originate from several sources, leading to the presence of non-specific proteins in the final eluate. The most common culprits include:
-
Non-specific binding to beads: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads themselves.[1][2][3]
-
Hydrophobic and ionic interactions: "Sticky" proteins can associate with the bait protein or the bead surface through weak, non-specific interactions.[1][3][4]
-
Insufficient washing: Inadequate washing steps can fail to remove weakly bound, non-specific proteins.[1]
-
Inappropriate lysis conditions: Harsh lysis conditions can denature proteins, exposing non-specific binding sites. Conversely, incomplete lysis can release interfering substances.[1]
-
High bait protein concentration: Using an excessive amount of the this compound fusion protein can lead to increased non-specific interactions.
-
Contamination: Contaminants from cell lysates, such as lipids, carbohydrates, and nucleic acids, can contribute to background.[4]
Q2: What are the essential negative controls for a this compound pulldown experiment?
To ensure that the observed interactions are specific to activated Rho GTPases, several negative controls are crucial:
-
Beads-only control: Incubate your cell lysate with beads that do not have the this compound bait protein immobilized.[1] This helps identify proteins that bind non-specifically to the beads themselves.
-
Inactive lysate control: Use a lysate from cells where the Rho GTPase of interest is known to be inactive (e.g., serum-starved cells) or has been treated with an inhibitor. This control helps to establish a baseline for non-specific binding in the absence of the activated target protein.
-
Guanine nucleotide exchange control: To confirm that the pulldown is specific for the GTP-bound (active) form of the Rho protein, lysates can be pre-loaded with GTPγS (a non-hydrolyzable GTP analog to maintain the active state) or GDP (to maintain the inactive state).[5][6][7] A much stronger signal is expected in the GTPγS-loaded lysate.
Q3: How can I optimize my wash buffer to reduce non-specific binding?
Optimizing the wash buffer is a critical step in reducing background. Here are several parameters you can adjust:
-
Salt Concentration: Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) can disrupt weak, non-specific electrostatic interactions.[1][8] However, be cautious as very high salt concentrations may also disrupt weaker specific interactions.[1]
-
Detergents: Including a non-ionic detergent (e.g., 0.1% - 1.0% NP-40 or Triton X-100) helps to solubilize proteins and reduce non-specific hydrophobic interactions.[1]
-
Number and Duration of Washes: Increasing the number of wash steps (e.g., from 3 to 5) and the duration of each wash can more effectively remove non-specifically bound proteins.[1]
Troubleshooting Guide
This guide addresses common issues of high non-specific binding in this compound pulldown assays and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes, including controls | Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the this compound coupled beads. Block the beads with a protein solution like Bovine Serum Albumin (BSA) before incubation with the lysate.[9] |
| Inappropriate lysis buffer | Optimize the lysis buffer. Avoid overly harsh detergents like SDS that can denature proteins.[1] Ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) and a non-ionic detergent (e.g., 1% NP-40). | |
| Contaminated lysate | Centrifuge the lysate at high speed to pellet insoluble material before the pulldown.[4] If working with tissue lysates, which are prone to contamination, consider additional purification steps.[4] | |
| Weak specific signal and high background | Insufficient washing | Increase the number of washes (e.g., 3-5 times) and the stringency of the wash buffer by moderately increasing salt and/or detergent concentrations.[1] |
| Incubation time is too long | Reduce the incubation time of the lysate with the beads. Prolonged incubation can lead to increased non-specific binding.[10] | |
| Too much bait protein | Reduce the amount of this compound coupled beads used in the assay to minimize surfaces for non-specific interaction. | |
| Bands present in the "beads-only" control | Proteins binding directly to the bead matrix | Pre-clear the lysate with unconjugated beads. Consider switching to a different type of bead matrix (e.g., magnetic beads, which often have lower background than agarose).[2] |
Experimental Protocols
Optimized this compound Pulldown Assay Protocol
This protocol is designed to minimize non-specific binding and enrich for activated Rho GTPases.
Materials:
-
Cell lysate
-
This compound coupled beads (e.g., agarose or magnetic)
-
Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitor cocktails.
-
Elution Buffer: 2x SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis/Wash Buffer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of unconjugated beads to 500 µg of cell lysate.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Binding:
-
Add this compound coupled beads to the pre-cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Boil for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
-
Visual Guides
Caption: Experimental workflow for a this compound pulldown assay.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing PD-1 Inhibitor Assays
Welcome to the technical support center for PD-1 inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD-1 inhibitors?
A1: Programmed Death-1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells.[1][2] When PD-1 binds to its ligand, PD-L1, which can be expressed on tumor cells, it suppresses the T-cell's ability to attack the cancer cell.[1][3] PD-1 inhibitors are therapeutic agents, such as monoclonal antibodies or small molecules, that block the interaction between PD-1 and PD-L1.[1][3] This blockade restores the immune system's ability to recognize and eliminate cancer cells.[4]
Q2: What are the common assay formats for screening PD-1 inhibitors?
A2: Several assay formats are available for screening and characterizing PD-1 inhibitors. These include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay that measures the interaction between tagged PD-1 and PD-L1 proteins.[3][5]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that uses donor and acceptor beads to detect the PD-1/PD-L1 interaction.[1]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay to quantify the binding between PD-1 and PD-L1.[6][7]
-
Cell-Based Assays: These assays utilize engineered cell lines to measure the functional outcome of PD-1/PD-L1 blockade, often through reporter gene activation (e.g., NFAT-luciferase).[8][9]
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the binding kinetics and affinity of inhibitors to PD-1 or PD-L1.[10]
Q3: How do I choose the right assay for my needs?
A3: The choice of assay depends on the stage of your research and the specific question you are asking.
-
For high-throughput screening (HTS) of large compound libraries, biochemical assays like HTRF and AlphaLISA are often preferred due to their speed and automation compatibility.[1]
-
For validating hits and characterizing the mechanism of action, cell-based assays are more physiologically relevant as they measure the functional consequences of inhibiting the PD-1 pathway.[8]
-
For detailed kinetic and affinity studies, SPR is the gold standard.[10]
-
ELISAs can be used for various purposes, including screening and quantifying antibody concentrations in preclinical studies.[6]
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio
Q: My assay is showing a high background signal, or the difference between my positive and negative controls (signal-to-noise ratio) is too low. What can I do?
A: High background and low signal-to-noise can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Reagent Concentrations:
-
Proteins (PD-1/PD-L1): Titrate the concentrations of both PD-1 and PD-L1 proteins to find the optimal balance that provides a robust signal window without increasing the background.[3]
-
Antibodies (for ELISA/HTRF/AlphaLISA): The concentration of detection antibodies is critical. Insufficient antibody will lead to a weak signal, while excessive antibody can increase non-specific binding and background. Perform a titration to determine the optimal concentration.[6][11]
-
-
Blocking and Washing Steps (ELISA):
-
Assay Buffer Composition:
-
Compound Interference (HTRF/AlphaLISA):
Issue 2: High Variability Between Replicate Wells
Q: I am observing significant variability in the signal between my replicate wells. How can I improve the reproducibility of my assay?
A: High variability can make data interpretation difficult. Consider the following to improve precision:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are calibrated and use a consistent technique for all additions.[4]
-
Mixing: Thoroughly mix all reagent solutions before use and ensure complete mixing within the assay plate after each addition.[3]
-
Cell-Based Assays:
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[3] Inconsistent incubation can lead to significant variations.
Issue 3: Atypical Dose-Response Curve
Q: My inhibitor is showing a "bell-shaped" or other atypical dose-response curve. What could be the cause?
A: Atypical dose-response curves can indicate several issues:
-
Compound Cytotoxicity (Cell-Based Assays): At high concentrations, small molecule inhibitors or the solvent (e.g., DMSO) can be toxic to cells, leading to a decrease in signal that is not related to the inhibition of the PD-1 pathway.[3][4] It is crucial to perform a separate cytotoxicity assay to determine the non-toxic concentration range of your compound.[4]
-
Compound Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Ensure the final DMSO concentration is consistent and typically below 1%.[3]
-
Off-Target Effects: The observed effect may be due to the inhibitor acting on other cellular targets.[3]
-
Assay Artifacts: As mentioned earlier, compounds can interfere with the detection method itself (e.g., fluorescence quenching at high concentrations).[3][5]
Data Presentation
Table 1: Example Optimization of HTRF Assay Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| PD-1 Protein Conc. | 1 nM | 5 nM | 10 nM | 5 nM[1] |
| PD-L1 Protein Conc. | 1 nM | 5 nM | 10 nM | 5 nM[1] |
| Incubation Time | 30 min | 60 min | 120 min | 60-120 min[3] |
| Final DMSO Conc. | 0.5% | 1% | 2% | ≤ 1%[3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High Background | Non-specific binding | Optimize blocking buffer and washing steps.[11] |
| High reagent concentration | Titrate protein and antibody concentrations.[3][6] | |
| Low Signal | Insufficient reagent concentration | Titrate protein and antibody concentrations.[3][6] |
| Suboptimal incubation time | Optimize incubation time.[3] | |
| High Variability | Inconsistent pipetting | Calibrate pipettes and use consistent technique.[4] |
| Uneven cell seeding | Ensure single-cell suspension and even distribution.[3] | |
| Atypical Curve | Compound cytotoxicity | Perform a separate cytotoxicity assay.[3][4] |
| Compound precipitation | Check solubility and limit DMSO concentration.[3] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a general framework for an HTRF assay to measure the inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant Human PD-1 protein (e.g., with a biotin tag)
-
Recombinant Human PD-L1 protein (e.g., with a His-tag)
-
HTRF donor (e.g., Streptavidin-Europium cryptate)
-
HTRF acceptor (e.g., Anti-His-tag antibody labeled with d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test inhibitor and controls
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reagent Preparation: Prepare solutions of PD-1, PD-L1, HTRF donor, and HTRF acceptor in the assay buffer at their optimized concentrations.
-
Assay Assembly:
-
Add the test inhibitor or control to the wells of the 384-well plate.
-
Add the PD-1 and PD-L1 proteins to the wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.[3]
-
Add the HTRF donor and acceptor reagents.
-
-
Incubation: Incubate the plate for the recommended time (e.g., 60 minutes to 4 hours) at room temperature, protected from light.[3]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[3]
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.[3]
-
Normalize the data to negative (no inhibitor) and positive (maximal inhibition) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Protocol 2: Cell-Based PD-1/PD-L1 Blockade Bioassay
This protocol describes a general cell-based assay to measure the functional blockade of the PD-1/PD-L1 interaction using a reporter system.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells expressing PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (Antigen Presenting Cells expressing PD-L1 and a T-cell receptor activator)
-
Assay Medium
-
Test inhibitor (e.g., anti-PD-1 antibody) and controls
-
White, clear-bottom 96-well cell culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the PD-L1 aAPC/CHO-K1 cells in the 96-well plate and incubate overnight to allow for cell attachment.[9]
-
-
Compound Addition:
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor or controls to the wells containing the PD-L1 cells.[9]
-
-
Effector Cell Addition:
-
Add the PD-1 Effector Cells to each well.
-
-
Co-culture Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours) to allow for cell-cell interaction and reporter gene expression.[12]
-
-
Luminescence Detection:
-
Add the luciferase detection reagent to each well.
-
Incubate at room temperature for approximately 15 minutes to allow the signal to stabilize.[9]
-
-
Data Acquisition: Measure the luminescence using a luminometer.[9]
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data and plot the luminescence signal against the log of the inhibitor concentration to determine the EC50 value.[12]
-
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for a PD-1 Inhibitor Assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. promega.com [promega.com]
Troubleshooting PBD-1 Crystallization Experiments: A Technical Support Guide
Disclaimer: The following troubleshooting guide provides general best practices for protein crystallization and is not specific to a single protein designated "PBD-1". The term "this compound" can refer to several different proteins, including the Polo-Box Domain of Plk1, porcine beta-defensin 1, or Pterin-4 Alpha-Carbinolamine Dehydratase 1. Researchers should adapt these general principles to their specific protein of interest.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this compound crystallization experiments. The guides and FAQs are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful protein crystallization?
Success in protein crystallization hinges on a few key factors:
-
Protein Purity and Homogeneity: The protein sample must be highly pure (ideally >95%) and homogeneous.[1][2][3][4][5] This means the protein molecules should be identical in terms of amino acid sequence, post-translational modifications, and conformation.[6]
-
Protein Stability: The protein must be stable in the chosen buffer and at the concentration required for crystallization.[2][3][4]
-
Optimal Protein Concentration: The protein concentration needs to be carefully optimized to achieve supersaturation without causing amorphous precipitation.[5][7]
-
Appropriate Crystallization Conditions: This includes the right combination of precipitant, pH, temperature, and additives that favor crystal formation over precipitation.[2][8]
Q2: I'm not getting any crystals, just clear drops. What should I do?
A clear drop indicates that the protein has not reached a sufficient level of supersaturation to nucleate and form crystals. Here are some steps to take:
-
Increase Protein Concentration: This is often the first parameter to adjust.[5] A higher concentration may be needed to enter the nucleation zone of the phase diagram.
-
Increase Precipitant Concentration: A higher precipitant concentration will decrease the protein's solubility, pushing it towards crystallization.
-
Change the Crystallization Method: If vapor diffusion isn't working, consider trying microbatch under oil, which can achieve higher levels of supersaturation.[9][10]
-
Try Seeding: Introducing microcrystals (seeds) from a previous experiment (even if the crystals were of poor quality) can overcome the nucleation barrier.[7][8][11][12]
Q3: My protein is precipitating in most of the conditions. How can I solve this?
Precipitation occurs when the protein comes out of solution in a disordered, amorphous state instead of an ordered crystal lattice. To address this:
-
Decrease Protein Concentration: The most common reason for precipitation is a protein concentration that is too high.[13]
-
Decrease Precipitant Concentration: Similarly, the precipitant concentration might be too high, causing the protein to "crash" out of solution.
-
Modify the Buffer:
-
Vary the Temperature: Incubating plates at a lower temperature (e.g., 4°C) can slow down the kinetics of crystallization and sometimes prevent precipitation.
Q4: I'm getting crystals, but they are too small, needle-like, or of poor quality. How can I improve them?
Poor crystal quality can be due to rapid nucleation and growth, or impurities. Here are some optimization strategies:
-
Optimize Precipitant and Protein Concentration: Fine-tune the concentrations to slow down crystal growth. This can often lead to larger, more well-ordered crystals.
-
Additive Screening: Use commercially available or custom-made additive screens to find small molecules that can improve crystal packing and quality.
-
Seeding: Macroseeding or streak seeding can be used to grow larger single crystals from smaller initial crystals.[7][8][11]
-
Post-Crystallization Treatments: Techniques like crystal annealing (briefly thawing and refreezing a cryo-cooled crystal) or dehydration can sometimes improve diffraction quality.
Troubleshooting Guides
Guide 1: Troubleshooting Protein Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Amorphous, heavy precipitate in most drops | Protein or precipitant concentration is too high. | Decrease protein and/or precipitant concentration. Try a wider range of concentrations in an optimization screen.[13] |
| Oily or phase separation | Protein is coming out of solution as a liquid phase. | Add more solvent to reduce saturation. Try adding small organic molecules like glycerol or detergents to improve solubility. |
| Precipitate forms over time | Protein may be unstable in the crystallization condition. | Re-evaluate buffer components, pH, and consider adding stabilizing additives. Check for proteolysis. |
| Precipitate appears only at higher temperatures | Protein may be less stable at that temperature. | Incubate crystallization plates at a lower temperature (e.g., 4°C). |
Guide 2: Optimizing Crystal Quality
| Symptom | Possible Cause | Suggested Solution |
| Shower of microcrystals | Nucleation rate is too high. | Decrease protein and/or precipitant concentration. Increase the viscosity of the drop with additives like glycerol. Try seeding at a lower supersaturation level. |
| Thin needles or plates | Anisotropic crystal growth. | Try different precipitants or additives to alter crystal packing. Seeding can sometimes promote growth in the third dimension. |
| Twinned or intergrown crystals | Multiple nucleation events from a single point. | Reduce the level of supersaturation. Use seeding to control nucleation.[2][4] |
| Poorly diffracting crystals | Internal disorder in the crystal lattice. | Try post-crystallization treatments like dehydration or annealing. Screen for different crystallization conditions or protein constructs. |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
This is the most common method for protein crystallization.[5]
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the purified protein solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, creating a seal with vacuum grease.
-
Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, concentrating the protein and precipitant in the drop and inducing crystallization.
-
Incubation: Store the plate at a constant temperature and observe regularly for crystal growth.
Protocol 2: Microbatch Crystallization Under Oil
This method is useful when higher supersaturation is needed or to prevent rapid evaporation.[9]
-
Prepare the Plate: Use a microbatch crystallization plate.
-
Dispense Oil: Add a layer of paraffin or silicone oil to each well.
-
Dispense Solutions: Under the oil, dispense a small volume (e.g., 1 µL) of the protein solution and an equal volume of the crystallization solution.
-
Incubation: The oil prevents evaporation from the drop, allowing crystallization to occur in a constant concentration environment.[10]
Protocol 3: Seeding for Crystal Improvement
Seeding can be used to obtain crystals when spontaneous nucleation is difficult or to improve the size and quality of existing crystals.[7][8][11][12]
-
Prepare a Seed Stock:
-
Take a drop containing existing crystals (even if they are small or of poor quality).
-
Add a small volume of a stabilizing solution (similar to the mother liquor).
-
Crush the crystals using a seed bead or by repeated pipetting.
-
Create a serial dilution of this seed stock.
-
-
Set up New Crystallization Drops:
-
Prepare new crystallization drops as you would normally.
-
Using a fine tool (like a cat whisker or a specialized seeding tool), touch the seed stock and then streak it through the new drop (streak seeding).
-
Alternatively, add a very small volume (e.g., 0.1 µL) of the diluted seed stock to the new drop (microseeding).
-
-
Incubate and Observe: Incubate the seeded plates and monitor for the growth of larger, single crystals.
Visualizing Workflows and Logic
Experimental Workflow for Protein Crystallization
Caption: A general workflow for a protein crystallization experiment.
Troubleshooting Decision Tree for Crystallization Outcomes
Caption: Decision tree for troubleshooting common crystallization outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Crystallization [bio.davidson.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 6. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 7. Protein crystallization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. frontierspartnerships.org [frontierspartnerships.org]
Technical Support Center: Enhancing Recombinant PBD-1 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the yield of recombinant porcine β-defensin 1 (PBD-1).
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of recombinant this compound in E. coli. What are the likely causes and how can I troubleshoot this?
A1: Low or no expression of this compound is a common issue, often linked to the inherent properties of antimicrobial peptides (AMPs) which can be toxic to the host cells. Here are the primary causes and troubleshooting steps:
-
Toxicity of this compound to E. coli : As an antimicrobial peptide, this compound can disrupt the bacterial cell membrane, leading to cell death and low yields.[1]
-
Solution : Employ a fusion protein strategy. Expressing this compound as a fusion with a larger, soluble protein (e.g., GST, MBP, SUMO) can mask its toxicity and protect it from host proteases.[2] This approach has been successfully used for other AMPs.
-
-
Codon Usage Bias : The codons in your this compound gene might not be optimal for the E. coli translation machinery, leading to stalled or inefficient translation.
-
Solution : Analyze your this compound gene sequence for rare codons in E. coli and perform codon optimization to match the host's preferred codon usage.
-
-
Promoter Leakiness : Basal expression from a "leaky" promoter (e.g., some T7-based promoters) before induction can be toxic to the cells, leading to poor growth and low final yield.
-
Solution : Use an expression host that provides tight control over basal expression, such as BL21(DE3)pLysS, which contains T7 lysozyme to inhibit basal T7 RNA polymerase activity.[3]
-
-
Plasmid Instability : If the expressed protein is toxic, cells may lose the expression plasmid over time.
-
Solution : Ensure consistent antibiotic selection pressure throughout cultivation.
-
Q2: My this compound is expressed, but it forms insoluble inclusion bodies. How can I increase the yield of soluble this compound?
A2: Inclusion body formation is a frequent challenge when overexpressing foreign proteins in E. coli. This is often due to the high rate of protein synthesis, which overwhelms the cellular folding machinery, and challenges with forming the three necessary disulfide bonds in the reducing environment of the E. coli cytoplasm.[4]
-
Suboptimal Folding Environment : The cytoplasm of standard E. coli strains is a reducing environment, which is not conducive to the formation of disulfide bonds, a key feature of this compound.[3][4]
-
Solution 1 : Target this compound expression to the periplasm. The periplasm is a more oxidizing environment and contains machinery to facilitate disulfide bond formation.[5] This can be achieved by adding a periplasmic signal sequence to the N-terminus of your construct.
-
Solution 2 : Use engineered E. coli strains, such as Origami™, which have mutations that create a more oxidizing cytoplasm, thereby promoting disulfide bond formation.[2]
-
-
High Expression Rate : A very strong promoter and high induction temperature can lead to protein aggregation.
-
Solution : Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein expression, giving the polypeptide more time to fold correctly.
-
-
Fusion Partner : The choice of fusion partner can significantly impact solubility.
-
Solution : Fusion tags like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) are known to enhance the solubility of their fusion partners.[6]
-
Q3: I am able to purify this compound, but the yield is significantly reduced after cleavage of the fusion tag. What could be the reason?
A3: Low recovery after fusion tag cleavage can be due to several factors:
-
Protein Degradation : this compound, like other small peptides, can be susceptible to degradation by proteases co-purified with the fusion protein or introduced during the purification process.
-
Solution : Add protease inhibitors to your lysis and purification buffers. Perform all purification steps at 4°C to minimize protease activity.
-
-
Precipitation of Cleaved this compound : The cleaved this compound might be insoluble or prone to aggregation without its fusion partner.
-
Solution : Optimize the buffer conditions for the cleavage reaction and final storage. This may involve adjusting the pH, ionic strength, or adding stabilizing agents like glycerol.
-
-
Inefficient Cleavage : The cleavage site might be inaccessible to the protease, leading to incomplete cleavage.
-
Solution : Ensure the linker between the fusion tag and this compound is long and flexible enough. You may also need to optimize the cleavage reaction conditions (e.g., enzyme concentration, incubation time, and temperature).
-
Troubleshooting Experimental Data
Table 1: Comparison of this compound Expression Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS | Origami B(DE3) | BL21(DE3) |
| Expression Vector | pET28a-PBD-1 | pET28a-PBD-1 | pET28a-PBD-1 | pMAL-c5X-PBD-1 |
| Fusion Tag | His-tag | His-tag | His-tag | MBP-tag |
| Induction Temp. | 37°C | 37°C | 25°C | 18°C |
| Inducer (IPTG) | 1 mM | 1 mM | 0.5 mM | 0.3 mM |
| Expression Location | Cytoplasm | Cytoplasm | Cytoplasm | Cytoplasm/Periplasm |
| Soluble this compound Yield | Very Low | Low | Moderate | High |
| Inclusion Bodies | High | High | Moderate | Low |
Experimental Protocols
Protocol 1: Expression of SUMO-PBD-1 Fusion Protein in E. coli
This protocol describes the expression of this compound as a fusion with the SUMO tag to enhance solubility and protect against proteolysis.
-
Transformation : Transform the pET-SUMO-PBD-1 expression vector into E. coli BL21(DE3) competent cells.
-
Starter Culture : Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth : Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction : Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression : Incubate the culture overnight (16-18 hours) at 16°C with shaking.
-
Harvesting : Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Protocol 2: Purification and Cleavage of SUMO-PBD-1
-
Cell Lysis : Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography : Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing : Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution : Elute the SUMO-PBD-1 fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
SUMO Protease Cleavage : Dialyze the eluted protein against a cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and add SUMO protease. Incubate at 4°C for 4-6 hours.
-
Reverse Ni-NTA Chromatography : Pass the cleavage reaction mixture through a Ni-NTA column to remove the His-tagged SUMO tag and the SUMO protease. The cleaved, untagged this compound will be in the flow-through.
-
Final Purification : Further purify the cleaved this compound using reverse-phase HPLC if necessary.
Visualizations
Caption: Workflow for enhanced recombinant this compound expression and purification.
Caption: Troubleshooting logic for low this compound expression yield.
References
- 1. Antimicrobial Peptides: Definition and Use Against Microbes - Video | Study.com [study.com]
- 2. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, expression and characterization of antimicrobial porcine β defensin 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Strategies for successful recombinant expression of disulfide bond-dependent proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
challenges in pBD-1 peptide stability and formulation
Welcome to the Technical Support Center for pBD-1 Peptide Stability and Formulation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of porcine β-defensin 1 (this compound) and other therapeutic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: Porcine β-defensin 1 (this compound) is an endogenous antimicrobial peptide with a strong inhibitory activity, particularly against gram-negative bacteria.[1][2] Like many peptides, its stability is a critical factor for maintaining biological activity. The primary stability concerns involve both physical and chemical degradation.[3][4] Physical instability includes aggregation, adsorption to surfaces, and precipitation, while chemical instability involves pathways like oxidation, deamidation, and hydrolysis.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can promote aggregation.[5] For solutions, maintaining a pH between 3 and 5 can reduce deamidation and oxidation.[6]
Q3: My lyophilized this compound peptide won't dissolve in my aqueous buffer. What should I do?
A3: Difficulty in dissolving a lyophilized peptide is often due to its hydrophobic nature or the formation of small aggregates upon reconstitution. The recommended method is to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO or DMF, and then slowly add this stock solution to your aqueous buffer while stirring.[5] A final DMSO concentration below 1% is generally tolerated in most cell-based assays.[5]
Q4: Can residual Trifluoroacetic Acid (TFA) from HPLC purification affect my experiments?
A4: Yes. TFA is commonly used in reverse-phase HPLC for peptide purification and can remain as a counterion. It can lower the pH of your peptide solution and may interfere with biological assays. If your experiment is sensitive to TFA, consider exchanging it for a more biocompatible counterion like acetate or chloride through ion-exchange chromatography or by re-lyophilizing the peptide from an HCl solution.
Troubleshooting Guide
Issue 1: Peptide Aggregation and Precipitation
You observe that your this compound solution is cloudy, hazy, or contains visible particles. This is a classic sign of aggregation, where peptide molecules self-associate to form insoluble complexes.[5][7][8]
Initial Troubleshooting Steps
-
Verify Dissolution Protocol : Ensure the initial dissolution was performed correctly, preferably using a small amount of organic solvent before adding to the aqueous buffer.[5]
-
Sonication : Briefly sonicate the solution in a water bath. This can help break up existing non-covalent aggregates.[5]
-
pH Adjustment : The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the buffer pH to be at least 1-2 units away from the pI can increase the peptide's net charge, leading to electrostatic repulsion that prevents aggregation.[5]
-
Lower Concentration : High peptide concentrations can drive aggregation.[9][10] Try working with a more dilute solution if your experimental design allows.
Advanced Solutions & Formulation Strategies
If initial steps fail, consider reformulating your peptide solution using excipients.
| Excipient Class | Examples | Concentration Range | Mechanism of Action | Reference |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 | 0.01% - 0.1% | Reduce surface adsorption and aggregation at interfaces. | [8] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1% - 10% | Act as cryoprotectants/lyoprotectants and stabilize the native conformation. | [11][12] |
| Amino Acids | Arginine, Glycine, Glutamic Acid | 50 - 150 mM | Can increase solubility and prevent aggregation by various mechanisms. | [7][13] |
| Buffers | Acetate, Citrate, Phosphate | 10 - 50 mM | Maintain optimal pH to enhance stability and solubility. | [11][12] |
Note: The optimal excipients and their concentrations must be determined empirically for each specific peptide and formulation.
Issue 2: Loss of Biological Activity
You notice a significant decrease in the expected biological effect of your this compound peptide over time. This is likely due to chemical degradation.
Identifying the Degradation Pathway
The amino acid sequence of a peptide is the primary determinant of its stability. Common degradation pathways include:
-
Oxidation : Particularly affects Methionine (Met) and Cysteine (Cys) residues.[14] This can be accelerated by exposure to oxygen and metal ions.
-
Deamidation : Occurs in sequences containing Asparagine (Asn) or Glutamine (Gln), especially Asn-Gly sequences, leading to the formation of aspartate or iso-aspartate.[4] This introduces a negative charge and can alter the peptide's structure and function.
-
Hydrolysis : Cleavage of the peptide backbone, often occurring at Asp-Pro sequences under acidic conditions.[3]
Troubleshooting and Mitigation
| Degradation Pathway | Mitigation Strategy | Experimental Protocol | Reference |
| Oxidation | Store under an inert gas (Nitrogen/Argon); add antioxidants like methionine or EDTA to chelate metal ions. | Use RP-HPLC to monitor the appearance of oxidized peptide peaks and confirm mass change with MS. | [15] |
| Deamidation | Formulate at a lower pH (pH 3-5); avoid high temperatures and basic conditions. | Use ion-exchange HPLC or MS to detect changes in charge and mass corresponding to deamidation. | [6][16] |
| Hydrolysis | Optimize pH to a range where the peptide is most stable; lyophilize for long-term storage. | Use size-exclusion chromatography (SEC) or RP-HPLC-MS to detect peptide fragments. | [4] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity and Degradation Analysis
This method is used to separate the intact peptide from degradation products and impurities.[4][15]
-
System : An HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile (ACN).
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
Analysis : Integrate the peak area of the main peptide and any new peaks that appear over time under stress conditions (e.g., elevated temperature). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Mass Spectrometry (MS) for Degradation Product Identification
MS is used to determine the exact mass of the peptide and its degradation products, helping to identify the chemical modification.[4][15]
-
Sample Preparation : Collect fractions from the HPLC analysis corresponding to the main peak and degradation peaks.
-
Instrumentation : Use an Electrospray Ionization (ESI) or MALDI mass spectrometer.
-
Analysis :
-
A mass increase of +16 Da often indicates oxidation (e.g., Met to Met-sulfoxide).
-
A mass increase of +1 Da often indicates deamidation (Asn to Asp).
-
The appearance of peaks with lower molecular weights indicates hydrolysis/fragmentation.
-
Visualizations
Workflow for Troubleshooting Peptide Aggregation
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Common Chemical Degradation Pathways of Peptides
Caption: Major chemical degradation routes for therapeutic peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. "The challenge of formulating high concentration therapeutic peptides" by Marco van de Weert [dc.engconfintl.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 15. peptidesuk.com [peptidesuk.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pBD-1 Extraction from Porcine Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of porcine beta-defensin 1 (pBD-1) from porcine tissues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Solution |
| Low this compound Yield | Inappropriate Tissue Selection: this compound expression is tissue-specific. | Use tissues with high this compound expression, such as the dorsal tongue and buccal mucosa.[1][2] The concentration of this compound in the dorsal tongue surface has been estimated to be between 20 to 100 µg/ml.[1][2] |
| Inefficient Tissue Homogenization: Incomplete cell lysis will result in poor protein release. | Ensure thorough homogenization of the tissue on ice. Consider using a tissue grinder or multiple rounds of homogenization. | |
| Protein Degradation: Endogenous proteases released during homogenization can degrade this compound. | Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer.[3][4][5] Keep samples on ice or at 4°C throughout the extraction process. | |
| Suboptimal Extraction Buffer: The choice of extraction buffer is critical for selectively isolating cationic peptides like this compound. | Use an acidic extraction buffer, such as 5% acetic acid or 0.1% trifluoroacetic acid (TFA), to inhibit proteases and enhance the solubility of cationic peptides. | |
| Poor Purity after Initial Extraction | Co-extraction of Contaminants: Tissue homogenates are complex mixtures containing lipids, carbohydrates, and other proteins. | Include a centrifugation step after homogenization to pellet cellular debris. For lipid-rich tissues, a delipidation step using an organic solvent may be necessary. |
| Non-specific Binding to Resins: Other cationic molecules in the extract can compete with this compound for binding to chromatography resins. | Optimize the ionic strength and pH of the loading buffer for cation exchange chromatography to ensure specific binding of this compound. | |
| Difficulty in Downstream Purification | Loss of Peptide During Chromatography: this compound may be lost due to irreversible binding to the column or poor elution. | For reverse-phase HPLC, use a C18 column with a shallow acetonitrile gradient to ensure good separation and recovery. Ensure the mobile phase is compatible with your downstream applications. |
| Co-elution with Other Peptides: Peptides with similar physicochemical properties to this compound may co-elute. | Employ orthogonal purification methods. For example, follow cation exchange chromatography with reverse-phase HPLC for a higher degree of purity. | |
| Inaccurate Quantification | Interference from Other Molecules: Components in the crude extract can interfere with colorimetric protein assays. | Use a specific quantification method such as a this compound specific ELISA kit for accurate measurement in complex samples like tissue homogenates.[3][4][5][6][7] |
| Inappropriate Quantification Method for Purified Peptide: Standard protein assays may not be sensitive enough for low concentrations of purified this compound. | For purified this compound, quantification can be performed using UV absorbance at 280 nm if the extinction coefficient is known, or by using a peptide-specific colorimetric assay. |
Frequently Asked Questions (FAQs)
1. Which porcine tissue is the best source for this compound extraction?
The dorsal surface of the tongue is the most recommended tissue for high-yield this compound extraction.[1][2] Studies have shown that this compound is highly concentrated in the cornified tips of the filiform papillae of the dorsal tongue.[1][2] The buccal mucosa is another viable source.[1][2]
2. What is the recommended initial extraction method for this compound from tissues?
Acid extraction is the preferred method for isolating antimicrobial peptides like this compound from tissues. A common protocol involves homogenizing the tissue in an acidic solution, such as 5% acetic acid or 0.1% trifluoroacetic acid (TFA). This method helps to inactivate endogenous proteases and selectively solubilize cationic peptides.
3. How can I minimize proteolytic degradation during the extraction process?
To minimize degradation, it is crucial to work quickly and at low temperatures (on ice or at 4°C). Additionally, the use of a broad-spectrum protease inhibitor cocktail in the initial homogenization buffer is highly recommended.[3][4][5]
4. What is a typical purification workflow for this compound from a tissue extract?
A standard multi-step purification workflow for this compound involves:
-
Acid Extraction: To obtain a crude peptide extract.
-
Solid-Phase Extraction (SPE): To concentrate the peptide extract and remove some impurities.
-
Cation Exchange Chromatography (CEX): To separate this compound based on its positive charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to achieve high purity, separating based on hydrophobicity.
5. How can I monitor the presence and purity of this compound throughout the purification process?
-
Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE): This technique is well-suited for the analysis of small, cationic peptides like defensins and can provide an indication of purity.[8][9][10][11][12]
-
RP-HPLC: Analytical RP-HPLC can be used to assess the purity of fractions from the preparative chromatography steps.
-
Mass Spectrometry: To confirm the identity of the purified peptide by its molecular weight.
6. What methods are suitable for quantifying this compound?
For accurate quantification of this compound in crude tissue homogenates and other biological fluids, a specific sandwich ELISA kit is recommended.[3][4][5][6][7] For purified this compound, quantification can be achieved through amino acid analysis, UV absorbance at 280 nm (if the extinction coefficient is known), or by comparing band intensity on an AU-PAGE gel to a known standard.
Quantitative Data Summary
| Parameter | Value | Tissue Source | Reference |
| Estimated Concentration | 20 - 100 µg/ml | Dorsal Tongue Surface Scrapings | [1][2] |
| ELISA Kit Detection Range | 1.56 - 100 ng/mL | Porcine Serum, Plasma, Tissue Homogenates | [3][4] |
| ELISA Kit Sensitivity | 0.60 ng/mL | Porcine Serum, Plasma, Tissue Homogenates | [3][4] |
Experimental Protocols
Protocol 1: Acid Extraction of this compound from Porcine Tongue
-
Tissue Preparation: Excise the dorsal surface of a fresh or freshly frozen porcine tongue.
-
Homogenization: Weigh the tissue and homogenize it in 5-10 volumes of cold 5% (v/v) acetic acid containing a protease inhibitor cocktail. Perform homogenization on ice using a tissue homogenizer until a uniform suspension is achieved.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude this compound extract.
-
Concentration (Optional): The crude extract can be concentrated using solid-phase extraction (SPE) with a C18 cartridge.
Protocol 2: Cation Exchange Chromatography (CEX) of this compound
-
Buffer Preparation: Prepare a binding buffer (e.g., 20 mM sodium acetate, pH 4.5) and an elution buffer (e.g., 20 mM sodium acetate, 1 M NaCl, pH 4.5).
-
Sample Preparation: Adjust the pH and conductivity of the crude this compound extract to match the binding buffer.
-
Column Equilibration: Equilibrate a strong cation exchange column with the binding buffer.
-
Sample Loading: Load the prepared extract onto the equilibrated column.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound molecules.
-
Elution: Elute the bound peptides using a linear or stepwise gradient of the elution buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm.
-
Analysis: Analyze the fractions for the presence of this compound using AU-PAGE or analytical RP-HPLC.
Protocol 3: Reverse-Phase HPLC (RP-HPLC) Purification of this compound
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with mobile phase A.
-
Sample Loading: Inject the pooled and desalted CEX fractions containing this compound onto the column.
-
Elution: Elute the peptides using a shallow linear gradient of mobile phase B.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Assessment: Assess the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Porcine Epithelial β-Defensin 1 Is Expressed in the Dorsal Tongue at Antimicrobial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porcine epithelial beta-defensin 1 is expressed in the dorsal tongue at antimicrobial concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innov-research.com [innov-research.com]
- 4. Porcine beta Defensin 1 ELISA Kit (A3788) [antibodies.com]
- 5. Porcine Defensin Beta 1 (DEFB1) ELISA Kit-Sandwich - BioVenic [biovenic.com]
- 6. Porcine Defensin Beta 1 (DEFb1) ELISA [krishgen.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Purification of cysteine-rich bioactive peptides from leukocytes by continuous acid-urea-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Criterion for amino acid composition of defensins and antimicrobial peptides based on geometry of membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic Acid-Urea Polyacrylamide Gel Electrophoresis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. Acetic Acid—Urea Polyacrylamide Gel Electrophoresis of Basic Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Resistance to pBD-1 in Bacterial Strains
Welcome to the Technical Support Center for pBD-1. This resource is designed for researchers, scientists, and drug development professionals working with the porcine β-defensin 1 (this compound) antimicrobial peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: Porcine β-defensin 1 (this compound) is a cationic antimicrobial peptide that constitutes a key component of the innate immune system in pigs. It exhibits broad-spectrum antimicrobial activity, with a notable efficacy against Gram-negative bacteria.[1] Its mechanism of action primarily involves disruption of the bacterial cell membrane.
Q2: I am observing a higher Minimum Inhibitory Concentration (MIC) for this compound against my bacterial strain than expected. What are the possible reasons?
A2: An unexpectedly high MIC could be due to several factors:
-
Inherent Resistance: Some bacterial species or strains may possess intrinsic mechanisms that confer reduced susceptibility to this compound.
-
Experimental Conditions: The composition of your growth medium, particularly high salt concentrations, can inhibit the activity of cationic antimicrobial peptides like this compound.[2]
-
Peptide Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Inoculum Effect: A high initial bacterial concentration can sometimes lead to an elevated MIC.
Q3: Has resistance to this compound been documented in any bacterial strains?
A3: While specific, clinically-derived bacterial strains with documented resistance solely to this compound are not extensively reported in the literature, bacteria possess general mechanisms to resist antimicrobial peptides. These mechanisms are the likely culprits for reduced this compound susceptibility and include:
-
Modification of the Cell Surface: Bacteria can alter their outer membrane components, such as lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, to reduce the net negative charge. This electrostatic repulsion hinders the initial binding of the cationic this compound.[3]
-
Proteolytic Degradation: Some bacteria secrete proteases that can degrade antimicrobial peptides, rendering them inactive.[4]
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular or membrane targets.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit this compound penetration.
Troubleshooting Guides
Issue 1: Sub-optimal Activity of this compound in In Vitro Assays
If you are observing lower than expected antimicrobial activity of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Salt Concentration in Media | Perform MIC assays in a low-salt buffer, such as 10 mM sodium phosphate buffer, in parallel with your standard growth medium. | Increased activity (lower MIC) of this compound in the low-salt buffer. |
| Peptide Adsorption to Labware | Use low-protein-binding polypropylene plates and tubes for peptide dilutions and assays. | More consistent and potentially lower MIC values. |
| Peptide Degradation | Prepare fresh stock solutions of this compound for each experiment and store them at -20°C or below. Avoid repeated freeze-thaw cycles. | Restored or improved antimicrobial activity. |
| Incorrect Bacterial Growth Phase | Ensure that the bacterial inoculum is prepared from a culture in the mid-logarithmic growth phase. | More reproducible and accurate MIC results. |
Issue 2: Investigating Potential this compound Resistance in a Bacterial Strain
If you suspect your bacterial strain has developed resistance to this compound, the following experimental workflow can help elucidate the underlying mechanisms.
Issue 3: Overcoming Reduced Susceptibility to this compound
If your strain shows reduced susceptibility, consider these strategies to enhance the efficacy of this compound.
1. Combination Therapy:
Combining this compound with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities. This can help overcome resistance and reduce the required dosage of each agent.
References
Technical Support Center: Enhancing the In Vivo Stability of pBD-1
Welcome to the technical support center for improving the in vivo stability of porcine beta-defensin 1 (pBD-1). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound therapeutic shows excellent in vitro antimicrobial activity but poor efficacy in vivo. What could be the underlying cause?
A common reason for the discrepancy between in vitro and in vivo results is the poor in vivo stability of the peptide. Native this compound, like many other antimicrobial peptides, is susceptible to rapid degradation by proteases in the bloodstream and tissues. This leads to a short plasma half-life and reduced bioavailability at the target site. Additionally, rapid clearance by the kidneys can further limit its therapeutic window.
Q2: What are the primary mechanisms of this compound degradation in vivo?
The primary mechanism of in vivo degradation for peptides like this compound is proteolytic cleavage by various proteases (peptidases). Other potential degradation pathways include chemical modifications such as oxidation, deamidation, and hydrolysis, which can occur under physiological conditions.
Q3: How can I predict which proteases are likely to degrade my this compound sequence?
You can use bioinformatics tools to predict potential protease cleavage sites within the amino acid sequence of this compound. One such tool is PeptideCutter from the ExPASy server. By inputting the this compound sequence, you can get a list of potential proteases and the specific sites they are likely to cleave.
Predicted Proteolytic Cleavage Sites in this compound (UniProt: O62697)
Based on the this compound sequence (MRLHRLLLVFLLMVLLPVPGLLKNIGNSVSCLRNKGVCMPGKCAPKMKQIGTCGMPQVKCCKRK), here are some predicted cleavage sites by common proteases:
| Protease | Predicted Cleavage Site(s) (after residue) |
| Trypsin | K30, K41, K50, K61, K63, R25, R64 |
| Chymotrypsin (high specificity) | L29 |
| Pepsin (pH >2) | L29, F (none in sequence) |
| Proteinase K | A43, and other less specific sites |
Note: This is a prediction and actual cleavage may vary depending on the protein's three-dimensional structure and post-translational modifications.
Q4: What are the main strategies to improve the in vivo stability of this compound?
There are several effective strategies to enhance the in vivo stability of this compound:
-
Amino Acid Substitution: Replacing amino acids at or near predicted cleavage sites with residues that are resistant to proteolytic attack. This can include using non-natural D-amino acids or modifying the peptide backbone.[1][2]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide. This increases the hydrodynamic radius of the molecule, which shields it from proteases and reduces renal clearance.[3][4][5]
-
Peptide Cyclization: Creating a cyclic structure, either head-to-tail or through side-chain linkages. Cyclization can restrict the peptide's conformation, making it less accessible to proteases.[6][7][8][9][10]
-
Fusion to a Carrier Protein: Genetically fusing this compound to a larger, more stable protein like albumin or an Fc fragment. This significantly increases the half-life of the fusion protein.
Troubleshooting Guides
Issue: Rapid degradation of this compound by serum proteases.
Troubleshooting Steps:
-
Identify Cleavage Sites: Perform a protease digestion assay using serum or specific proteases (e.g., trypsin) followed by mass spectrometry to identify the exact cleavage fragments of your this compound construct.
-
Site-Directed Mutagenesis:
-
D-Amino Acid Substitution: Synthesize this compound variants where L-amino acids at the identified cleavage sites are replaced with their D-isomers. D-amino acids are not recognized by most proteases, significantly enhancing stability.[1][2][11][12][13]
-
Proline Substitution: Introducing proline residues near cleavage sites can disrupt the secondary structure that proteases recognize.
-
-
N- and C-terminal Modifications:
-
Acetylation/Amidation: Acetylating the N-terminus and amidating the C-terminus can block the action of exopeptidases.
-
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound at a Cysteine Residue
This protocol describes the PEGylation of a cysteine residue in this compound using a maleimide-activated PEG reagent. This compound contains six cysteine residues that form disulfide bridges. For site-specific PEGylation, a free cysteine may need to be introduced via site-directed mutagenesis at a location that does not disrupt the peptide's activity. Alternatively, one of the existing disulfide bonds can be selectively reduced.
Materials:
-
This compound with a free cysteine residue
-
Maleimide-amido-PEG (e.g., Mal-amido-PEG24-acid)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or beta-mercaptoethanol
-
DMSO or DMF (anhydrous)
-
Desalting columns
-
HPLC system for purification and analysis
Methodology:
-
Preparation of this compound:
-
Dissolve the lyophilized this compound in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If a disulfide bond needs to be reduced to expose a free cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Conjugation Buffer.[14]
-
-
Preparation of PEG Reagent:
-
Immediately before use, dissolve the Maleimide-amido-PEG in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the this compound solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[14]
-
-
Quenching the Reaction:
-
Add a 2 to 5-fold molar excess of L-cysteine or beta-mercaptoethanol (relative to the PEG reagent) to quench any unreacted maleimide groups. Incubate for 1 hour at room temperature.
-
-
Purification of PEGylated this compound:
-
Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
-
-
Analysis:
-
Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE (which will show a shift in molecular weight) and RP-HPLC. The identity of the product can be confirmed by mass spectrometry.
-
Protocol 2: Head-to-Tail Cyclization of this compound
This protocol outlines a general method for the head-to-tail cyclization of a linear this compound precursor. This is typically performed during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for purification and analysis
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the linear this compound precursor on the Rink Amide resin using standard Fmoc-SPPS chemistry.
-
The final N-terminal amino acid should remain Fmoc-protected, while the side-chain protecting groups are still attached.
-
-
On-Resin Cyclization:
-
After synthesis of the linear peptide, deprotect the N-terminal Fmoc group.
-
The cyclization is then performed on the resin by activating the C-terminal carboxyl group (which is attached to the resin) and reacting it with the deprotected N-terminal amine. This is typically done under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Use a suitable coupling reagent (e.g., HBTU/DIPEA) and allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile) and purify by RP-HPLC.
-
Confirm the identity and purity of the cyclic this compound using mass spectrometry and analytical HPLC.
-
Data on Stability Enhancement of Beta-Defensins
While specific quantitative data for this compound is limited in the public domain, studies on other beta-defensins and antimicrobial peptides demonstrate the potential for significant stability improvements.
| Peptide | Modification Strategy | In Vitro Half-life in Serum | Fold Improvement (approx.) | Reference |
| Human Beta-Defensin 3 (HBD-3) analog | N- and C-terminal modifications | > 24 hours | Not specified, but stable | FASEB J. 2021;35(12):e22026[5] |
| Arginine-rich peptide (R4F4) | D-amino acid substitution | Significantly increased vs. L-form | Not quantified | bioRxiv preprint (2025)[12] |
| Arginine-rich peptide (R4F4) | Cyclization | Significantly increased vs. linear | Not quantified | bioRxiv preprint (2025)[12] |
| Horine (antimicrobial peptide) | D-amino acid substitution | 60 min (D-form) vs. ~10 min (L-form) | 6-fold | J Med Chem. 2012;55(17):7747-57 |
Visualizations
Caption: Workflow for enhancing this compound stability and in vivo evaluation.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. jpt.com [jpt.com]
- 9. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 10. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: pBD-1 Gene Cloning and Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning and expression of the pBD-1 gene.
I. Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter throughout the experimental workflow.
A. PCR Amplification of this compound
Question: I am not getting any PCR product, or the yield is very low after amplifying the this compound gene.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor quality or insufficient template DNA | Verify DNA integrity via gel electrophoresis. Ensure the 260/280 absorbance ratio is ≥ 1.8 for pure DNA.[1] Increase the amount of template DNA in the reaction.[1][2] |
| Problems with PCR primers | Ensure primer design follows best practices: 18-30 nucleotides in length, GC content of 40-60%, and a melting temperature (Tm) within 5°C of each other.[1] Avoid sequences that can form hairpins or self-dimers.[1] |
| Suboptimal PCR cycling conditions | Optimize the annealing temperature. A good starting point is 5°C below the lowest primer Tm.[1] If nonspecific bands appear, incrementally increase the annealing temperature.[3] Ensure the extension time is sufficient for the length of the this compound amplicon. |
| Presence of PCR inhibitors | Use a DNA cleanup kit or perform ethanol precipitation to remove potential inhibitors from the template DNA.[1] |
| High GC content of this compound gene | Use a high-fidelity DNA polymerase suitable for GC-rich templates. Additives like DMSO or betaine can also help to destabilize secondary structures.[4] |
B. Vector Ligation and Transformation
Question: After ligation of the this compound insert into the vector and transformation, I get very few or no colonies.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient ligation | Optimize the vector-to-insert molar ratio; a range of 1:1 to 1:10 is generally recommended.[5][6] Ensure that at least one of the DNA fragments (vector or insert) has a 5' phosphate group.[5][7] Use fresh ligation buffer, as ATP can degrade with multiple freeze-thaw cycles.[5][6] |
| Low transformation efficiency | Use commercially available high-efficiency competent cells or prepare fresh, highly competent cells.[6] Avoid impurities in the DNA ligation mix, such as salts and ethanol, which can inhibit transformation.[8] Ensure the heat shock step is performed at the correct temperature and duration.[8][9] |
| Incorrect antibiotic concentration | Verify that the correct antibiotic is being used for the vector's resistance marker and that the concentration on the plates is appropriate.[6] |
| Toxicity of the this compound gene product | If the this compound protein is toxic to E. coli, you may observe very few colonies. Try incubating the plates at a lower temperature (e.g., 30°C) and use a tightly regulated expression vector.[9][10][11] |
| Large construct size | For large plasmids containing the this compound gene, electroporation may be more efficient than chemical transformation.[9] |
C. Plasmid Purification
Question: The yield of my this compound plasmid DNA after purification is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low plasmid copy number | The this compound expression vector may have a low copy number origin of replication. Increase the culture volume to compensate.[12] |
| Suboptimal bacterial growth | Ensure the bacterial culture is grown to the appropriate optical density (OD600 of 1.0-1.5) before harvesting.[13] Using a rich medium can also improve cell density. |
| Inefficient cell lysis | Ensure complete resuspension of the cell pellet before lysis.[13] Do not vortex vigorously after adding the lysis buffer, as this can shear the genomic DNA. |
| Column overloading | Using too much starting culture for the capacity of the purification column can lead to reduced yield and purity.[13][14] |
| Problematic this compound insert | Some inserts, particularly those that are large or encode toxic proteins, can negatively impact plasmid replication.[12] Consider using a different bacterial strain optimized for unstable plasmids.[12] |
D. This compound Protein Expression
Question: I am not seeing any expression of my this compound protein, or the protein is insoluble (forming inclusion bodies).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| No or low protein expression | Sequence the entire this compound insert in the expression vector to confirm the absence of mutations and that it is in the correct reading frame.[15] Optimize the inducer (e.g., IPTG) concentration and the induction time.[10][16] |
| This compound protein is forming inclusion bodies | Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[10][17][18] Use a lower concentration of the inducer to slow down the rate of protein expression.[10] Co-express with molecular chaperones to assist in proper protein folding.[19] |
| Protein toxicity | Use an expression host strain that provides tighter control over basal expression, such as BL21(DE3)pLysS.[20] |
| Rare codon usage | The this compound gene may contain codons that are rare in E. coli. This can lead to truncated or misfolded protein.[10][11] Use an E. coli strain that is engineered to express tRNAs for rare codons.[15] |
| Protein degradation | Add protease inhibitors to the lysis buffer to prevent degradation of the this compound protein.[18] Perform a time-course experiment to determine the optimal harvest time after induction.[10] |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal vector-to-insert molar ratio for ligating the this compound gene?
A1: An optimal vector-to-insert molar ratio can vary, but a good starting point is 1:3. It is recommended to test a range of ratios from 1:1 to 1:10 to find the most efficient ratio for your specific experiment.[5][6]
Q2: How can I check if my restriction enzymes are cutting the vector and this compound insert correctly?
A2: After digestion, run a small amount of the digested vector and insert on an agarose gel. The vector should show a single band at the expected linear size, and the insert should also appear as a single band of the correct size. Include a control of the uncut vector, which will typically run faster (supercoiled form).[21]
Q3: My this compound protein is expressed but seems to be inactive. What could be the reason?
A3: Inactivity can be due to improper folding, lack of necessary post-translational modifications (if expressed in a bacterial system), or the fusion tag interfering with its function.[17] If proper folding is an issue, try expressing the protein at a lower temperature or in a different expression system (e.g., yeast or mammalian cells).[17] If a fusion tag is present, consider cleaving it off after purification.
Q4: What are "satellite colonies" and should I pick them for screening?
A4: Satellite colonies are very small colonies that grow around a larger, antibiotic-resistant colony. They typically have not taken up the plasmid and are able to grow because the resistant colony has degraded the antibiotic in the immediate vicinity. You should not pick satellite colonies for screening; instead, select large, well-isolated colonies.
Q5: The sequencing of my this compound clone shows mutations. How can I prevent this?
A5: Mutations can be introduced during PCR. To minimize this, use a high-fidelity DNA polymerase with proofreading activity. Also, limit the number of PCR cycles to the minimum required for sufficient product amplification.[3]
III. Experimental Protocols
A. High-Fidelity PCR Amplification of this compound
-
Reaction Setup:
-
Assemble the following components on ice in a sterile PCR tube:
Component Volume (for 50 µL reaction) Final Concentration 5X High-Fidelity Buffer 10 µL 1X dNTP Mix (10 mM each) 1 µL 0.2 mM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template DNA (this compound source) 1-10 ng As needed High-Fidelity DNA Polymerase 0.5 µL - | Nuclease-Free Water | to 50 µL | - |
-
-
PCR Cycling:
-
Perform PCR using the following cycling conditions (adjust annealing temperature and extension time as needed):
Step Temperature Duration Cycles Initial Denaturation 98°C 30 seconds 1 Denaturation 98°C 10 seconds \multirow{3}{*}{30-35} Annealing 55-68°C 20-30 seconds Extension 72°C 30 sec/kb Final Extension 72°C 2 minutes 1 | Hold | 4°C | ∞ | - |
-
-
Analysis:
-
Analyze 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplified this compound gene.
-
B. Transformation of E. coli with this compound Ligation Product (Heat Shock)
-
Preparation:
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Pre-warm an agar plate containing the appropriate antibiotic at 37°C.
-
-
Transformation:
-
Add 1-5 µL of the ligation reaction to the thawed competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-45 seconds.[9]
-
Immediately transfer the tube back to ice for 2 minutes.
-
-
Recovery and Plating:
-
Add 950 µL of pre-warmed SOC medium to the cells and incubate at 37°C for 1 hour with gentle shaking.
-
Plate 100-200 µL of the cell suspension onto the pre-warmed antibiotic plate.
-
Incubate the plate overnight at 37°C.
-
C. Small-Scale Expression Trial for this compound
-
Inoculation:
-
Inoculate a single colony from a fresh transformation plate into 5 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
-
Induction:
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Remove a 1 mL "uninduced" sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Growth and Harvest:
-
Continue to grow the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or at 18°C overnight.
-
Harvest the cells by centrifugation.
-
-
Analysis:
-
Resuspend the "uninduced" and "induced" cell pellets in SDS-PAGE sample buffer.
-
Analyze the protein expression by SDS-PAGE to look for a band corresponding to the expected molecular weight of this compound.
-
IV. Visualizations
Caption: Experimental workflow for this compound gene cloning and expression.
Caption: Hypothetical signaling pathway involving this compound gene activation.
References
- 1. genscript.com [genscript.com]
- 2. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. genscript.com [genscript.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Troubleshooting Transformation [bio.davidson.edu]
- 9. genscript.com [genscript.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. neb.com [neb.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Why is my plasmid DNA yield low? [qiagen.com]
- 15. goldbio.com [goldbio.com]
- 16. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 17. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 20. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.addgene.org [blog.addgene.org]
Validation & Comparative
Validating the Polo-Box Domain of PLK1 as a Therapeutic Target in Cancer: A Comparative Guide
The landscape of oncology drug development is continually evolving, with a focus on identifying and validating novel therapeutic targets that offer improved efficacy and reduced toxicity. One such target that has garnered significant interest is the Polo-Box Domain (PBD) of Polo-like kinase 1 (PLK1). While PLK1 itself is a well-established cancer target, inhibiting its ATP-binding kinase domain has been challenging due to off-target effects and toxicity.[1][2] Targeting the PBD offers a promising alternative by disrupting protein-protein interactions essential for PLK1's function in cell cycle regulation, potentially leading to greater specificity and a better therapeutic window.[1][3][4]
This guide provides a comprehensive comparison of targeting the PLK1-PBD versus other therapeutic strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The PLK1 Signaling Pathway and the Role of the PBD
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its activity is tightly regulated, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis.[1] PLK1 consists of an N-terminal kinase domain and a C-terminal region containing the Polo-Box Domain (PBD). The PBD is essential for PLK1's function, as it mediates the enzyme's subcellular localization by binding to phosphorylated substrates, thereby directing the kinase activity to specific cellular structures at the appropriate time during cell division.[3][4]
Disruption of the PBD's interaction with its binding partners leads to mitotic arrest and subsequent cell death in cancer cells, making it an attractive target for therapeutic intervention.[3]
Caption: PLK1 signaling pathway and the mechanism of PBD inhibition.
Comparative Performance of PLK1-PBD Inhibitors
Several small molecules and peptide-based inhibitors targeting the PLK1-PBD have been developed. These inhibitors aim to offer higher selectivity compared to ATP-competitive kinase inhibitors. Below is a summary of preclinical data for representative PLK1-PBD inhibitors.
| Inhibitor | Type | Target | Binding Affinity (Kd) | Cellular Potency (IC50) | Cancer Cell Line | Reference |
| Peptide-2 | Peptide | PLK1-PBD & PLK4-PB3 | 8.02 ± 0.16 nM | 0.44 ± 0.03 µM | HeLa | [4] |
| PLK1-control | Peptide | PLK1-PBD | 259.34 ± 7.58 nM | > 10 µM | HeLa | [4] |
| Allopole-A | Small Molecule (Allosteric) | PLK1-PBD | High Specificity (Kd not specified) | Not specified | Not specified | [3] |
| hit-5 | Small Molecule | PLK1-PBD | Weak (µM range) | Suppressed growth | HeLa | [5] |
Note: Data for direct comparison with standard-of-care chemotherapies or PLK1 kinase inhibitors in the same experimental settings are limited in the public domain. The table illustrates the varying potencies of different approaches to PBD inhibition.
Experimental Protocols for Target Validation
Validating PLK1-PBD as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate that its inhibition leads to a desired anti-cancer effect.
Binding Affinity Assays
Objective: To quantify the binding strength of an inhibitor to the PLK1-PBD.
Method: Microscale Thermophoresis (MST)
-
Protein Preparation: Recombinantly express and purify the human PLK1-PBD.
-
Labeling: Label the PLK1-PBD with a fluorescent dye (e.g., NHS-RED).
-
Serial Dilution: Prepare a serial dilution of the inhibitor.
-
Incubation: Mix the labeled PLK1-PBD with each inhibitor concentration and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[5]
Cell Proliferation/Viability Assay
Objective: To determine the effect of a PLK1-PBD inhibitor on cancer cell growth.
Method: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PLK1-PBD inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[4]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PLK1-PBD inhibitor in a living organism.
Method: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HeLa) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer the PLK1-PBD inhibitor (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy of the inhibitor.[2]
References
- 1. Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent PLK1-PBD Small-Molecule Inhibitor as an Anticancer Drug Candidate through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Affinities of PLK1 Polo-Box Domain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various inhibitors targeting the Polo-Box Domain (PBD) of Polo-like kinase 1 (PLK1). The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[1][2][3] The PBD of PLK1 is a versatile protein-protein interaction module essential for its subcellular localization and substrate recognition.[1][4] Targeting the PBD offers a promising strategy for developing highly specific PLK1 inhibitors that are distinct from traditional ATP-competitive kinase inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[1][3]
This guide summarizes the binding affinities of several notable PLK1-PBD inhibitors, details the experimental protocols used to determine these affinities, and provides a visual representation of the PLK1 signaling pathway and experimental workflows.
Comparative Binding Affinities of PLK1-PBD Inhibitors
The binding affinities of various small molecule and peptide-based inhibitors for the PLK1-PBD have been determined using multiple biophysical techniques. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for a selection of these inhibitors. Lower values indicate a higher binding affinity.
| Inhibitor | Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Experimental Method | Reference |
| Allopole-A | Small Molecule (Allosteric) | - | 2.5 nM | Fluorescence Polarization (FP) | [5][6] |
| Peptide-2 | Peptide | 8.02 ± 0.16 nM | - | Microscale Thermophoresis (MST) | [7] |
| PL-1 | Peptide | 3.11 ± 0.05 nM | - | Microscale Thermophoresis (MST) | [8] |
| PLHSpT | Peptide | ~450 nM | 35.0 nM | Not Specified, FP | [6][9] |
| PLH*SpT | Modified Peptide | - | 17 nM | ELISA | [10] |
| Bivalent Ligand 3 | Bivalent (BI2536 + Peptide) | - | 0.36 nM (Wortmannin (-)), 2.8 nM (Wortmannin (+)) | Fluorescence Polarization (FP) | [11] |
| Bivalent Ligand 7 | Bivalent (Wortmannin + Peptide) | - | 40 nM (Wortmannin (-)), 83 nM (Wortmannin (+)) | Fluorescence Polarization (FP) | [11] |
| Compound 4 | Small Molecule | - | 4.4 µM | ELISA | [9] |
| Poloxin | Small Molecule | - | - | Not Specified | [1][3] |
| Thymoquinone | Small Molecule | - | - | Not Specified | [1] |
Experimental Protocols
The determination of binding affinities is crucial for the characterization of inhibitors. Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are two commonly employed techniques.
Fluorescence Polarization (FP) Assay
This competitive assay measures the disruption of the interaction between PLK1-PBD and a fluorescently labeled phosphopeptide by a potential inhibitor. The principle lies in the difference in the polarization of emitted light from a small, rapidly rotating fluorescent peptide versus a larger, slower-rotating protein-peptide complex.
General Protocol:
-
Reagents: Purified PLK1-PBD protein, a fluorescently labeled phosphopeptide probe (e.g., FITC-GPMQSpTPLNG-NH2), assay buffer (e.g., 10 mM Tris HCl pH 8.0 + 1.0 mg/ml BSA), and the inhibitor compound.[12][13]
-
Assay Setup: In a 384-well plate, the inhibitor compound at various concentrations is incubated with the PLK1-PBD protein.[12]
-
Probe Addition: The fluorescently labeled phosphopeptide is added to the mixture.[12]
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[12]
-
Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex 488 nm, Em 520 nm).[12]
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent probe.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.
General Protocol:
-
Labeling: One of the binding partners (typically the protein) is fluorescently labeled. If the protein has a natural fluorophore (like GFP) or a tag (like His-tag for fluorescent dye conjugation), this step can be simplified.[14][15]
-
Sample Preparation: A constant concentration of the fluorescently labeled molecule is mixed with a serial dilution of the unlabeled binding partner (the inhibitor).[15]
-
Capillary Loading: The samples are loaded into glass capillaries.[14]
-
Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored by a camera.[14][15]
-
Data Analysis: The change in the thermophoretic movement upon binding is plotted against the ligand concentration. The dissociation constant (Kd) is then determined by fitting the data to a binding curve.[14]
PLK1 Signaling Pathway
PLK1 plays a pivotal role in cell cycle progression, particularly during mitosis. Its activity is tightly regulated, and it phosphorylates a multitude of substrates to orchestrate key mitotic events. Inhibition of the PLK1-PBD disrupts its localization and its interaction with substrates, leading to mitotic arrest and apoptosis in cancer cells.
The following diagram illustrates a simplified overview of the PLK1 signaling pathway and the mechanism of action for PBD inhibitors.
This guide provides a foundational comparison of PLK1-PBD inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature cited. The development of potent and selective PLK1-PBD inhibitors remains an active area of research with significant potential for the development of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Allopole-A | PLK1 PBD inhibitor | Probechem Biochemicals [probechem.com]
- 6. Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity enhancement of polo-like kinase 1 polo box domain-binding ligands by a bivalent approach using a covalent kinase-binding component - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00031E [pubs.rsc.org]
- 12. AID 877 - Concentration Response fluorescence polarization-based assay to confirm small molecule inhibitors identified in the Polo box domain (PBD) of Plk1 Primary HTS. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Application of a Fluorescence Recovery-Based Polo-Like Kinase 1 Binding Assay to Polo-Like Kinase 2 and Polo-Like Kinase 3 [jstage.jst.go.jp]
- 14. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 15. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Anti-PD-1 Antibodies
For researchers, scientists, and drug development professionals, selecting the appropriate anti-Programmed Death-1 (PD-1) antibody is a critical decision that hinges on its specificity and cross-reactivity across different species. This guide provides an objective comparison of various anti-PD-1 antibody clones, supported by experimental data, to aid in the selection of the most suitable antibody for your research needs.
Programmed Death-1 (PD-1) is a crucial immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells.[1] Its interaction with its ligands, PD-L1 and PD-L2, inhibits T-cell receptor signaling, thereby downregulating immune responses and promoting self-tolerance.[1] Due to its central role in immune evasion by tumor cells, the PD-1/PD-L1 pathway has become a primary target for cancer immunotherapy.[1]
The development and validation of therapeutic anti-PD-1 antibodies often involve preclinical studies in various animal models. Therefore, understanding the cross-reactivity of these antibodies with PD-1 from different species, such as human, mouse, and cynomolgus monkey, is paramount for the translatability of preclinical findings.
Comparative Analysis of Anti-PD-1 Antibody Cross-Reactivity
The following table summarizes the cross-reactivity and binding affinities of several commercially available and therapeutic anti-PD-1 antibody clones. This data has been compiled from various studies to provide a comparative overview.
| Antibody Clone | Target Species | Cross-Reactivity | Binding Affinity (KD) / Potency (EC50/IC50) | Reference(s) |
| REGN2810 (Cemiplimab) | Human | Cynomolgus Monkey | Human: KD = 6.11 nM (monomeric), 628 pM (dimeric); EC50 ≈ 0.8 nM (cell-based) Cynomolgus: KD = 7.43 nM (monomeric), 520 pM (dimeric); EC50 ≈ 1 nM (cell-based) | [2] |
| Dostarlimab (TSR-042) | Human | Cynomolgus Monkey | Human: EC50 = 2.0 nM (cell-based) Cynomolgus: EC50 = 3.4 nM (cell-based) | [3] |
| JS-001 | Human | Cynomolgus Monkey | Human: EC50 = 11 ng/mL; KD = 3.8 nM (CD4+ T cells), 2.1 nM (CD8+ T cells) Cynomolgus: EC50 = 38 ng/mL; KD = 1.4 nM (CD4+ T cells), 1.2 nM (CD8+ T cells) | [4] |
| R9 (r16.88.9) | Human | Mouse | Human: EC50 = 2.16 nM; IC50 = 0.92 nM Mouse: IC50 = 33.79 nM | [1] |
| Pembrolizumab | Human | No reported cross-reactivity with murine PD-1 | - | [1] |
| Nivolumab | Human | No reported cross-reactivity with murine PD-1 | - | [1] |
| 29F.1A12 | Mouse | Not reported for other species | - | [5] |
| RMP1-14 | Mouse | Not reported for other species | - | [5] |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is essential. The following are detailed protocols for key experiments used to evaluate the binding of anti-PD-1 antibodies to PD-1 from different species.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA to determine the binding of an anti-PD-1 antibody to immobilized recombinant PD-1 protein from different species.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human, mouse, and cynomolgus monkey PD-1 proteins
-
Anti-PD-1 antibody to be tested
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP) that recognizes the primary antibody's species and isotype
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the recombinant PD-1 proteins from different species to a final concentration of 1-2 µg/mL in PBS. Add 100 µL of each protein solution to separate wells of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the anti-PD-1 antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The EC50 value can be calculated by plotting the absorbance versus the antibody concentration.
Flow Cytometry
This protocol details the assessment of anti-PD-1 antibody binding to cell-surface PD-1 on cells from different species.
Materials:
-
Cell lines expressing human, mouse, or cynomolgus monkey PD-1 (e.g., transfected cell lines or primary lymphocytes)
-
Anti-PD-1 antibody to be tested (fluorochrome-conjugated or unconjugated)
-
If using an unconjugated primary antibody, a fluorochrome-conjugated secondary antibody that recognizes the primary antibody's species and isotype
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (to prevent non-specific binding)
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells expressing PD-1 from the different species of interest. Resuspend the cells in cold FACS Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Fc Blocking: Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice.
-
Primary Antibody Staining: Prepare serial dilutions of the anti-PD-1 antibody in FACS Buffer. Add the antibody to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 µL of FACS Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Viability Staining: Resuspend the cells in FACS Buffer containing a viability dye.
-
Data Acquisition: Acquire the samples on a flow cytometer. Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the PD-1 staining. The EC50 can be determined by plotting the MFI against the antibody concentration.
Western Blotting
This protocol is for detecting PD-1 protein in cell lysates from different species using a cross-reactive anti-PD-1 antibody.
Materials:
-
Cell lines or tissues expressing human, mouse, or cynomolgus monkey PD-1
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-PD-1 antibody to be tested
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in Lysis Buffer. Quantify the protein concentration of the lysates.
-
Electrophoresis: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PD-1 antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
Visualizing Key Pathways and Workflows
To further aid in understanding the context and application of anti-PD-1 antibodies, the following diagrams illustrate the PD-1 signaling pathway and a general experimental workflow for assessing antibody cross-reactivity.
Caption: PD-1 signaling pathway illustrating the inhibition of T-cell activation.
Caption: Experimental workflow for assessing anti-PD-1 antibody cross-reactivity.
References
- 1. Epitope mapping reveals the binding mechanism of a functional antibody cross-reactive to both human and murine programmed death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. anaptysbio.com [anaptysbio.com]
- 4. Preclinical evaluation of the efficacy, pharmacokinetics and immunogenicity of JS-001, a programmed cell death protein-1 (PD-1) monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Validation of PBD-1 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
The functional validation of protein-protein interactions is a cornerstone of modern biological research and drug discovery. This guide provides a comparative overview of the interacting partners of two critical signaling proteins often abbreviated as "PBD-1": the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1) and Programmed Cell Death Protein 1 (PD-1) . Both are pivotal in cell cycle regulation and immune responses, respectively, and represent significant therapeutic targets. This document offers a detailed comparison of their interactomes, quantitative binding data, and standardized protocols for experimental validation.
Section 1: The Interactome of Plk1 Polo-Box Domain (Plk1-PBD)
The Polo-Box Domain of Plk1 is a highly conserved phosphoserine/threonine-binding domain that is essential for the subcellular localization and function of the Plk1 kinase during mitosis. Its interactions are primarily transient and phosphorylation-dependent, occurring at various stages of the cell cycle to ensure proper mitotic progression.[1]
Quantitative Analysis of Plk1-PBD Interacting Proteins
The interaction between Plk1-PBD and its substrates is a dynamic process, often primed by other kinases like Cdk1. A proteomic screen identified 622 proteins that exhibit phosphorylation-dependent, mitosis-specific interactions with the Plk1-PBD.[1] The binding affinity of these interactions is crucial for the sequential and timely regulation of mitotic events. While extensive quantitative data for the full spectrum of protein-protein interactions is still an area of active research, studies on peptide inhibitors targeting the PBD have revealed high-affinity interactions.
| Interacting Protein/Peptide | Reported Binding Affinity (Kd/IC50) | Method | Key Function |
| Peptide-2 | 8.02 ± 0.16 nM (Kd) | Not Specified | Dual inhibitor of PLK1-PBD and PLK4-PB3 |
| PLK1-control (PLHSpTA peptide) | 259.34 ± 7.58 nM (Kd) | Not Specified | PBD-binding peptide |
| Bivalent constructs 3 and 4 | 37 ± 1.8 nM (IC50) and 79 ± 4.9 nM (IC50) respectively | ELISA-based assay | PBD inhibitors |
| PL-1 | 3.11 ± 0.05 nM (Kd) | MicroScale Thermophoresis (MST) | PBD-targeting peptide |
| Rock2 | Interaction is phosphorylation-dependent | Co-Immunoprecipitation | Cytokinesis |
| AKAP2 | Interaction is polo-box domain dependent | Co-Immunoprecipitation | Cell Cycle Control |
| NEDD1 | Co-immunoprecipitated with wild-type PLK1 | Co-Immunoprecipitation | Centrosomal protein |
Plk1 Signaling Pathway
The Plk1 signaling pathway is central to the regulation of mitosis. Plk1 activity is tightly controlled through phosphorylation and its interaction with various substrates via the PBD. This ensures the correct timing of events such as centrosome maturation, spindle assembly, and cytokinesis.
Caption: Plk1 signaling cascade in mitosis.
Experimental Protocols for Plk1-PBD Interaction Validation
This protocol is adapted for the validation of the interaction between Plk1-PBD and a putative interacting protein (Prey).
Materials:
-
Cell lines expressing tagged Plk1 (e.g., FLAG-Plk1) and tagged Prey protein (e.g., Myc-Prey).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%).
-
Elution Buffer: SDS-PAGE sample buffer or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
Anti-FLAG antibody conjugated to beads (e.g., agarose or magnetic).
-
Anti-Myc antibody for Western blotting.
Procedure:
-
Cell Lysis: Co-transfect cells with plasmids encoding tagged Plk1 and Prey. For mitosis-specific interactions, synchronize cells in M-phase using nocodazole. Lyse cells in ice-cold Lysis Buffer.
-
Immunoprecipitation: Incubate the cleared cell lysate with anti-FLAG antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three times with Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using an anti-Myc antibody to detect the co-immunoprecipitated Prey protein.
This protocol uses a purified, tagged Plk1-PBD as bait to pull down interacting proteins from a cell lysate.
Materials:
-
Purified recombinant GST-tagged Plk1-PBD.
-
Glutathione-sepharose beads.
-
Cell lysate from cells synchronized in mitosis.
-
Binding Buffer: PBS with 0.1% Triton X-100 and protease/phosphatase inhibitors.
-
Wash Buffer: Binding Buffer with increasing salt concentrations (e.g., 150 mM to 500 mM NaCl) to test binding stringency.
-
Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.
Procedure:
-
Bait Immobilization: Incubate purified GST-Plk1-PBD with glutathione-sepharose beads for 1-2 hours at 4°C. Wash the beads to remove unbound bait protein.
-
Binding: Incubate the immobilized bait with the mitotic cell lysate for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the suspected interacting protein, or by mass spectrometry to identify novel interactors.
Section 2: The Interactome of Programmed Cell Death Protein 1 (PD-1)
PD-1 is a critical immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells. Its primary role is to dampen immune responses and promote self-tolerance, a mechanism often exploited by cancer cells to evade immune surveillance.[2]
Quantitative Analysis of PD-1 Interacting Proteins
The interactions of PD-1 are central to its function as an immune checkpoint. The binding affinities of its ligands, PD-L1 and PD-L2, and the subsequent recruitment of downstream signaling molecules determine the extent of T-cell inhibition.
| Interacting Protein | Reported Binding Affinity (Kd) | Method | Key Function |
| PD-L1 (human) | 8.2 µM | Surface Plasmon Resonance (SPR) | T-cell inhibition |
| PD-L2 (human) | Higher affinity than PD-L1 | Functional binding assay | T-cell inhibition |
| SHP-1 | Binds to phosphorylated ITIM and ITSM motifs | Not specified | Dephosphorylates TCR signaling components |
| SHP-2 | Binds to phosphorylated ITIM and ITSM motifs | Not specified | Dephosphorylates TCR signaling components |
PD-1 Signaling Pathway
Upon engagement with its ligands, PD-L1 or PD-L2, on antigen-presenting cells or tumor cells, the tyrosine residues in the cytoplasmic tail of PD-1 become phosphorylated. This creates docking sites for the phosphatases SHP-1 and SHP-2, which in turn dephosphorylate and inactivate key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion.
References
A Comparative Analysis of Porcine Beta-Defensin 1 (pBD-1) and Other Porcine Defensins
For Researchers, Scientists, and Drug Development Professionals
Porcine beta-defensins (pBDs) are a family of cationic antimicrobial peptides that play a crucial role in the pig's innate immune system. With the rise of antibiotic resistance, these endogenous peptides are gaining significant interest as potential alternatives to conventional antibiotics. This guide provides a comparative analysis of porcine beta-defensin 1 (pBD-1) with other notable porcine defensins, focusing on their antimicrobial and immunomodulatory properties, supported by experimental data.
Antimicrobial Activity: A Head-to-Head Comparison
Porcine defensins exhibit a broad spectrum of antimicrobial activity against various pathogens. However, their efficacy against different types of bacteria can vary. This compound has been shown to be particularly effective against Gram-negative bacteria, while others like pBD-2 demonstrate a broader range of activity.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Porcine Defensins against Various Bacteria
| Defensin | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Salmonella Typhimurium (μg/mL) | Streptococcus dysgalactiae (μg/mL) |
| This compound | 16 | >128 | >128 | 16 | ND |
| pBD-2 | 8 | 16 | 32 | 4 | ND |
| pBD-3 | ND | ND | ND | ND | ND |
| pBD-114 | 64 | >256 | >128 | >256 | ND |
| pBD-129 | 32 | ND | ND | ND | 35 |
ND: Not Determined. Data compiled from multiple sources. It is important to note that MIC values can vary depending on the specific strains and experimental conditions used.
Immunomodulatory Functions: Beyond Direct Killing
In addition to their direct antimicrobial actions, porcine defensins are potent immunomodulators, capable of influencing the host's immune response to infection.[1] These peptides can modulate the production of key cytokines, thereby shaping the inflammatory landscape.
Table 2: Immunomodulatory Effects of Porcine Defensins on Cytokine Production
| Defensin | Cell Type | Stimulus | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 |
| This compound | Porcine Intestinal Epithelial Cells | Salmonella Enteritidis | Upregulation of mRNA | ND | ND |
| pBD-2 | Mouse Macrophages (RAW 264.7) | LPS | Inhibition of release | Inhibition of release | Inhibition of release |
| pBD-114 | Porcine Intestinal Epithelial Cells (IPEC-J2) | LPS | Downregulation | Downregulation | ND |
| pBD-129 | Porcine Intestinal Epithelial Cells (IPEC-J2) | LPS | Downregulation | Downregulation | ND |
ND: Not Determined. LPS: Lipopolysaccharide. The effects on cytokine production are often concentration-dependent.
Signaling Pathways and Experimental Workflows
The biological activities of porcine defensins are mediated through complex signaling pathways. Understanding these pathways is crucial for harnessing their therapeutic potential.
The expression of this compound is induced upon recognition of pathogen-associated molecular patterns (PAMPs) by host cell receptors such as Toll-like receptors (TLRs) and peptidoglycan recognition proteins (PGRPs).[2] This recognition triggers intracellular signaling cascades, including the NF-κB pathway, leading to the transcription of the this compound gene and subsequent production of the this compound peptide.[2]
The antimicrobial activity of defensins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of defensin activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a defensin against a specific bacterium.
-
Bacterial Preparation: A mid-logarithmic phase bacterial culture is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The defensin is serially diluted in the same broth in a 96-well microtiter plate.
-
Incubation: The bacterial suspension is added to the wells containing the diluted defensin. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the defensin at which no visible bacterial growth is observed.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of defensins on host cells.
-
Cell Seeding: Host cells (e.g., porcine intestinal epithelial cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the defensin for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer), and the absorbance is measured at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Cytokine Expression Analysis (RT-qPCR)
This technique is used to quantify the changes in the expression of cytokine genes in response to defensin treatment.
-
Cell Treatment: Immune cells (e.g., porcine macrophages) are treated with the defensin at various concentrations for a defined time.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the target cytokine genes (e.g., TNF-α, IL-6, IL-10) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the cytokine genes is calculated using the ΔΔCt method.
Conclusion
Porcine beta-defensins represent a diverse family of antimicrobial peptides with distinct antimicrobial and immunomodulatory profiles. While this compound shows promise, particularly against Gram-negative pathogens, other defensins like pBD-2 offer broader-spectrum activity. The immunomodulatory functions of these peptides add another layer to their therapeutic potential, allowing for the fine-tuning of the host's immune response. Further research into the specific signaling pathways and mechanisms of action of individual porcine defensins will be crucial for the development of novel anti-infective and immunomodulatory therapies.
References
- 1. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porcine Beta-Defensin 2 Provides Protection Against Bacterial Infection by a Direct Bactericidal Activity and Alleviates Inflammation via Interference With the TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of Synthetic Porcine Beta-Defensin 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of synthetic porcine beta-defensin 1 (pBD-1) against various pathogens, benchmarked against other antimicrobial peptides (AMPs) and conventional antibiotics. The data presented is intended to assist researchers in evaluating the potential of synthetic this compound as a novel antimicrobial agent.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthetic this compound and other antimicrobial agents is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Antimicrobial Agent | Gram-Negative Bacteria | Gram-Positive Bacteria | Fungi |
| Escherichia coli | Salmonella typhimurium | Listeria monocytogenes | |
| Synthetic this compound | 100 µg/mL[1] | Active, specific MIC not found[2] | Active, specific MIC not found[2] |
| Melittin | 4 - 8 µg/mL | - | - |
| Indolicidin | 16 - 32 µg/mL | - | - |
| Polymyxin B | 0.25 - 2 µg/mL | - | - |
| Vancomycin | - | - | - |
Note: The activity of this compound has been shown to be progressively inhibited by increased salt concentrations.[2] In the presence of 125 mM NaCl, sublethal concentrations of this compound demonstrated synergistic activity against E. coli and multidrug-resistant S. typhimurium when combined with other porcine neutrophil peptides like PG-3, PR-39, or PR-26.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of synthetic this compound, other AMPs, and antibiotics in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Bacterial/Fungal Strains: Use quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and the desired clinical isolates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used for bacteria. For fastidious organisms or fungi, other specific media may be required.
-
Equipment: Sterile 96-well polypropylene microtiter plates, multichannel pipettes, and an incubator.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of the appropriate broth.
-
Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the antimicrobial agents in the 96-well plate.
-
Add 100 µL of the diluted microbial suspension to each well.
-
Include a positive control (microorganism without antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Colony Forming Unit (CFU) Assay
This assay is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh broth.
-
Prepare antimicrobial solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
2. Assay Procedure:
-
Add the antimicrobial agent to the bacterial suspension at the desired concentrations. Include a growth control without the agent.
-
Incubate the cultures at 37°C with shaking.
-
At specific time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
3. Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial concentration and the control. A bactericidal agent will show a significant reduction in CFU/mL over time, while a bacteriostatic agent will inhibit further growth without a significant decrease in viable cell count.
Visualizations
Mechanism of Action: this compound Interaction with Bacterial Membranes
Porcine beta-defensin 1, like many other cationic antimicrobial peptides, primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane. The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and cell death through one or a combination of the following proposed models:
-
Barrel-Stave Model: The peptides aggregate and insert into the membrane, forming a pore-like structure resembling the staves of a barrel.
-
Toroidal Pore Model: The peptides induce the lipid monolayers to bend inward, creating a pore where the peptide and the lipid head groups line the channel.
-
Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the membrane's structure and integrity once a threshold concentration is reached.
Caption: Proposed mechanisms of this compound antimicrobial action.
Experimental Workflow: MIC Determination via Broth Microdilution
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of synthetic this compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
A Comparative Analysis of pBD-1 and Traditional Antibiotics: Efficacy and Mechanisms
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of porcine Beta-defensin 1 (pBD-1), an antimicrobial peptide (AMP), with traditional antibiotics. The analysis is targeted towards researchers, scientists, and drug development professionals, offering a detailed examination of available data to inform future research and development in antimicrobial therapies.
Introduction to this compound
Porcine beta-defensin 1 (this compound) is a naturally occurring antimicrobial peptide in pigs, playing a role in the innate immune system.[1] As a member of the defensin family, this compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action, like many AMPs, is believed to involve the disruption of microbial cell membranes, a mode of action that is fundamentally different from most conventional antibiotics and may offer an advantage in combating antibiotic resistance.
Comparative Efficacy: this compound vs. Traditional Antibiotics
Direct, head-to-head comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound alongside traditional antibiotics are limited in publicly available literature. However, existing research provides valuable insights into the antimicrobial potential of this compound and other porcine defensins.
One study has determined the MIC of a recombinant form of this compound (this compound(42)) to be 80 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli.[2] While this study did not include a direct comparison with other antibiotics, it establishes a baseline for the peptide's in vitro efficacy.
For context, other porcine antimicrobial peptides have demonstrated significant potency. For instance, porcine myeloid antimicrobial peptide (PMAP-23) has shown antimicrobial activities 10- to 80-fold higher than ampicillin against Gram-negative bacteria. Another porcine peptide, PMAP-36, has been reported to be 4- to 128-fold more effective than gentamicin and streptomycin. It is important to note that these are different peptides from this compound, and their efficacy cannot be directly extrapolated to this compound.
To provide a framework for comparison, the tables below present the reported MIC values for this compound and typical MIC ranges for ampicillin and gentamicin against E. coli and S. aureus. It is crucial to recognize that these values are compiled from different studies and experimental conditions may vary.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | This compound (recombinant) MIC (µg/mL) |
| Escherichia coli | 100[2] |
| Staphylococcus aureus | 80[2] |
Table 2: Typical MIC Ranges for Traditional Antibiotics
| Microorganism | Ampicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Escherichia coli | 2 - 8 (Susceptible) | ≤ 4 (Susceptible) |
| Staphylococcus aureus | ≤ 0.25 (Susceptible) | ≤ 1 (Susceptible) |
Note: The MIC values for ampicillin and gentamicin are based on established clinical breakpoints and may vary depending on the specific strain and testing methodology.
Mechanism of Action: A Different Approach to Bacterial Killing
The primary mechanism of action for this compound and other defensins is the disruption of the bacterial cell membrane. This process is generally initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope.
References
- 1. Piggybacking on nature: exploring the multifaceted world of porcine β-defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, expression and characterization of antimicrobial porcine β defensin 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential expression, molecular cloning, and characterization of porcine beta defensin 114 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Activity of Porcine Beta-Defensin 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species activity of Porcine Beta-Defensin 1 (pBD-1), a key component of the pig's innate immune system. We will delve into its antimicrobial efficacy against a range of pathogens and its cytotoxic effects on cells from different species, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further research.
Antimicrobial Spectrum of this compound
Porcine beta-defensin 1 is a cationic antimicrobial peptide with a broad spectrum of activity against various pathogens. It has been shown to be more effective against Gram-negative bacteria than Gram-positive bacteria and also exhibits antifungal properties.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Species of Origin |
| Escherichia coli | Gram-negative Bacteria | 100 | Porcine |
| Staphylococcus aureus | Gram-positive Bacteria | 80 | Porcine |
| Salmonella typhimurium | Gram-negative Bacteria | Activity confirmed, specific MIC not reported in cited literature | Porcine |
| Listeria monocytogenes | Gram-positive Bacteria | Activity confirmed, specific MIC not reported in cited literature | Porcine |
| Candida albicans | Fungus | Activity confirmed, specific MIC not reported in cited literature | Porcine |
Note: The antimicrobial activity of this compound can be influenced by factors such as salt concentration.
Cross-Species Cytotoxicity of this compound
Table 2: Comparative Cytotoxicity Data (IC50) of Antimicrobial Peptides
| Peptide/Compound | Cell Line | Cell Type | Species of Origin | IC50 |
| Porcine Beta-Defensin 1 (this compound) | IPEC-J2 | Porcine Intestinal Epithelial | Porcine | Data not available |
| Porcine Beta-Defensin 1 (this compound) | HeLa | Human Cervical Cancer | Human | Data not available |
| Porcine Beta-Defensin 1 (this compound) | 3T3 | Mouse Fibroblast | Murine | Data not available |
| Porcine Beta-Defensin 114 (pBD-114) | RAW264.7 | Mouse Macrophage | Murine | > 256 µg/mL |
| Puromycin (Control Toxin) | NIH/3T3 | Mouse Embryonic Fibroblast | Murine | 3.96 µM[2] |
| Deoxynivalenol (Control Toxin) | IPEC-J2 | Porcine Intestinal Epithelial | Porcine | 2 µg/mL[3] |
Immunomodulatory Signaling Pathway of this compound
Beyond its direct antimicrobial action, this compound plays a significant role in modulating the host's immune response. Like other beta-defensins, this compound is believed to interact with host immune cells through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This interaction can trigger downstream signaling cascades, leading to the production of cytokines and chemokines, and the recruitment of immune cells to the site of infection. The binding of this compound to TLRs, particularly TLR4, can activate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: this compound immunomodulatory signaling pathway via TLR4.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of this compound dilutions: A stock solution of this compound is serially diluted in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Workflow:
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Detailed Steps:
-
Cell Seeding: Adherent mammalian cells are seeded into 96-well plates at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Treatment: After cell adherence, the culture medium is replaced with a medium containing serial dilutions of this compound. Control wells with untreated cells are also included.
-
MTT Incubation: Following the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Conclusion
Porcine Beta-Defensin 1 demonstrates significant antimicrobial activity against a range of pathogens, with a notable preference for Gram-negative bacteria. Its immunomodulatory functions, mediated through the activation of key signaling pathways, further highlight its importance in the innate immune response. While comprehensive cross-species cytotoxicity data for this compound is still emerging, preliminary evidence from related porcine defensins suggests a high therapeutic index. The provided experimental protocols offer a standardized framework for further investigation into the promising therapeutic potential of this compound across different species.
References
pBD-1: A Potential Biomarker for Swine Health - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of porcine beta-defensin 1 (pBD-1) as a biomarker for swine health. It objectively compares its performance with other established biomarkers and presents supporting experimental data and detailed methodologies.
Introduction to this compound
Porcine beta-defensin 1 (this compound) is a small, cationic antimicrobial peptide that plays a crucial role in the innate immune system of swine.[1][2] As part of the defensin family, this compound provides a first line of defense against a broad spectrum of pathogens. It is constitutively expressed in various tissues, particularly at mucosal surfaces, with notably high expression in the tongue.[1][3] Its antimicrobial and immunomodulatory properties make it a promising candidate as a biomarker for assessing swine health and disease status.
Validation of this compound as a Biomarker
The potential of this compound as a health biomarker is supported by its potent antimicrobial activity and its differential expression in response to pathogens.
Antimicrobial Activity
In vitro studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria.[4] Research has shown that recombinant this compound exhibits significant bactericidal activity against common swine pathogens like Escherichia coli and Staphylococcus aureus.[4]
Comparison with Other Swine Health Biomarkers
The utility of a biomarker is best understood in comparison to existing alternatives. This section compares this compound with established acute phase proteins and sepsis biomarkers in swine.
Acute Phase Proteins (APPs)
Acute phase proteins such as Haptoglobin (Hp), C-reactive protein (CRP), and Pig-Major Acute Phase Protein (Pig-MAP) are widely used to monitor inflammation and infection in pigs.[5][6]
-
Haptoglobin (Hp): Serum haptoglobin levels are known to increase significantly in response to various inflammatory conditions, including respiratory diseases like those caused by Mycoplasma hyopneumoniae and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[6][7]
-
C-reactive protein (CRP): CRP is another sensitive marker of inflammation, with serum concentrations rising in response to infection.[6]
-
Pig-Major Acute Phase Protein (Pig-MAP): Pig-MAP concentrations also elevate during an acute phase response, although some studies suggest it may be less responsive than Hp and CRP in the context of PRRSV infection.[6][8]
While APPs are sensitive indicators of inflammation, they are not specific to the type of pathogen. This compound, with its direct antimicrobial action, may offer more pathogen-related insights. However, direct comparative studies measuring the sensitivity and specificity of this compound versus these APPs in various disease states are needed to fully elucidate their relative diagnostic value.
Sepsis Biomarkers
Procalcitonin (PCT): Procalcitonin is an emerging and promising biomarker for the diagnosis of sepsis in both human and veterinary medicine.[5][9] In a porcine model of sepsis induced by lipopolysaccharide (LPS), salivary PCT levels were significantly elevated.[9]
The potential of this compound as a sepsis biomarker has not been as extensively studied as PCT. Given that sepsis involves a systemic inflammatory response to infection, and this compound is a key component of the innate immune response, it is plausible that its levels would be altered during sepsis. Further research is required to compare the diagnostic and prognostic utility of this compound and PCT in porcine sepsis.
Data Presentation
The following tables summarize the available quantitative data for key swine health biomarkers. Note: Direct comparative data for this compound under the same conditions is limited, highlighting a key area for future research.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | 100 µg/mL | [4] |
| Staphylococcus aureus | 80 µg/mL | [4] |
Table 2: Serum Concentrations of Acute Phase Proteins in PRRSV Infection
| Biomarker | Condition | Concentration | Reference | | --- | --- | --- | | Haptoglobin (Hp) | Experimental PRRSV infection (7-21 days post-inoculation) | Increased levels observed |[7] | | Haptoglobin (Hp) | PRRSV-infected pigs with clinical signs | Higher than non-sick pigs |[10] | | C-reactive protein (CRP) | Experimental PRRSV infection | Moderate increase |[6] | | Pig-Major Acute Phase Protein (Pig-MAP) | Experimental PRRSV infection | Less responsive than Hp and CRP |[6] |
Table 3: Salivary Procalcitonin (PCT) Levels in a Porcine Sepsis Model
| Biomarker | Condition | Concentration (mean) | P-value | Reference |
| Procalcitonin (PCT) | LPS-induced sepsis (24h) | 5790 µg/L | 0.045 | [9] |
| Procalcitonin (PCT) | Turpentine oil-induced inflammation (24h) | 2127 µg/L | [9] | |
| Procalcitonin (PCT) | Meningitis | 21515 µg/L | < 0.0001 | [9] |
| Procalcitonin (PCT) | Healthy piglets | 6096 µg/L | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of this compound mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes the relative quantification of this compound gene expression in porcine tissues.
-
RNA Extraction:
-
Homogenize 50-100 mg of porcine tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for this compound, and a suitable SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the RT-qPCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of this compound using the 2-ΔΔCt method.[11]
-
Quantification of this compound Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of this compound in serum, plasma, or tissue homogenates.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of recombinant this compound to generate a standard curve.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for this compound to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
-
Substrate Reaction and Measurement:
-
Add TMB substrate solution to each well and incubate in the dark for 15-20 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.[12]
-
Antimicrobial Activity Assessment by Colony Forming Unit (CFU) Reduction Assay
This assay determines the bactericidal activity of this compound.
-
Bacterial Culture Preparation:
-
Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth).
-
Wash and resuspend the bacteria in a low-salt buffer (e.g., 10 mM sodium phosphate buffer) to a concentration of approximately 1 x 106 CFU/mL.[13]
-
-
Peptide Incubation:
-
Prepare serial dilutions of this compound in the low-salt buffer.
-
In a 96-well plate, mix the bacterial suspension with the different concentrations of this compound.
-
Include a positive control (e.g., a known antibiotic) and a negative control (buffer only).
-
Incubate the plate at 37°C for a defined period (e.g., 3 hours).[13]
-
-
Plating and Colony Counting:
-
After incubation, perform serial dilutions of the contents of each well in sterile PBS.
-
Plate the dilutions onto agar plates (e.g., Trypticase Soy Agar).
-
Incubate the plates at 37°C overnight.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each this compound concentration.
-
Determine the percentage of bacterial survival or reduction compared to the negative control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4-mediated signaling pathway leading to this compound gene expression.
Caption: Workflow for this compound mRNA quantification by RT-qPCR.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of beta-defensins this compound and pBD-2 along the small intestinal tract of the pig: lack of upregulation in vivo upon Salmonella typhimurium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of sepsis in pigs, horses and cattle: from acute phase proteins to procalcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-reactive protein, haptoglobin and Pig-Major acute phase protein profiles of pigs infected experimentally by different isolates of porcine reproductive and respiratory syndrome virus | Publication | The Pirbright Institute [pirbright.ac.uk]
- 6. Elevated serum haptoglobin in pigs infected with porcine reproductive and respiratory syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pig-MAP and haptoglobin concentration reference values in swine from commercial farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of procalcitonin in saliva of pigs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Saliva Analytes in Pigs in Different Clinical Situations from Farms Positive to Porcine Reproductive and Respiratory Syndrome (PRRS): A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. A New Strategy to Produce a Defensin: Stable Production of Mutated NP-1 in Nitrate Reductase-Deficient Chlorella ellipsoidea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: The Case of "PBD-1"
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. The term "PBD-1" is used in scientific literature to refer to several different chemical entities, each with distinct properties and associated hazards. Due to this ambiguity, it is imperative for researchers, scientists, and drug development professionals to accurately identify the specific compound they are handling before proceeding with any disposal protocol. This guide provides a general framework for the safe disposal of hazardous laboratory chemicals, using information synthesized from safety data sheets of compounds sometimes referred to in abbreviated forms like "PBD."
Crucially, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using. The SDS is the primary source of information for safe handling, storage, and disposal.
Hazard and Disposal Information Summary
The following table provides an example of the kind of information you will find in a Safety Data Sheet (SDS), using a known hazardous chemical as a template. This information is essential for risk assessment and the development of appropriate disposal procedures.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) | Disposal Considerations |
| Hazard Class: Acute toxicity, Oral (Category 4), Hazardous to the aquatic environment, long-term hazard (Category 1) | Eye/Face Protection: Safety goggles with side-shields. | Waste Classification: Hazardous Waste. |
| Signal Word: Warning | Hand Protection: Protective gloves (e.g., nitrile rubber). | Disposal Method: Dispose of contents/container to an approved waste disposal plant.[1] |
| Hazard Statements: Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1] | Skin and Body Protection: Impervious clothing. | Containerization: Use designated, compatible, and leak-proof containers with a secure screw-on cap.[1] |
| Precautionary Statements: Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. | Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. | Labeling: Label containers as "Hazardous Waste" and clearly identify the contents. |
Step-by-Step Disposal Protocol for Hazardous Chemicals
The following is a generalized protocol for the disposal of a hazardous chemical waste. This should be adapted based on the specific information in the SDS for your compound of interest.
1. Waste Identification and Segregation:
-
Identify: Clearly identify the chemical waste. Do not mix incompatible wastes.[1]
-
Segregate: Separate solid and liquid waste streams. Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Personal Protective Equipment (PPE):
-
Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in the SDS. This typically includes safety goggles, gloves, and a lab coat.[1] All handling of hazardous waste should be done in a well-ventilated area or a chemical fume hood.[1]
3. Containerization:
-
Liquid Waste:
-
Solid Waste:
-
Place dry, solid waste (e.g., contaminated gloves, weigh paper) into a designated, clearly labeled, and sealable container.
-
For disposal of the original reagent container, if it held a toxic chemical, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1]
-
4. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents and the approximate concentrations.
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste storage area. Use secondary containment to prevent spills.[1]
5. Disposal Request:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.
Workflow for Proper Disposal of Hazardous Chemical Waste
The following diagram illustrates the logical steps to follow for the safe disposal of hazardous chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of hazardous chemical waste.
References
Navigating the Safe Handling of PBD-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Pyrrolobenzodiazepine (PBD) Dimers
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of highly potent compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of PBD-1, a representative pyrrolobenzodiazepine (PBD) dimer. PBD dimers are a class of highly cytotoxic agents that function by cross-linking DNA in the minor groove, making them potent payloads for antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is critical to mitigate the risks associated with these compounds.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between laboratory personnel and the potent cytotoxic effects of this compound. A multi-layered approach to PPE is mandatory.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. The back-closing design minimizes the risk of frontal contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols of the potent compound. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., PAPR) is required when handling this compound powder or when there is a risk of aerosol generation. | Prevents inhalation of the highly toxic this compound particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe and controlled laboratory environment. All operations involving this compound should be performed within a designated and clearly marked area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the designated work area, typically a certified chemical fume hood or a biological safety cabinet, is clean and uncluttered. All necessary equipment and reagents should be placed within the containment area.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. If respiratory protection is needed, it should be donned before entering the designated handling area.
-
Handling this compound: All manipulations of this compound, including weighing, reconstitution, and addition to reaction mixtures, must be conducted within the primary engineering control (e.g., fume hood). Use tools and techniques that minimize the generation of dust or aerosols.
-
Post-Handling: After completing the work with this compound, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, and inner gloves. Eye and respiratory protection are typically removed last. Wash hands thoroughly after removing all PPE.
Disposal Plan
The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled hazardous waste container. | Incineration at a licensed hazardous waste facility.[3] |
| Contaminated Sharps | Puncture-resistant sharps container labeled "Cytotoxic Waste".[4] | Incineration at a licensed hazardous waste facility.[3] |
| Contaminated Labware (non-sharp) | Labeled hazardous waste container. | Incineration at a licensed hazardous waste facility. |
| Contaminated PPE | Labeled hazardous waste bag (often yellow with a cytotoxic symbol).[3] | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Labeled hazardous waste container. | Incineration at a licensed hazardous waste facility. |
Spill Management Plan
In the event of a this compound spill, a rapid and coordinated response is necessary to contain the contamination and protect personnel.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert others in the vicinity.
-
Secure the Area: Prevent entry into the contaminated area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontaminate: Clean the spill area with a suitable deactivating agent, followed by a cleaning agent (e.g., detergent solution), and then a final rinse with water.[5]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Experimental Protocol: Conjugation of a PBD Dimer to an Antibody
This section provides a generalized methodology for the conjugation of a PBD dimer to a monoclonal antibody, a common procedure in the development of ADCs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound dimer with a linker for conjugation (e.g., maleimide-functionalized)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The mAb is treated with a reducing agent to partially reduce the interchain disulfide bonds, exposing free thiol groups for conjugation.
-
This compound Conjugation: The maleimide-functionalized this compound dimer is added to the reduced mAb solution. The maleimide groups react with the free thiol groups on the antibody to form a stable covalent bond.
-
Quenching: After the desired conjugation time, a quenching reagent is added to react with any remaining unreacted this compound.
-
Purification: The resulting antibody-drug conjugate (ADC) is purified from unconjugated this compound and other reaction components using a suitable chromatography method.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
